Benzyl 3-oxopropylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMOZOQTXKMYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439249 | |
| Record name | Benzyl 3-oxopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65564-05-8 | |
| Record name | Benzyl 3-oxopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Synthetic Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of Benzyl 3-oxopropylcarbamate
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule essential in modern organic synthesis and drug discovery. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a practical and robust understanding of this important chemical entity.
This compound (CAS No: 65564-05-8) is a key organic intermediate characterized by two primary functional groups: a terminal aldehyde and a carbamate-protected primary amine.[1] The presence of the benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amine, which can be selectively removed under specific conditions, while the aldehyde offers a reactive handle for a multitude of chemical transformations. This unique structural combination makes it an invaluable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and peptide science.[1][2] Its utility lies in its ability to introduce a protected amino-aldehyde fragment, enabling the construction of nitrogen-containing heterocycles, peptide mimetics, and other scaffolds of pharmaceutical interest.[3][4]
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. Understanding these properties is critical for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | [2][5] |
| Molecular Weight | 207.22 g/mol | [5] |
| CAS Number | 65564-05-8 | [3] |
| Appearance | White to light yellow crystalline powder or solid. | [2][3][6] |
| Melting Point | 52-57 °C | [2][3] |
| Boiling Point | 370.06 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [2] |
| Density | 1.142 g/cm³ (Predicted) | [3] |
| InChI Key | PQMOZOQTXKMYSK-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The most common and reliable laboratory-scale synthesis of this compound involves the mild oxidation of its corresponding alcohol precursor, Benzyl (3-hydroxypropyl)carbamate. This approach is favored due to the high sensitivity of the aldehyde functional group to over-oxidation or side reactions.
Rationale for Reagent Selection
The use of Dess-Martin periodinane (DMP) is a strategic choice for this transformation. DMP is a hypervalent iodine reagent that offers several advantages for oxidizing primary alcohols to aldehydes:
-
High Selectivity: It selectively oxidizes primary alcohols to aldehydes with minimal to no over-oxidation to the carboxylic acid.
-
Mild Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups like the Cbz-protecting group.
-
High Yields: This method typically affords the desired product in high purity and yield.[3]
Experimental Protocol: Oxidation via Dess-Martin Periodinane
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl (3-hydroxypropyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add Dess-Martin periodinane (1.1 - 1.5 eq.) portion-wise at room temperature. The choice to add it in portions helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Major reaction pathways for this compound.
Applications in Drug Development and Organic Synthesis
This compound is a highly valued intermediate due to its bifunctional nature, which allows for sequential and controlled synthetic modifications.
-
Peptidomimetics and Protease Inhibitors: The compound serves as a versatile building block for synthesizing non-natural amino acids and peptide mimetics. [1]The aldehyde can be elaborated into various functional groups, and subsequent deprotection of the amine allows for peptide coupling, making it a key precursor in the development of protease inhibitors. [1]* Synthesis of Bioactive Molecules: It is a documented reagent in the synthesis of complex natural products and drugs. For example, it is used to prepare Tuberactinomycin N, a peptide antibiotic employed as an anti-tuberculosis drug. [3]It is also used in the synthesis of L-epicapreomycidine, a specific guanidino amino acid. [3]* Heterocyclic Chemistry: The aldehyde and the latent amine functionality make it an ideal starting material for constructing N-heterocyclic scaffolds, which are prevalent in pharmaceuticals.
-
Cross-Coupling Reactions: It can be used as a precursor for enamide synthesis and in cross-coupling reactions to generate α,β-unsaturated carbonyl compounds, which are important intermediates in organic synthesis. [1]
Safety and Handling
This compound is classified as an irritant and requires careful handling to minimize exposure. [1][6]
-
Hazard Identification: Causes skin and serious eye irritation. [6]May cause respiratory tract irritation. [2]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [7] * Skin Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure. [7][8] * Respiratory Protection: Use only in a well-ventilated area or with appropriate engineering controls like a fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended. [7]* Handling and Storage:
-
Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. [7] * Wash hands thoroughly after handling. [8] * Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended storage at 2-8°C). [3] * Keep away from incompatible substances such as strong oxidizing agents and strong acids. [9]* First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [7] * Skin Contact: Wash off immediately with plenty of soap and water. [7] * Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. [7] * Ingestion: Wash out mouth with water. Do not induce vomiting. [7] In all cases of exposure, seek medical attention.
-
References
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ChemBK. (2024). Benzyl N-(3-oxopropyl)carbamate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved from [Link]
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An In-depth Technical Guide to Benzyl 3-oxopropylcarbamate (CAS: 65564-05-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-oxopropylcarbamate, also known as N-Cbz-3-aminopropionaldehyde, is a bifunctional organic molecule of significant interest in contemporary synthetic chemistry. Its unique structure, featuring a stable amine protecting group (carbobenzyloxy, Cbz) and a reactive aldehyde moiety, establishes it as a versatile C3 building block. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and reactivity. Furthermore, it delves into its applications as a key intermediate in the synthesis of complex molecules, particularly in the realm of peptide chemistry and natural product synthesis, thereby highlighting its importance for professionals in drug discovery and development.
Introduction: The Strategic Importance of a Bifunctional Building Block
In the intricate field of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the success of a synthetic campaign. This compound emerges as a valuable synthon due to the orthogonal reactivity of its two key functional groups. The benzyloxycarbonyl (Cbz) group provides robust protection for the amine, stable under a wide range of reaction conditions, yet readily removable under specific hydrogenolytic or acidic conditions[1]. This stability allows for extensive chemical manipulation of the aldehyde functionality without compromising the integrity of the protected amine.
The aldehyde group, inherently electrophilic, serves as a versatile handle for a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality makes this compound a strategic choice for the linear, stepwise construction of complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 65564-05-8 | [2][3] |
| Molecular Formula | C₁₁H₁₃NO₃ | [2] |
| Molecular Weight | 207.23 g/mol | [4] |
| Appearance | White to light yellow crystalline powder or solid | [2][5] |
| Melting Point | 52-57 °C | [4] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane | [4] |
| Purity | Typically >95% | [2][5] |
Synthesis and Purification: A Practical Approach
The most common and practical synthesis of this compound involves a two-step sequence starting from the readily available 3-aminopropanol. This process first protects the amino group, followed by the selective oxidation of the primary alcohol to the desired aldehyde.
Synthetic Pathway
The overall synthetic transformation is depicted below:
Caption: Synthetic route to this compound.
Experimental Protocol: A Self-Validating System
The following protocol is a synthesis of best practices derived from established chemical literature, designed to be a self-validating system where reaction progress can be monitored at each stage.
Part A: Synthesis of Benzyl (3-hydroxypropyl)carbamate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-aminopropanol (1.0 eq.) and dissolve in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 1.1 eq.) to the cooled solution.
-
Protection: Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C[2].
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Benzyl (3-hydroxypropyl)carbamate, which can often be used in the next step without further purification.
Part B: Oxidation to this compound
-
Catalyst Preparation: In a separate flask, dissolve Benzyl (3-hydroxypropyl)carbamate (1.0 eq.) in a biphasic solvent system of dichloromethane and water. Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, cat.) and potassium bromide (KBr, cat.)[2].
-
Oxidation: Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl, bleach) dropwise, while vigorously stirring. The pH of the reaction mixture should be maintained between 8.0 and 9.5 using a buffer or by the controlled addition of a mild base[2].
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting alcohol and the appearance of the aldehyde product.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic phase with a saturated solution of sodium thiosulfate to quench any remaining oxidant, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Protocol
The crude this compound is typically purified by flash column chromatography on silica gel.
-
Column Preparation: A silica gel column is packed using a suitable solvent system, often a mixture of hexanes and ethyl acetate.
-
Elution: The crude product is loaded onto the column and eluted with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The pure fractions are combined and the solvent is removed under reduced pressure to afford this compound as a white to light yellow solid.
Spectroscopic Characterization: A Structural Confirmation
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and signals for the propyl chain protons, including a downfield triplet or multiplet for the aldehydic proton (~9.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display a signal for the aldehydic carbonyl carbon at a characteristic downfield shift (around 200 ppm), the carbamate carbonyl carbon (around 156 ppm), aromatic carbons, the benzylic carbon, and the aliphatic carbons of the propyl chain.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
-
A strong C=O stretching vibration for the carbamate group around 1690-1710 cm⁻¹.
-
A C=O stretching vibration for the aldehyde group around 1720-1740 cm⁻¹.
-
An N-H stretching vibration for the carbamate around 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 207.08954 Da[6]. Common adducts observed in electrospray ionization (ESI) mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M+K]⁺[6].
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its aldehyde functionality, which can participate in a wide range of chemical transformations.
Key Reactions of the Aldehyde Group
Caption: Major reaction pathways involving the aldehyde group.
-
Wittig Reaction: The aldehyde can undergo olefination with phosphorus ylides to form alkenes, extending the carbon chain and introducing a double bond[7].
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction provides a straightforward route to secondary and tertiary amines, respectively[8].
-
Nucleophilic Addition: Grignard reagents and organolithium compounds add to the aldehyde to form secondary alcohols.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using reagents such as sodium chlorite (Pinnick oxidation).
Role in Drug Discovery and Natural Product Synthesis
This compound is a valuable intermediate in the synthesis of bioactive molecules. It has been cited as a reagent in the synthesis of Tuberactinomycin N, a peptide antibiotic used as an anti-tuberculotic drug, and L-epicapreomycidine, a guanidino amino acid found in protease inhibitors[9]. The ability to introduce a three-carbon chain with a protected amine at one end and a reactive handle at the other makes it a key component in the construction of complex peptide and non-peptide scaffolds.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazards: It may cause irritation to the eyes, skin, and respiratory tract[4].
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids[4].
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound stands out as a highly useful and versatile building block in organic synthesis. Its bifunctional nature, combining a robustly protected amine with a reactive aldehyde, provides chemists with a reliable tool for the construction of complex molecules. The straightforward synthesis and purification, coupled with the diverse reactivity of the aldehyde group, ensure its continued application in academic and industrial research, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of novel chemical entities.
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Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
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Teshima, T., Konishi, K., & Shiba, T. (1977). Synthesis of l-Epicapreomycidine. Bulletin of the Chemical Society of Japan, 50(12), 3380-3382. [Link]
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Wilson, S. R., et al. (2022). Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance. Frontiers in Molecular Biosciences, 9, 969634. [Link]
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An In-Depth Technical Guide to the Synthesis of 3-[(Benzyloxycarbonyl)amino]-1-propanal
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 3-[(Benzyloxycarbonyl)amino]-1-propanal, a valuable building block in pharmaceutical and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the key synthetic strategies, underlying mechanistic principles, and practical experimental protocols. Emphasis is placed on methods that offer high yield, purity, and scalability, including the oxidation of the corresponding alcohol and reductive approaches from carboxylic acid derivatives. This guide integrates field-proven insights with established chemical literature to serve as a self-validating resource for laboratory and process development applications.
Introduction: The Significance of 3-[(Benzyloxycarbonyl)amino]-1-propanal
3-[(Benzyloxycarbonyl)amino]-1-propanal, also known as N-Cbz-3-aminopropionaldehyde, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the benzyloxycarbonyl (Cbz) protected amine allows for its incorporation into peptide-like structures and other complex nitrogen-containing molecules. The Cbz group offers robust protection under a range of conditions but can be readily removed via catalytic hydrogenation, providing orthogonal protection strategies in multi-step syntheses.[3][4]
The aldehyde moiety is particularly susceptible to nucleophilic attack, making it a key precursor for the synthesis of γ-amino alcohols, diamines, and various heterocyclic scaffolds that are prevalent in pharmacologically active compounds. Its utility is demonstrated in the synthesis of tuberactinomycin N, an anti-tuberculotic peptide antibiotic, and L-epicapreomycidine, a guanidino amino acid found in protease inhibitors.[5] Given its importance, the development of efficient, reliable, and scalable synthetic methods for this aldehyde is a critical objective for process chemists and synthetic researchers.
Synthetic Strategies: A Mechanistic Perspective
The synthesis of 3-[(Benzyloxycarbonyl)amino]-1-propanal primarily revolves around two strategic disconnections: the controlled oxidation of the parent primary alcohol, 3-[(benzyloxycarbonyl)amino]-1-propanol, or the partial reduction of a corresponding carboxylic acid or ester derivative. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of other functional groups within the molecule.
Oxidation of 3-[(Benzyloxycarbonyl)amino]-1-propanol
The most direct and widely employed approach to 3-[(Benzyloxycarbonyl)amino]-1-propanal is the oxidation of its corresponding alcohol, 3-(benzyloxycarbonylamino)-1-propanol. This precursor is readily prepared from the reaction of 3-amino-1-propanol with benzyl chloroformate.[6] The critical challenge in this step is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Several modern oxidation methods have proven effective.
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and selective oxidation of primary alcohols to aldehydes.[7][8] This method offers several advantages, including operation at room temperature and neutral pH, short reaction times, high yields, and a simplified workup.[9] The reaction proceeds through a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation and elimination to afford the aldehyde.[7] DMP is particularly advantageous for substrates with sensitive functional groups and has been shown to oxidize N-protected amino alcohols without epimerization.[9]
Table 1: Comparison of Common Oxidation Methods for 3-[(Benzyloxycarbonyl)amino]-1-propanol
| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, high yield, high chemoselectivity, simple workup.[7][9] | Cost, potentially explosive nature on large scale.[7] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild, wide functional group tolerance, avoids heavy metals.[10][11] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[10][12] |
| TEMPO-mediated Oxidation | TEMPO, NaOCl, KBr, NaHCO₃ | Catalytic, uses inexpensive oxidant, scalable.[6][13] | Requires careful pH control, potential for halogenated byproducts. |
The Swern oxidation provides another mild and effective route to the target aldehyde.[10][11] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine.[12] The reaction proceeds at low temperatures (-78 °C) and is known for its excellent functional group tolerance.[14] A key advantage of the Swern oxidation is the avoidance of heavy metal oxidants. However, the requirement for cryogenic conditions and the formation of the volatile and malodorous byproduct dimethyl sulfide can be drawbacks, particularly for large-scale synthesis.[10]
For larger-scale preparations, a catalytic approach using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as the catalyst and sodium hypochlorite (bleach) as the stoichiometric oxidant is an attractive option due to its cost-effectiveness and environmental friendliness.[6][13] The reaction is typically carried out in a biphasic system (e.g., dichloromethane and water) with a phase-transfer catalyst like potassium bromide. Careful control of the pH is crucial to prevent side reactions.[6] This method has been successfully applied to the synthesis of N-Cbz-3-aminopropionaldehyde, demonstrating its potential for industrial production.[6]
Reductive Approaches from Carboxylic Acid Derivatives
An alternative synthetic strategy involves the partial reduction of a suitable carboxylic acid derivative, such as an N-Cbz-β-alanine ester or Weinreb amide. This approach is less common than the oxidation of the corresponding alcohol but can be advantageous in certain synthetic contexts, particularly when the carboxylic acid is a more readily available starting material.
The controlled reduction of a carboxylic acid or ester to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The formation of a Weinreb amide from N-Cbz-β-alanine followed by reduction with a milder reducing agent like lithium aluminum hydride (LiAlH₄) can also provide the desired aldehyde with minimal over-reduction to the alcohol.
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis of 3-[(Benzyloxycarbonyl)amino]-1-propanal. Researchers should adapt these procedures based on their specific laboratory conditions and scale.
Synthesis of 3-(Benzyloxycarbonylamino)-1-propanol (Precursor)
-
To a solution of 3-amino-1-propanol in dichloromethane, add triethylamine at 0-10 °C.[6]
-
Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature.
-
Allow the reaction to stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield pure 3-(benzyloxycarbonylamino)-1-propanol.
Protocol for Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve 3-(benzyloxycarbonylamino)-1-propanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by flash column chromatography.
Protocol for TEMPO-Catalyzed Oxidation
-
To a cooled (0 °C) solution of 3-(benzyloxycarbonylamino)-1-propanol in dichloromethane, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and an aqueous solution of potassium bromide.[6]
-
Slowly add a solution of sodium hypochlorite and sodium bicarbonate, maintaining the pH between 8.0 and 9.5 and the temperature below 10 °C.[6]
-
Stir the reaction mixture vigorously at this temperature for 1 hour after the addition is complete.[6]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired aldehyde.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: General two-step synthesis of 3-[(Benzyloxycarbonyl)amino]-1-propanal.
Caption: Key oxidation methods for synthesizing the target aldehyde.
Characterization and Purity Assessment
The identity and purity of synthesized 3-[(Benzyloxycarbonyl)amino]-1-propanal should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The presence of the aldehyde proton signal (typically around 9.7 ppm) in the ¹H NMR spectrum is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the aldehyde C=O stretch (around 1720 cm⁻¹) and the carbamate C=O stretch (around 1690 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight and elemental composition.
-
Melting Point: The melting point of the solid product can be compared to literature values (typically 52-61 °C) as an indicator of purity.[15][16][17]
Conclusion and Future Outlook
The synthesis of 3-[(Benzyloxycarbonyl)amino]-1-propanal is a well-established process with several reliable methods available to the synthetic chemist. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as scale, cost, available equipment, and the chemical nature of the substrate. For laboratory-scale synthesis where mild conditions and high purity are paramount, Dess-Martin periodinane oxidation offers a convenient and high-yielding approach. For larger-scale industrial applications, the TEMPO-catalyzed oxidation presents a more economical and environmentally benign alternative. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems, potentially utilizing flow chemistry to enhance safety and scalability.
References
- CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde - Google Patents.
-
Dess–Martin periodinane - Wikipedia. Available at: [Link]
-
Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. Available at: [Link]
-
Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Available at: [Link]
-
dess-martin.pdf - BUJNO Synthesis. Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
3-[(Benzyloxycarbonyl)amino]propionaldehyde (95%) - Amerigo Scientific. Available at: [Link]
-
Dess-Martin periodinane, Triacetoxyperiodinane, DMP - Organic Chemistry Portal. Available at: [Link]
-
Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC - NIH. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
Swern oxidation - Wikipedia. Available at: [Link]
-
Synthesis of 3-Benzyloxy-1-propanol (14) - PrepChem.com. Available at: [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
Swern Oxidation. Available at: [Link]
-
Swern Oxidation - Organic Chemistry Portal. Available at: [Link]
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. Available at: [Link]
-
Cbz-Protected Amino Groups. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
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- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
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- 5. 3-[(Benzyloxycarbonyl)amino]propionaldehyde | 65564-05-8 [chemicalbook.com]
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- 17. 3- (Benzyloxycarbonyl)amino propionaldehyde 95 65564-05-8 [sigmaaldrich.com]
Foreword: The Imperative of Rigorous Characterization
An In-depth Technical Guide to the Characterization of N-Cbz-3-aminopropionaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the purity and structural integrity of an intermediate are paramount. They are the bedrock upon which the success of a multi-step synthesis and the validity of biological data are built. N-Cbz-3-aminopropionaldehyde, a seemingly simple carbamate-protected amino-aldehyde, is a critical building block in the synthesis of complex molecules, including peptide antibiotics and blockbuster drugs like atorvastatin.[1][2] Its aldehyde functionality makes it highly reactive and prone to impurities, demanding a robust and multi-faceted characterization strategy.
This guide moves beyond a simple recitation of data. It is designed to provide a deep, practical understanding of why specific analytical techniques are chosen, how to interpret the resulting data with confidence, and what those results signify for the molecule's downstream applications. As your Senior Application Scientist, I will walk you through a self-validating system of protocols and data interpretation, grounded in established chemical principles.
Synthesis and Purification: Establishing a Quality Baseline
The journey to characterization begins with a reliable synthetic and purification route. The most common and scalable approach involves the selective oxidation of the corresponding alcohol, 3-(benzyloxycarbonylamino)-1-propanol.
Synthetic Pathway: Controlled Oxidation
A prevalent method employs a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation system.[1] This approach is favored for its mild conditions, which minimize over-oxidation to the carboxylic acid—a common pitfall with stronger oxidizing agents.
The precursor, 3-(benzyloxycarbonylamino)-1-propanol, is typically synthesized via the amidation of 3-aminopropanol with benzyl chloroformate under basic conditions.[1][3] The subsequent oxidation must be carefully controlled to yield the desired aldehyde.
Diagram 1: Synthesis Workflow
A simplified workflow for the preparation of N-Cbz-3-aminopropionaldehyde.
Purification Protocol: Isolating the Target
Due to the reactivity of the aldehyde, purification must be both efficient and gentle. Flash column chromatography on silica gel is the method of choice.
Rationale: This technique effectively separates the target aldehyde from the unreacted alcohol precursor, any over-oxidized carboxylic acid byproduct, and residual catalytic reagents. The polarity difference between the alcohol (more polar) and the aldehyde (less polar) allows for clean separation.
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether or hexane. A typical starting point is 20% ethyl acetate, increasing to 40-50%.[2]
-
Loading & Elution: Carefully load the slurry onto the packed column. Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or PMA) to visualize the spots. The product typically has an Rf value of around 0.4 in 50% ethyl acetate/petroleum ether.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C) to prevent degradation. The final product is often obtained as a colorless to pale yellow oil or a low-melting solid.[2][4]
Physicochemical and Spectroscopic Characterization
Once purified, the compound's identity and purity must be unequivocally confirmed. A combination of spectroscopic methods provides a complete structural picture.
Core Physicochemical Data
This table summarizes the fundamental properties of N-Cbz-3-aminopropionaldehyde, which serve as the initial benchmarks for identification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | [2] |
| Molecular Weight | 207.23 g/mol | [2] |
| Appearance | White to yellow crystalline powder or viscous oil | [2][4] |
| Melting Point | 52-57 °C (lit.) | [2] |
| Storage Temperature | 2-8°C | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are essential for a complete assignment.
Expertise & Causality: The chemical shift of each nucleus is determined by its local electronic environment. The presence of electronegative atoms (O, N) and anisotropic effects from the phenyl ring and carbonyl groups causes predictable downfield shifts for adjacent protons and carbons.
Diagram 2: NMR Analysis Workflow
A standard workflow for acquiring and interpreting NMR data.
¹H NMR Spectrum Analysis (CDCl₃): The proton NMR provides a wealth of information regarding the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.81 | Singlet (s) | 1H | CHO | The aldehyde proton is highly deshielded by the carbonyl group and appears far downfield as a characteristic singlet. |
| 7.30-7.39 | Multiplet (m) | 5H | Ar-H | Protons on the phenyl ring of the Cbz group. |
| ~5.15 | Broad Singlet (br s) | 1H | NH | The carbamate proton signal is often broad due to quadrupole broadening and exchange. |
| ~5.09 | Singlet (s) | 2H | CH₂ Ph | The benzylic protons are adjacent to the phenyl ring and the carbamate oxygen, resulting in a downfield shift. |
| ~3.49 | Apparent Quartet (q) | 2H | NCH₂ | Protons adjacent to the nitrogen. Appears as a quartet due to coupling with both NH and the adjacent CH₂. |
| ~2.75 | Triplet (t) | 2H | CH₂ CHO | Protons alpha to the aldehyde carbonyl group, split into a triplet by the adjacent methylene group. |
Data sourced from ChemicalBook.[2]
¹³C NMR Spectrum Analysis (CDCl₃): Carbon NMR confirms the carbon skeleton and the presence of key functional groups.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~201.3 | C HO | The aldehyde carbonyl carbon is highly deshielded and appears furthest downfield. |
| ~156.4 | NC =O | The carbamate carbonyl carbon. |
| ~136.5 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic group. |
| 128.7, 128.3, 128.2 | Ar-C H | The five protonated aromatic carbons. |
| ~66.9 | C H₂Ph | The benzylic carbon. |
| ~44.2 | NC H₂ | The carbon adjacent to the nitrogen. |
| ~34.6 | C H₂CHO | The carbon alpha to the aldehyde carbonyl. |
Data sourced from ChemicalBook.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, which act as molecular "fingerprints."
Trustworthiness: The specific vibrational frequencies of bonds (stretching, bending) are highly characteristic. The simultaneous observation of the aldehyde C=O, carbamate C=O, and N-H stretches provides strong, self-validating evidence for the target structure.
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3445 | N-H Stretch | Carbamate (N-H) |
| 3000-3100 | C-H Stretch | Aromatic (sp² C-H) |
| 2850-2960 | C-H Stretch | Aliphatic (sp³ C-H) |
| ~2750 & ~2850 | C-H Stretch (Fermi Doublet) | Aldehyde (O=C-H) |
| ~1704 | C=O Stretch | Aldehyde (C=O) |
| ~1645-1690 | C=O Stretch (Amide I) | Carbamate (C=O) |
| ~1520 | N-H Bend (Amide II) | Carbamate (N-H) |
Specific peak data sourced from ChemicalBook.[2] General ranges from established spectroscopy principles.[5][6]
Step-by-Step Protocol (Neat Film):
-
Ensure the salt plates (NaCl or KBr) are clean and dry.
-
If the sample is an oil, place a single small drop onto one plate.
-
Place the second plate on top and gently rotate to create a thin, uniform film.
-
Place the plates in the spectrometer's sample holder.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Clean the plates thoroughly with a dry solvent like dichloromethane or acetone immediately after use.
Mass Spectrometry (MS)
MS provides the molecular weight and offers clues to the structure through fragmentation patterns. Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule.
Expected Results:
-
Molecular Ion: The primary observation should be the protonated molecule [M+H]⁺ at m/z ≈ 208.2. It is also common to see adducts with sodium [M+Na]⁺ at m/z ≈ 230.2.
-
Key Fragments: While fragmentation is limited in ESI, some characteristic fragments may be observed in-source or via MS/MS experiments. A prominent fragment would correspond to the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxy group (107 Da). The molecule may also undergo elimination to form acrolein, a known reactivity pathway for 3-aminopropanal derivatives.[7]
Handling, Storage, and Safety
The aldehyde functional group dictates the handling and storage requirements for this compound.
-
Stability: Aldehydes are susceptible to oxidation to carboxylic acids upon exposure to air and can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts.
-
Storage: To ensure long-term integrity, the compound should be stored at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Safety: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] Always handle with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.
Conclusion
The comprehensive characterization of N-Cbz-3-aminopropionaldehyde is a critical quality control step that cannot be overlooked. By employing a logical sequence of chromatographic purification followed by orthogonal spectroscopic analyses (NMR, IR, MS), researchers can establish an unambiguous structural and purity profile. This rigorous approach ensures the reliability of the intermediate, preventing costly and time-consuming failures in subsequent synthetic steps and guaranteeing the integrity of final compounds in drug discovery pipelines.
References
- Preparation method of N-carbobenzoxy-3-amino propionaldehyde.
-
Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. PrepChem.com. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. National Institutes of Health (NIH). [Link]
-
12 Examples of IR-Spectra. Thieme. [Link]
-
Synthesis of N-Cbz-3-amino-3-phenyl propionic acid. PrepChem.com. [Link]
-
Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate. [Link]
-
Functional Groups and IR Tables. Chemistry LibreTexts. [Link]
Sources
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- 2. 3-[(Benzyloxycarbonyl)amino]propionaldehyde | 65564-05-8 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. echemi.com [echemi.com]
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- 7. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Benzyl N-(3-oxopropyl)carbamate: Synthesis, Mechanisms, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Benzyl N-(3-oxopropyl)carbamate, a versatile bifunctional molecule crucial in modern organic synthesis and medicinal chemistry. We will delve into its precise chemical identity, detailed synthetic protocols, the mechanistic underpinnings of its utility as a protecting group, and its application as a key building block in the development of therapeutic agents.
Chemical Identity and Physicochemical Properties
IUPAC Name: Benzyl N-(3-oxopropyl)carbamate[1]
This compound is also commonly referred to by several synonyms, including:
-
3-[(Benzyloxycarbonyl)amino]-1-propanal
-
3-[(Benzyloxycarbonyl)amino]propionaldehyde
-
N-Cbz-3-aminopropanal
-
(3-Oxo-propyl)-carbamic acid benzyl ester[2]
The structure features a terminal aldehyde, a secondary amine protected as a benzyl carbamate (Cbz or Z group), and a propyl chain linking these two functionalities. This unique combination of a reactive aldehyde and a protected amine makes it a valuable intermediate in multi-step syntheses.
Table 1: Physicochemical Properties of Benzyl N-(3-oxopropyl)carbamate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | |
| Appearance | White to light yellow crystalline solid/powder | [2] |
| Melting Point | 52-57 °C | [2] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [2] |
| Storage Conditions | 2-8°C |
Synthesis of Benzyl N-(3-oxopropyl)carbamate: A Two-Step Approach
The synthesis of Benzyl N-(3-oxopropyl)carbamate is typically achieved through a two-step process commencing from the readily available 3-aminopropanol. The first step involves the protection of the amino group, followed by the oxidation of the primary alcohol to the desired aldehyde.
Step 1: N-Protection of 3-Aminopropanol
The primary amine of 3-aminopropanol is protected as a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide synthesis and organic chemistry to render the amine non-nucleophilic under a variety of reaction conditions.[3]
Reaction:
Experimental Protocol:
A detailed protocol for the N-protection of 3-aminopropanol is as follows:
-
Dissolve 3-aminopropanol in a suitable solvent system, such as dichloromethane or an aqueous solution with a base.
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) to the cooled solution.
-
Concurrently, add a base such as triethylamine or an aqueous solution of sodium hydroxide to neutralize the hydrochloric acid byproduct and maintain a pH between 8 and 10.[3]
-
Stir the reaction mixture at 0-10°C until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble impurities.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl (3-hydroxypropyl)carbamate.
Step 2: Oxidation of Benzyl (3-hydroxypropyl)carbamate
The selective oxidation of the primary alcohol in Benzyl (3-hydroxypropyl)carbamate to the corresponding aldehyde is a critical step. Several mild oxidation methods can be employed to avoid over-oxidation to the carboxylic acid.
Reaction:
Three reliable methods for this transformation are detailed below:
Method A: Swern Oxidation
The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[2][4][5][6][7]
Experimental Protocol:
-
In a fume hood, prepare a solution of oxalyl chloride in dichloromethane and cool it to -78°C (dry ice/acetone bath).
-
Slowly add a solution of DMSO in dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78°C.
-
After stirring for a short period, add a solution of Benzyl (3-hydroxypropyl)carbamate in dichloromethane to the reaction mixture.
-
Stir for approximately 30 minutes at -78°C.
-
Add triethylamine to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography to obtain Benzyl N-(3-oxopropyl)carbamate.
Method B: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane, to selectively oxidize primary alcohols to aldehydes under mild, neutral conditions.[8][9][10][11] This method is particularly advantageous for substrates with sensitive functional groups.[8]
Experimental Protocol:
-
Dissolve Benzyl (3-hydroxypropyl)carbamate in dichloromethane.
-
Add Dess-Martin periodinane to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (typically 1-2 hours, monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer, dry it, and purify by column chromatography.
Method C: TEMPO-Catalyzed Oxidation
A more environmentally friendly approach involves the use of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite.[12]
Experimental Protocol:
-
Dissolve Benzyl (3-hydroxypropyl)carbamate in a biphasic solvent system (e.g., dichloromethane and water).
-
Add catalytic amounts of TEMPO and potassium bromide.
-
Cool the mixture to 0°C and slowly add an aqueous solution of sodium hypochlorite, maintaining the pH between 8.0 and 9.5 with a buffer (e.g., sodium bicarbonate).[12]
-
Stir vigorously until the reaction is complete.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions.
-
Wash, dry, and purify the product as described in the previous methods.
Caption: General reaction for Cbz protection of an amine.
Deprotection Strategies
The Cbz group is valued for its stability under a wide range of conditions, yet it can be readily removed when desired. The choice of deprotection method depends on the other functional groups present in the molecule.
1. Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. It involves the use of hydrogen gas and a palladium catalyst (typically palladium on carbon, Pd/C). The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. [13] 2. Acidic Conditions: The Cbz group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid. This method is useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
3. Basic Conditions: While generally stable to base, the Cbz group can be removed under specific, harsh basic conditions. This is less common and typically reserved for specific substrates.
Applications in Drug Development and Organic Synthesis
Benzyl N-(3-oxopropyl)carbamate serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Synthesis of β-Amino Acids and Derivatives: The aldehyde functionality can be subjected to various carbon-carbon bond-forming reactions, such as aldol reactions, Wittig reactions, and organometallic additions. The resulting products can then be further manipulated to generate a wide range of β-amino acid derivatives, which are important structural motifs in many biologically active compounds.
-
Heterocyclic Synthesis: The bifunctional nature of Benzyl N-(3-oxopropyl)carbamate makes it an excellent precursor for the synthesis of nitrogen-containing heterocyclic compounds. The aldehyde can participate in cyclization reactions with the deprotected amine or other nucleophiles.
-
Intermediate in Targeted Drug Synthesis: Benzyl N-(3-oxopropyl)carbamate is a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been identified as an important precursor in the synthesis of the cholesterol-lowering drug, atorvastatin.
Conclusion
Benzyl N-(3-oxopropyl)carbamate is a versatile and valuable synthetic intermediate with significant applications in drug discovery and organic synthesis. Its synthesis is well-established and can be achieved through reliable and scalable methods. The strategic use of the benzyloxycarbonyl protecting group allows for the selective manipulation of the aldehyde functionality, providing access to a diverse array of complex molecules. A thorough understanding of its synthesis, reactivity, and the nuances of its protecting group chemistry is essential for researchers and scientists working at the forefront of medicinal chemistry and drug development.
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.
- CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde - Google Patents. (n.d.).
-
Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved January 9, 2026, from [Link]
-
Benzyl N-(3-oxopropyl)carbamate - ChemBK. (2024, April 9). Retrieved January 9, 2026, from [Link]
-
Swern oxidation - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
-
Benzyl (3-oxopropyl)carbamate (C11H13NO3) - PubChemLite. (n.d.). Retrieved January 9, 2026, from [Link]
-
Swern Oxidation. (2019, July 10). Retrieved January 9, 2026, from [Link]
-
Swern Oxidation - YouTube. (2025, October 31). Retrieved January 9, 2026, from [Link]
-
Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
-
Swern Oxidation. (2019, July 10). Retrieved January 9, 2026, from [Link]
-
Dess-Martin-Periodinane oxidation - YouTube. (2025, November 20). Retrieved January 9, 2026, from [Link]
-
Swern Oxidation - J&K Scientific LLC. (2021, March 23). Retrieved January 9, 2026, from [Link]
-
Synthesis and bioactivity of 3-N-benzyloxycarbonyl-β-aminobutyric saccharide carboxylate. (2025, August 6). Retrieved January 9, 2026, from [Link]
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- 13. echemi.com [echemi.com]
Navigating the Nomenclature: A Technical Guide to Benzyl 3-oxopropylcarbamate Synonyms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, precise communication is paramount. The unambiguous identification of chemical entities is the foundation upon which reproducible and reliable scientific endeavors are built. This guide provides an in-depth exploration of the nomenclature surrounding Benzyl 3-oxopropylcarbamate, a versatile building block in medicinal chemistry and organic synthesis. While this compound is not typically marketed under specific trade names, it is known by a variety of synonyms and systematic names, the understanding of which is crucial for navigating chemical databases, literature, and supplier catalogs.
Core Identity: this compound
At its core, this compound is a carbamate-protected aminopropionaldehyde. The benzyl carbamate (Cbz or Z) protecting group on the nitrogen atom provides stability and allows for selective deprotection, a key feature in multi-step syntheses. The terminal aldehyde group is a reactive handle for a wide array of chemical transformations, including reductive amination, aldol reactions, and the formation of various heterocyclic systems.
Key Structural Features:
-
Benzyl Carbamate Group: Offers robust protection of the amine functionality.
-
Propionaldehyde Moiety: Provides a reactive electrophilic site for carbon-carbon and carbon-heteroatom bond formation.
Below is a diagram illustrating the logical relationship between the core compound and its various naming conventions.
Spectroscopic Data of Benzyl 3-oxopropylcarbamate: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the spectroscopic data for Benzyl 3-oxopropylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of expected spectroscopic signatures and outlines robust protocols for data acquisition. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to confidently characterize this and similar molecules.
Introduction
This compound (C₁₁H₁₃NO₃, Molecular Weight: 207.23 g/mol ) is a bifunctional organic molecule containing a carbamate group protected by a benzyl group and a terminal aldehyde.[1][2][3] This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of an aminopropyl aldehyde moiety in the construction of more complex molecules, such as peptide mimetics and other biologically active compounds. Accurate structural confirmation and purity assessment are paramount, and for this, a combination of spectroscopic techniques is indispensable. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: 2D structure of this compound.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4][5] For this compound, specific chemical shifts and coupling patterns are expected for each unique proton and carbon environment.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in a standard deuterated solvent like CDCl₃, with Tetramethylsilane (TMS) as an internal standard.[6][7]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde H | ~9.8 | Triplet (t) | ~1.5 | 1H |
| Aromatic H's | ~7.3-7.4 | Multiplet (m) | - | 5H |
| NH | ~5.5 | Broad Singlet (br s) | - | 1H |
| Benzyl CH₂ | ~5.1 | Singlet (s) | - | 2H |
| N-CH₂ | ~3.4 | Quartet (q) | ~6.0 | 2H |
| C-CH₂-C | ~2.8 | Triplet of Triplets (tt) | ~6.0, ~1.5 | 2H |
-
Expertise & Experience: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons of the benzyl group will appear as a complex multiplet. The benzylic protons, adjacent to an oxygen, will be downfield around 5.1 ppm. The methylene group attached to the nitrogen will be deshielded by both the nitrogen and the nearby carbonyl group of the carbamate. The middle methylene group of the propyl chain is expected to show coupling to both adjacent CH₂ groups.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented below. These predictions are based on established chemical shift ranges for similar functional groups.[8][9]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | ~201 |
| Carbamate C=O | ~156 |
| Aromatic C (quaternary) | ~136 |
| Aromatic C-H | ~128 |
| Benzyl CH₂ | ~67 |
| N-CH₂ | ~42 |
| C-CH₂-C | ~35 |
-
Expertise & Experience: The two carbonyl carbons will be the most downfield signals, with the aldehyde carbonyl appearing at a higher chemical shift than the carbamate carbonyl. The aromatic carbons will resonate in the typical 127-136 ppm range. The benzylic carbon and the two aliphatic carbons will appear in the upfield region, with their specific shifts influenced by their proximity to heteroatoms.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra is as follows:[10]
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering solvent signals.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[11]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions before Fourier transformation to enhance resolution or sensitivity.
-
-
¹³C NMR Acquisition:
-
Use a wider spectral width (e.g., 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[12] For this compound, characteristic absorption bands for the N-H, C=O, and C-O bonds are expected.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3400 | Amide N-H stretching |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretching |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Aliphatic C-H stretching |
| C=O Stretch (Aldehyde) | ~1725 | Aldehyde carbonyl stretching |
| C=O Stretch (Carbamate) | ~1690 | Carbamate carbonyl stretching |
| N-H Bend | 1500 - 1600 | Amide N-H bending |
| C-O Stretch | 1200 - 1300 | Carbamate C-O stretching |
-
Expertise & Experience: The presence of two distinct carbonyl groups (aldehyde and carbamate) may result in a broad or two closely spaced, strong absorption bands in the 1690-1725 cm⁻¹ region.[13] The N-H stretch of the carbamate will be a prominent feature in the 3300-3400 cm⁻¹ range. The spectrum will also show characteristic peaks for aromatic and aliphatic C-H stretching.
Experimental Protocol for Solid-State IR Spectroscopy
As this compound is a solid, the following thin solid film method is a common and effective way to prepare the sample for IR analysis:[14][15]
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[14]
-
Film Casting: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[16]
Predicted Mass Spectrometry Data
For this compound, using a soft ionization technique like Electrospray Ionization (ESI), the following ions are expected to be observed:
| m/z (mass-to-charge ratio) | Ion |
| 208.0968 | [M+H]⁺ (protonated molecule) |
| 230.0788 | [M+Na]⁺ (sodium adduct) |
| 246.0527 | [M+K]⁺ (potassium adduct) |
-
Expertise & Experience: The most abundant ion in the positive ion mode ESI mass spectrum is likely to be the protonated molecule [M+H]⁺. Adducts with sodium and potassium are also commonly observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of these ions, providing strong evidence for the molecular formula.
Experimental Protocol for LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of small molecules.[17][18][19] A general protocol is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of acetonitrile and water.
-
Chromatography:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution method with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of an acid like formic acid to promote protonation.
-
-
Mass Spectrometry:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire a full scan mass spectrum to identify the molecular ion and any adducts.
-
If further structural information is desired, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.
-
Caption: General workflow for LC-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on fundamental principles and comparison with analogous structures, offers a reliable reference for researchers. By following the detailed experimental protocols outlined in this guide, scientists can confidently acquire and interpret the spectroscopic data necessary for their research and development endeavors, ensuring the identity and purity of this versatile synthetic intermediate.
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link][14]
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(n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link][8]
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Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link][12]
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ASTM International. (2021). E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]
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(n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved from [Link][15]
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The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link][6]
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Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link][17]
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Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link][16]
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National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link][18]
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(n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link][19]
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(n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link][4]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link]
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eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link][5]
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ChemBK. (2024). Benzyl N-(3-oxopropyl)carbamate. Retrieved from [Link][2]
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PubChemLite. (n.d.). Benzyl (3-oxopropyl)carbamate (C11H13NO3). Retrieved from [Link][3]
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The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][9]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of Benzyl 3-oxopropylcarbamate
Introduction
Benzyl 3-oxopropylcarbamate (CAS 65564-05-8) is a valuable bifunctional organic intermediate.[1][2] Its structure incorporates a carbamate linkage protected by a benzyloxycarbonyl (Cbz) group and a terminal aldehyde functionality. This unique combination makes it a key building block in the synthesis of a variety of more complex molecules, including peptide mimetics, pharmaceutical compounds, and other biologically active agents.[2][3][4] Given its role in multi-step synthesis, rigorous structural confirmation is paramount to ensure the integrity of the final products.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for the unambiguous structural elucidation of this compound. It provides precise information on the electronic environment of every proton in the molecule, confirming the presence of all key functional groups and their connectivity. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, from theoretical prediction to experimental acquisition and interpretation, designed for researchers and drug development professionals who rely on robust analytical characterization.
Section 1: Molecular Structure and Proton Environments
The chemical structure of this compound dictates its ¹H NMR spectrum. The molecule possesses five distinct proton environments, each giving rise to a unique signal. The deshielding or shielding of these protons is influenced by adjacent electronegative atoms (Oxygen, Nitrogen) and the magnetic anisotropy of the benzene ring and carbonyl groups.[5][6]
Caption: Molecular structure of this compound with distinct proton environments labeled (a-f).
-
(a) Aldehydic Proton (-CHO): A single proton directly attached to the highly deshielding carbonyl carbon.
-
(b) Benzylic Methylene Protons (C₆H₅-CH₂-): Two equivalent protons adjacent to both the aromatic ring and the carbamate oxygen.
-
(c) Methylene Protons (Propyl C2, -CH₂-CHO): Two protons adjacent to the aldehyde group and the C3 methylene group.
-
(d) Methylene Protons (Propyl C3, -NH-CH₂-): Two protons adjacent to the carbamate nitrogen and the C2 methylene group.
-
(e) Carbamate Proton (-NH-): A single proton attached to the nitrogen atom.
-
(f) Aromatic Protons (C₆H₅-): Five protons on the terminal benzene ring.
Section 2: Predicted ¹H NMR Spectral Parameters
A detailed prediction of the ¹H NMR spectrum is foundational to its accurate interpretation. The following table summarizes the expected chemical shifts, integration values, and splitting patterns based on established principles of NMR spectroscopy.[5][7][8][9] The splitting (multiplicity) is predicted by the n+1 rule, where 'n' is the number of non-equivalent neighboring protons.[6][9]
| Label | Proton Environment | Predicted δ (ppm) | Integration | Multiplicity | Rationale |
| (a) | Aldehydic (-CHO) | 9.5 - 10.0 | 1H | Triplet (t) | Highly deshielded by the carbonyl group.[10][11] Coupled to the two adjacent protons of group (c). |
| (f) | Aromatic (C₆H₅-) | 7.2 - 7.4 | 5H | Multiplet (m) | Typical range for monosubstituted benzene ring protons.[11][12] |
| (e) | Carbamate (-NH-) | 5.0 - 6.0 | 1H | Broad Triplet (br t) | Variable shift due to hydrogen bonding and solvent effects.[12] Coupled to the two adjacent protons of group (d). May appear as a broad singlet. |
| (b) | Benzylic (-CH₂-Ph) | ~5.1 | 2H | Singlet (s) | Deshielded by the adjacent oxygen and aromatic ring. No adjacent non-equivalent protons.[13] |
| (d) | Methylene (-NH-CH₂-) | ~3.4 | 2H | Quartet (q) or Triplet of Triplets (tt) | Deshielded by the adjacent electronegative nitrogen. Coupled to both the NH proton (e) and the CH₂ protons (c). |
| (c) | Methylene (-CH₂-CHO) | ~2.8 | 2H | Triplet of Triplets (tt) | Deshielded by the adjacent carbonyl group.[7] Coupled to both the aldehydic proton (a) and the CH₂ protons (d). |
Section 3: Experimental Protocol for ¹H NMR Spectrum Acquisition
The acquisition of a high-quality, reproducible ¹H NMR spectrum is contingent upon a meticulous experimental protocol. Each step is designed to ensure maximum resolution, signal-to-noise, and accuracy, forming a self-validating system.
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An In-depth Technical Guide to the Infrared Spectroscopy of Cbz-Protected Amino Aldehydes
For researchers, scientists, and professionals in drug development, the precise characterization of intermediates is paramount. Among the diverse functionalities encountered in organic synthesis, particularly in peptide chemistry and the development of bioactive molecules, Cbz-protected amino aldehydes represent a critical class of compounds. Their bifunctional nature, possessing both a carbamate protecting group and a reactive aldehyde, necessitates meticulous spectroscopic analysis to ensure structural integrity and purity. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. This guide provides an in-depth exploration of the key vibrational frequencies and spectral interpretation nuances associated with these molecules.
Foundational Principles: Understanding the Vibrational Landscape
The infrared spectrum of a Cbz-protected amino aldehyde is a composite of the vibrational modes of its constituent functional groups: the aldehyde, the carbamate (Cbz group), the amino acid backbone, and any side-chain functionalities. A thorough analysis hinges on the ability to deconvolute these overlapping signals and assign them to their respective molecular motions.
The benzyloxycarbonyl (Cbz) group is a widely utilized amine protecting group in organic synthesis, especially in peptide synthesis, due to its ease of introduction and removal.[1][2] Its presence introduces several characteristic IR absorption bands that are central to the analysis of Cbz-protected amino aldehydes.
The Aldehyde Moiety: A Telltale Signature
The aldehyde functional group provides some of the most distinct and readily identifiable peaks in an IR spectrum.
-
C=O Carbonyl Stretch: The most prominent feature of an aldehyde is its strong C=O stretching vibration. For saturated aliphatic aldehydes, this band typically appears in the range of 1740-1720 cm⁻¹ .[3][4] Conjugation of the carbonyl group with a double bond or an aromatic ring will lower this frequency to the 1710-1685 cm⁻¹ region due to resonance, which delocalizes the pi-electron density and weakens the C=O bond.[3][5]
-
Aldehydic C-H Stretch: Another hallmark of an aldehyde is the stretching vibration of the hydrogen atom attached to the carbonyl carbon (the aldehydic C-H). This typically gives rise to one or two moderate intensity bands in the region of 2830-2695 cm⁻¹ .[3][6] Often, a distinct shoulder-like peak can be observed around 2720 cm⁻¹ , which is a particularly useful diagnostic marker.[3] The presence of two bands is often attributed to a phenomenon known as Fermi resonance, where the fundamental C-H stretching vibration interacts with an overtone of the C-H bending vibration.[4][7] The electronegativity of the carbonyl oxygen weakens the adjacent C-H bond, causing this stretch to appear at a lower frequency than typical alkyl C-H stretches (which are found between 3000-2850 cm⁻¹).[3][4]
The Carbobenzyloxy (Cbz) Group: A Protecting Group's Fingerprint
The Cbz protecting group, being a carbamate, also presents a set of characteristic absorption bands.
-
C=O Carbonyl Stretch (Amide I Band): The carbamate group contains its own carbonyl bond, which gives rise to a strong absorption band. This is often referred to as the Amide I band. Its position is typically in the range of 1730-1690 cm⁻¹ . The exact frequency can be influenced by hydrogen bonding and the physical state of the sample (solid vs. liquid).[8][9] For carbamates with an N-H group, the carbonyl absorption frequency can shift to higher wavenumbers by approximately 35 cm⁻¹ when transitioning from a solid (where hydrogen bonding is more prevalent) to a liquid phase.[8][9]
-
N-H Stretch: For Cbz groups attached to primary or secondary amines, the N-H stretching vibration is observed in the region of 3400-3200 cm⁻¹ .[10][11] Secondary amines, as is the case in protected amino acids, will show a single N-H stretching band.[11] The broadness of this peak is often indicative of hydrogen bonding.[12]
-
C-N Stretch: The stretching vibration of the C-N bond within the carbamate linkage typically appears in the range of 1250-1200 cm⁻¹ .[10]
-
C-O Stretch: The C-O stretching vibrations of the carbamate group are also observable, often as two bands corresponding to the C-O-C linkage.
Integrating the Spectrum: A Holistic View
When analyzing the full IR spectrum of a Cbz-protected amino aldehyde, the interplay of these functional groups becomes apparent. A key challenge is the potential overlap of the aldehyde C=O stretch and the carbamate C=O stretch, as both absorb in a similar region. Careful examination of the peak shape, intensity, and the presence of other characteristic bands is crucial for a definitive assignment.
Summary of Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Aldehyde | C=O Stretch | 1740-1720 (saturated)[3][4] 1710-1685 (conjugated)[3][5] | Strong | Position is sensitive to conjugation. |
| C-H Stretch | 2830-2695[3][6] | Moderate | Often appears as a doublet or a shoulder around 2720 cm⁻¹.[3][7] | |
| Cbz-Group | C=O Stretch | 1730-1690[8][9] | Strong | Position can be affected by hydrogen bonding.[8][9] |
| N-H Stretch | 3400-3200[10][11] | Moderate, often broad | Broadness indicates hydrogen bonding. | |
| C-N Stretch | 1250-1200[10] | Moderate | ||
| Aromatic Ring | C=C Stretch | ~1600 and ~1475 | Weak to Moderate | Characteristic of the benzyl group. |
| C-H Stretch | >3000 | Weak to Moderate | Aromatic C-H stretches. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable and interpretable IR spectrum, proper sample preparation and instrument operation are essential.
Objective: To acquire a high-quality Fourier-Transform Infrared (FTIR) spectrum of a Cbz-protected amino aldehyde for structural verification.
Instrumentation: A standard FTIR spectrometer, such as a Bruker Invenio-R or similar, equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.[13]
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Perform a background scan to account for atmospheric CO₂ and water vapor. This is a critical step for obtaining a clean spectrum of the sample.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid Cbz-protected amino aldehyde sample directly onto the ATR crystal.
-
Ensure complete and uniform contact between the sample and the crystal surface by applying gentle pressure with the ATR's built-in press.
-
-
Spectral Acquisition:
-
Data Processing and Analysis:
-
The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks in the spectrum.
-
Compare the observed peak positions with the expected ranges for the aldehyde and Cbz functional groups as detailed in the table above.
-
Logical Workflow for Spectral Interpretation
The process of interpreting the IR spectrum of a Cbz-protected amino aldehyde can be visualized as a decision-making workflow.
Caption: A logical workflow for the IR spectral analysis of Cbz-protected amino aldehydes.
Conclusion: A Powerful Tool for Synthetic Chemistry
Infrared spectroscopy provides an invaluable and readily accessible method for the structural characterization of Cbz-protected amino aldehydes. By understanding the characteristic vibrational frequencies of both the aldehyde and the carbamate functionalities, researchers can confidently verify the successful synthesis and purity of these important chemical intermediates. A systematic approach to spectral interpretation, combined with proper experimental technique, ensures that IR spectroscopy remains a cornerstone of analytical support in drug discovery and development.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
- Chen, J.-Y. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
-
Academic.oup.com. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides | Journal of AOAC INTERNATIONAL | Oxford Academic. Retrieved from [Link]
-
LibreTexts. (2021, August 12). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]
-
LibreTexts. (2021, August 12). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
- Simeon, I. M., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 27(19), 6543.
-
pubs.acs.org. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... Retrieved from [Link]
-
LibreTexts. (2021, August 12). 4.2: IR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Berkeley Learning Hub. (n.d.). Aldehyde IR Spectra Analysis. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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LibreTexts. (2021, August 12). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR-ATR spectra of dried aldehyde−amino acid droplets and atmospheric... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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University of Wisconsin-River Falls. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]
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ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Benzyl 3-oxopropylcarbamate
This guide provides a detailed exploration of the mass spectrometric behavior of Benzyl 3-oxopropylcarbamate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways of this molecule, underpinned by established principles of mass spectrometry and supported by authoritative literature. Our focus is on providing a predictive and mechanistic understanding that can be applied to the analysis of this and structurally related compounds.
Introduction
This compound is a bifunctional organic molecule incorporating a benzyl carbamate protective group and a reactive aldehyde moiety. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its characterization, purity assessment, and for monitoring its chemical transformations in various applications, including organic synthesis and drug discovery. This guide will delve into the expected fragmentation patterns under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI), drawing parallels with the known fragmentation of related chemical structures.
Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to be driven by the lability of the carbamate linkage and the presence of the benzyl group, which can stabilize a positive charge. The 3-oxopropyl group will also influence the fragmentation cascade.
Benzylic Cleavage and Tropylium Ion Formation
A hallmark of benzyl-containing compounds in mass spectrometry is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[1] This is a result of the cleavage of the benzylic C-O bond. This fragmentation is a common pathway for benzylamines and related structures.[2][3] For this compound, this would involve the homolytic or heterolytic cleavage of the benzyl-oxygen bond.
Diagram of Tropylium Ion Formation
Caption: Predicted major and minor fragmentation pathways for this compound.
Experimental Considerations and Methodologies
To empirically determine the fragmentation pattern of this compound, a systematic approach using tandem mass spectrometry (MS/MS) is recommended.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (assuming availability from suppliers) in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. [4]2. Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate mobile phase for infusion, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI.
Mass Spectrometry Analysis
-
Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source would be suitable.
-
Ionization Mode: Positive ion mode ESI is predicted to be most effective due to the presence of the basic nitrogen atom in the carbamate linkage, which can be readily protonated.
-
MS Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺. The predicted monoisotopic mass of this compound (C₁₁H₁₃NO₃) is 207.0895 g/mol . [5]* Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 208.0968) for collision-induced dissociation (CID). [5]Vary the collision energy to observe the formation of different fragment ions and to construct a breakdown curve.
Data Interpretation
The resulting MS/MS spectrum should be interpreted by assigning the observed m/z values to plausible fragment structures based on the predicted pathways. High-resolution mass spectrometry will be invaluable for confirming the elemental composition of the fragment ions.
Summary of Predicted Fragment Ions
| m/z (predicted) | Proposed Fragment Ion | Formation Pathway | Significance |
| 208.0968 | [M+H]⁺ | Protonation | Parent Ion |
| 180.0657 | [M+H - CO]⁺ | Loss of carbon monoxide from the aldehyde | Indicates aldehyde presence |
| 164.0712 | [M+H - C₂H₄O]⁺ | McLafferty-type rearrangement | Structural information |
| 116.0708 | [C₅H₁₀NO₂]⁺ | Cleavage of the benzyl group | Carbamate core fragment |
| 91.0548 | [C₇H₇]⁺ | Benzylic cleavage | Characteristic of benzyl group |
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a rich process yielding structurally informative ions. The key fragmentation pathways are expected to involve the cleavage of the benzyl group to form the stable tropylium ion, and fragmentation of the carbamate and oxopropyl moieties. The experimental protocols and predictive data presented in this guide provide a robust framework for the analysis of this compound and can be extended to other structurally related molecules in drug development and chemical research.
References
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ResearchGate. (n.d.). Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. Retrieved from a verified source. [6]2. ResearchGate. (n.d.). Scheme 3. Fragmentation pathway of even-electron ions from acylthiocarbamates 1 under positive-ion ESI conditions. Retrieved from a verified source. [7]3. National Institutes of Health. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link] [2]4. LookChem. (n.d.). This compound. Retrieved from [Link] [4]5. Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link] [8]6. PubChem. (n.d.). Benzyl (3-oxopropyl)carbamate. Retrieved from [Link] [5]7. PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link] [3]8. Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link] [1]9. YouTube. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Retrieved from [Link]
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Solubility of Benzyl 3-oxopropylcarbamate in organic solvents
An In-Depth Technical Guide to the Solubility of Benzyl 3-oxopropylcarbamate in Organic Solvents
Executive Summary
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents and bioactive molecules.[1] Its efficacy in synthetic pathways is profoundly dependent on its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for process optimization, reaction kinetics control, and purification strategy development. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in fundamental physicochemical principles. It offers a detailed experimental protocol for solubility determination, explains the causality behind methodological choices, and presents a qualitative and predictive solubility profile in various classes of organic solvents. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to make informed decisions in solvent selection and experimental design.
Introduction: The Synthetic Importance of this compound
This compound, also known as 3-[(Benzyloxycarbonyl)amino]propionaldehyde, is a bifunctional organic molecule featuring a carbamate protecting group and a terminal aldehyde.[1][2] This structural arrangement makes it a versatile building block in medicinal chemistry, particularly for introducing a protected aminopropyl aldehyde moiety into larger molecules. The aldehyde group is reactive towards nucleophiles, enabling chain extension and the formation of complex heterocyclic systems, while the benzyl carbamate (Cbz or Z) group provides robust protection for the amine, which can be selectively removed under standard hydrogenolysis conditions.
The successful application of this intermediate in a reaction hinges on its dissolution in a suitable solvent. Proper solvent selection is critical for:
-
Reaction Efficiency: Ensuring reactants are in the same phase to allow for effective molecular collisions.
-
Process Scalability: Developing reproducible and scalable synthetic procedures.
-
Purification: Facilitating techniques such as crystallization and chromatography.
-
Safety and Handling: Choosing solvents with appropriate safety and environmental profiles.
This guide provides the foundational knowledge required to navigate these challenges effectively.
Physicochemical Properties
A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. This compound is a white crystalline solid under standard conditions.[1] Its key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃NO₃ | [2][3] |
| Molecular Weight | 207.23 g/mol | [2] |
| Appearance | White to Light Yellow Crystalline Solid/Powder | [1] |
| Melting Point | 52-57 °C | [1] |
| Structure | ||
| C1=CC=C(C=C1)COC(=O)NCCC=O | [3] |
The molecule possesses several key structural features that influence its solubility:
-
Aromatic Benzyl Group: A large, nonpolar moiety that favors interactions with nonpolar and moderately polar solvents through van der Waals forces.
-
Carbamate Linkage (-NH-C(=O)-O-): A polar group with both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O, O-R). This feature promotes solubility in polar solvents.[4]
-
Terminal Aldehyde Group (-CHO): A polar functional group with a hydrogen bond acceptor (C=O), contributing to interactions with polar solvents.
The balance between the nonpolar benzyl ring and the polar carbamate and aldehyde functions results in a molecule of intermediate polarity.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its solubility in a given organic solvent is determined by the interplay of these forces.
Logical Framework for Solubility Prediction
The following diagram illustrates the relationship between the solute's functional groups and solvent characteristics.
Caption: Relationship between solute functional groups and solvent polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the carbamate and aldehyde groups, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, DMF, DMSO): These solvents have significant dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds and engage in strong dipole-dipole interactions. Dichloromethane and methanol are confirmed to be good solvents.[1] High solubility is also predicted in other solvents of this class.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While the benzyl group has an affinity for these solvents, the polar functional groups will hinder dissolution, leading to predicted low solubility.
Solubility Profile of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High (Confirmed) | Strong H-bonding with carbamate and aldehyde.[1] |
| Ethanol | High | Similar to methanol, strong H-bonding potential. | |
| Isopropanol | Medium-High | Increased hydrocarbon chain slightly reduces polarity. | |
| Polar Aprotic | Dichloromethane (DCM) | High (Confirmed) | Strong dipole-dipole interactions.[1] |
| Acetone | High | Strong dipole; accepts H-bonds from carbamate N-H. | |
| Ethyl Acetate | Medium-High | Good balance of polarity to solvate the entire molecule. | |
| Acetonitrile (MeCN) | Medium | Highly polar, but less effective at solvating the nonpolar part. | |
| Dimethylformamide (DMF) | Very High | Highly polar; excellent H-bond acceptor. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar; excellent H-bond acceptor.[7] | |
| Nonpolar | Toluene | Low-Medium | Aromatic ring provides some favorable π-π stacking interactions. |
| Hexane | Low | Lacks any effective mechanism to solvate the polar groups. | |
| Diethyl Ether | Low-Medium | Weakly polar; may show some affinity but unlikely to be a good solvent. |
Note: This table is illustrative and serves as a predictive guide. Experimental verification is essential.
Experimental Protocol for Quantitative Solubility Determination
To obtain reliable and reproducible quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid in a solvent.[5]
Workflow for Isothermal Shake-Flask Method
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25°C).
Materials:
-
This compound (purity >95%)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge (optional)
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration.
-
Perform serial dilutions to generate a set of at least five calibration standards.
-
Causality: A calibration curve is essential for accurately quantifying the concentration of the unknown saturated solution.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a precisely known volume (e.g., 5.0 mL) of the solvent. "Excess" means enough solid remains undissolved at equilibrium.
-
Causality: Adding excess solute is the core principle of this method, ensuring that the resulting solution is truly saturated.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 ± 0.5 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[5]
-
Causality: A long equilibration time is necessary to ensure the dissolution process has reached its thermodynamic maximum. Insufficient time leads to an underestimation of solubility.
-
-
Phase Separation and Sampling:
-
Remove the vials from the shaker and let them stand in a temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials.
-
Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette.
-
Causality: This step separates the liquid phase from the solid phase. It is critical to avoid disturbing the solid pellet to prevent contamination of the sample.
-
-
Filtration and Dilution:
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.
-
Causality: Filtration removes any microscopic solid particles that could otherwise dissolve during dilution and artificially inflate the measured solubility.
-
-
Analysis and Calculation:
-
Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility (S) in the saturated solution using the formula: S (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
-
Conclusion
This compound exhibits a solubility profile characteristic of a molecule with mixed polarity. It is highly soluble in polar aprotic and polar protic organic solvents like dichloromethane, methanol, and DMSO, and poorly soluble in nonpolar solvents like hexane.[1][7] This behavior is a direct consequence of its molecular structure, which combines a nonpolar aromatic ring with polar carbamate and aldehyde functional groups capable of engaging in strong dipole-dipole and hydrogen bonding interactions. For any application in research or development, the predictive guide provided herein should be complemented with rigorous experimental determination using a validated protocol, such as the isothermal shake-flask method, to ensure accuracy and reproducibility.
References
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ChemBK. (2024). Benzyl N-(3-oxopropyl)carbamate. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
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Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
PubChemLite. (n.d.). Benzyl (3-oxopropyl)carbamate (C11H13NO3). [Link]
-
Ito, K., et al. (2025). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. ResearchGate. [Link]
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Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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University of Toronto Scarborough. (2023). Solubility of Organic Compounds. [Link]
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Tafi, A., et al. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
Wikipedia. (n.d.). Carbamate. [Link]
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N-benzyl-3-chloropropanamide - Solubility of Things. (n.d.). [Link]
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The Elusive Crystal: A Technical Guide to the Structure of Benzyl 3-Oxopropylcarbamate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-oxopropylcarbamate and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, particularly as building blocks for peptide mimetics and protease inhibitors.[1] Their molecular structure, conformation, and intermolecular interactions, when elucidated through single-crystal X-ray diffraction, provide invaluable insights for rational drug design and development. This technical guide offers an in-depth exploration of the synthesis, purification, crystallization, and structural analysis of this class of compounds. While a definitive crystal structure for this compound remains to be published, this guide provides a comprehensive analysis of closely related derivatives, offering a robust framework for understanding its likely solid-state properties.
Introduction: The Significance of Benzyl Carbamate Derivatives in Medicinal Chemistry
The carbamate functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a stable surrogate for peptide bonds, thereby enhancing the metabolic stability and cell permeability of drug candidates. The benzyloxycarbonyl (Cbz) protecting group, a key feature of the title compounds, is instrumental in multi-step organic synthesis, particularly in peptide chemistry.[1] this compound, with its reactive aldehyde functionality, serves as a versatile precursor for the synthesis of more complex molecules with diverse biological activities, including potential antimicrobial and anticancer properties.[2] Understanding the three-dimensional arrangement of atoms within these molecules is crucial for predicting their interactions with biological targets such as enzymes and receptors.
Synthesis and Purification of this compound
This compound, also known as 3-[(Benzyloxycarbonyl)amino]propionaldehyde, is a white to yellow crystalline solid with a melting point in the range of 52-57 °C.[2][3] It is soluble in organic solvents like methanol and dichloromethane.[2]
Synthetic Pathway
A common and effective method for the synthesis of this compound involves the oxidation of the corresponding alcohol, 3-[(N-benzyloxycarbonyl)amino]propanol, using a mild oxidizing agent such as Dess-Martin periodinane in dichloromethane at room temperature. This method has been reported to yield the desired aldehyde in high purity.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Dissolution: Dissolve 3-[(N-benzyloxycarbonyl)amino]propanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane portion-wise at room temperature (20 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel.
Purification Challenges of an Aldehyde-Containing Carbamate
The presence of an aldehyde group can present challenges during purification, as aldehydes are susceptible to oxidation to carboxylic acids. Column chromatography on silica gel is a viable method, with the aldehyde typically eluting first with a low-polarity solvent system.[4] An alternative purification technique for aldehydes involves the formation of a water-soluble bisulfite adduct.[4][5][6]
Workflow for Purification via Bisulfite Adduct Formation
Caption: Purification of aldehydes via bisulfite adduct formation.
Crystallization Strategies
Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step. The choice of solvent and crystallization technique is paramount.
General Principles of Recrystallization
The primary method for purifying solid organic compounds is recrystallization, which relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[7] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Slow cooling of a saturated solution allows for the formation of well-ordered crystals.[8]
Techniques for Crystallizing Oily Compounds
This compound and its derivatives can sometimes be obtained as oils after purification. Several strategies can be employed to induce crystallization from an oily state:[9][10]
-
Solvent Variation: Experiment with a variety of solvents or solvent pairs with differing polarities (e.g., ethyl acetate/hexane, acetone/water).
-
Slow Cooling: Allow the solution to cool slowly from room temperature to lower temperatures (e.g., 4°C, -20°C).
-
Seed Crystals: Introduce a seed crystal of the desired compound to initiate crystal growth.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.
-
Salt Formation: For acidic or basic compounds, forming a salt can enhance crystallinity.
Experimental Protocol: General Recrystallization [7][8]
-
Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath if necessary.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry or dry in a vacuum oven.
Crystal Structure Analysis of Benzyl Carbamate Derivatives: Case Studies
While the crystal structure of this compound is not publicly available, a detailed examination of its close analogs provides significant insight into the expected molecular geometry, conformation, and intermolecular interactions.
Case Study 1: Benzyl Carbamate
The crystal structure of the parent compound, benzyl carbamate, has been determined. This provides a fundamental understanding of the packing and hydrogen bonding motifs of the core benzyl carbamate functionality.
Case Study 2: Benzyl N-(3-chloro-4-fluorophenyl)carbamate
The crystal structure of this derivative reveals how substituents on the phenyl ring influence the crystal packing. The presence of halogen atoms can lead to specific intermolecular interactions, such as halogen bonding, which can affect the overall crystal architecture.
Case Study 3: Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate
This example showcases a more complex derivative with additional functional groups capable of hydrogen bonding. The analysis of its crystal structure highlights the interplay of various non-covalent interactions in directing the solid-state assembly.
Table 1: Comparative Crystallographic Data of Benzyl Carbamate Derivatives
| Parameter | Benzyl Carbamate | Benzyl N-(3-chloro-4-fluorophenyl)carbamate | Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |
| Molecular Formula | C₈H₉NO₂ | C₁₄H₁₁ClFNO₂ | C₁₃H₁₄N₂O₃S |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | Pbca | P2₁/c |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···π interactions | N-H···O hydrogen bonds, C-H···O interactions | N-H···N hydrogen bonds, O-H···N hydrogen bonds, π-π stacking |
Visualization of Intermolecular Interactions
Caption: Key non-covalent interactions governing crystal packing.
Inferred Structural Features of this compound
Based on the analysis of its derivatives, we can infer several key structural features for crystalline this compound:
-
Hydrogen Bonding: The carbamate N-H group is a strong hydrogen bond donor and is expected to form robust N-H···O=C hydrogen bonds, likely leading to the formation of chains or dimeric motifs in the crystal lattice.
-
Role of the Aldehyde: The aldehyde oxygen is a potential hydrogen bond acceptor, which could lead to more complex hydrogen bonding networks.
-
Conformational Flexibility: The propyl chain introduces conformational flexibility. The preferred conformation in the solid state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions.
-
Potential for Polymorphism: The combination of a flexible chain and multiple hydrogen bonding sites suggests that this compound may exhibit polymorphism, where different crystal packing arrangements can occur under different crystallization conditions.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the synthesis, purification, and structural characteristics of this compound and its derivatives. While the definitive crystal structure of the title compound remains to be determined, the detailed analysis of its analogs offers valuable predictive insights into its solid-state behavior. For researchers in drug development, a thorough understanding of these structural principles is essential for the rational design of new therapeutic agents. Future work should focus on obtaining single crystals of this compound to experimentally validate the inferred structural features and to provide a more complete picture of this important synthetic intermediate. The determination of its crystal structure would be a valuable addition to the Cambridge Structural Database and a significant resource for the medicinal chemistry community.
References
-
ChemBK. (2024, April 9). Benzyl N-(3-oxopropyl)carbamate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography? Retrieved from [Link]
-
ResearchGate. (2015, April 15). How to recrystallize an oily compound? Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Retrieved from [Link]
- Google Patents. (n.d.). Aldehyde-modified carbamates.
- Google Patents. (n.d.). Method for refining carbamates compound.
-
PubChemLite. (n.d.). Benzyl (3-oxopropyl)carbamate (C11H13NO3). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-[(Benzyloxycarbonyl)amino]propionaldehyde (95%). Retrieved from [Link]
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An In-Depth Technical Guide to the Discovery and Synthesis of N-Cbz-3-Aminopropionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Carbobenzyloxy-3-aminopropionaldehyde (N-Cbz-3-aminopropionaldehyde) is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds and complex organic molecules. Its strategic importance lies in the presence of a versatile aldehyde functionality and a stable, yet readily cleavable, N-protecting group. This guide provides a comprehensive overview of the historical context of its development, rooted in the groundbreaking work on the Cbz protecting group, and delineates the primary synthetic pathways established for its preparation. We will delve into the mechanistic underpinnings and practical considerations of two major synthetic strategies: the oxidation of N-Cbz-3-aminopropanol and the reduction of N-Cbz-β-alanine. Detailed experimental protocols, comparative data, and an analysis of the evolution of these synthetic methods are presented to offer researchers a thorough understanding and practical resource for the utilization of this important building block.
The Genesis: The Carbobenzyloxy (Cbz) Group and its Revolutionary Impact
The story of N-Cbz-3-aminopropionaldehyde is intrinsically linked to the advent of the carbobenzyloxy (Cbz or Z) protecting group. Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge due to the propensity of amino acids to undergo uncontrolled polymerization.[1] The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the Cbz group, a discovery that revolutionized peptide chemistry and laid the foundation for modern solid-phase peptide synthesis.[1]
The brilliance of the Cbz group lies in its ability to "mask" the nucleophilic amino group of an amino acid as a much less reactive carbamate. This protection is robust enough to withstand a variety of reaction conditions, yet it can be cleanly removed under mild conditions via catalytic hydrogenolysis, liberating the free amine, toluene, and carbon dioxide.[2] This strategic protection and deprotection scheme provided chemists with the unprecedented control needed to selectively form peptide bonds, ushering in a new era of peptide and medicinal chemistry.
Synthetic Pathways to N-Cbz-3-Aminopropionaldehyde
The synthesis of N-Cbz-3-aminopropionaldehyde has been approached from two primary directions, reflecting a common strategy in organic synthesis where a target molecule can be accessed either by oxidation of a more reduced precursor or reduction of a more oxidized one.
Strategy 1: Oxidation of N-Cbz-3-aminopropanol
The most common and historically significant route to N-Cbz-3-aminopropionaldehyde involves the oxidation of the corresponding alcohol, N-Cbz-3-aminopropanol. This precursor is readily prepared by the Cbz protection of commercially available 3-aminopropanol. The critical step is the selective oxidation of the primary alcohol to the aldehyde without affecting the Cbz protecting group or causing over-oxidation to the carboxylic acid. Over the years, a variety of oxidation methods have been employed, reflecting the evolution of synthetic methodology towards milder and more selective reagents.
In the earlier days of organic synthesis, chromium-based reagents like Pyridinium Chlorochromate (PCC) were commonly used for such transformations. While effective, the toxicity and disposal issues associated with chromium have led to a decline in its use.
A significant advancement was the development of activated DMSO oxidations. A notable example, and likely one of the earliest well-documented methods for this specific synthesis, is a Swern-type oxidation. A 2013 patent references a procedure using an acetyl chloride-DMSO system at cryogenic temperatures (-78 to -50 °C), citing a 1999 publication in the Journal of the American Chemical Society.[3] The Swern oxidation and its variants are known for their mild conditions and high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation.[4][5][6][7][8]
Mechanism of the Swern Oxidation: The reaction proceeds by the activation of DMSO with an electrophile (e.g., oxalyl chloride or, in this case, acetyl chloride) to form a highly reactive sulfonium species. The alcohol then adds to this species, and subsequent deprotonation by a hindered base (like triethylamine) generates a sulfur ylide, which collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and the protonated base.[4][6]
To circumvent the often harsh conditions and malodorous byproducts of Swern-type oxidations, other mild methods have been developed and can be applied to the synthesis of N-Cbz-3-aminopropionaldehyde.
-
Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation utilizes a hypervalent iodine reagent that offers the advantages of neutral pH, room temperature reaction conditions, and high chemoselectivity.[2][9][10][11] It is particularly well-suited for sensitive substrates, including N-protected amino alcohols, as it minimizes the risk of epimerization.[9][10]
-
Parikh-Doering Oxidation: This method also employs activated DMSO but uses a sulfur trioxide-pyridine complex as the activator.[12][13][14][15][16] A key advantage over the Swern oxidation is that it can be performed at temperatures as high as 0 °C to room temperature, making it operationally simpler for large-scale synthesis.[14][15]
-
TEMPO-Catalyzed Oxidation: The use of stable nitroxyl radicals like (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) as catalysts in conjunction with a stoichiometric oxidant (e.g., sodium hypochlorite) provides a highly efficient and environmentally benign method for the selective oxidation of primary alcohols.[3] This method is often favored in industrial settings due to its catalytic nature and the use of inexpensive oxidants.[3]
| Oxidation Method | Oxidant/Activator | Typical Temperature | Key Advantages | Potential Disadvantages |
| Swern-type | DMSO, Acetyl Chloride/Oxalyl Chloride | -78 to -50 °C | Mild, high yield, minimal over-oxidation | Requires cryogenic temperatures, malodorous byproducts (DMS) |
| Dess-Martin | Dess-Martin Periodinane | Room Temperature | Neutral pH, high chemoselectivity, no epimerization | Reagent is expensive and potentially explosive |
| Parikh-Doering | DMSO, SO₃-Pyridine Complex | 0 °C to Room Temperature | Milder than Swern, operationally simpler | Can require large excess of reagents |
| TEMPO-catalyzed | TEMPO (catalyst), NaOCl | 0 °C to Room Temperature | Catalytic, uses inexpensive oxidant, environmentally friendly | May require careful pH control |
Strategy 2: Reduction of N-Cbz-β-alanine
An alternative and elegant approach to N-Cbz-3-aminopropionaldehyde is the controlled reduction of the corresponding carboxylic acid, N-Cbz-β-alanine. This method is particularly attractive as N-protected amino acids are common starting materials in organic synthesis. The main challenge lies in stopping the reduction at the aldehyde stage without further reduction to the primary alcohol.
A significant contribution in this area was made by Falorni, Giacomelli, Porcheddu, and Taddei in their 1999 Journal of Organic Chemistry publication.[2][9] They developed a simple and efficient method for the reduction of N-protected amino acids to their corresponding aldehydes.
Methodology of Falorni et al.: The procedure involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, which is then reduced in situ with hydrogen gas using palladium on carbon (Pd/C) as a catalyst. This method is notable for its mild conditions and good yields.
Experimental Protocols
The following protocols are representative examples of the synthetic methods discussed.
Protocol 3.1: Synthesis of N-Cbz-3-aminopropanol (Precursor for Oxidation)
-
To a solution of 3-aminopropanol in an appropriate solvent (e.g., dichloromethane) and water, add a base such as sodium bicarbonate.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0-10 °C.
-
Allow the reaction to stir and warm to room temperature.
-
After completion (monitored by TLC), perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography to yield N-Cbz-3-aminopropanol.
Protocol 3.2: TEMPO-Catalyzed Oxidation of N-Cbz-3-aminopropanol
This protocol is adapted from the general procedure described in patent CN103214399A.[3]
-
Dissolve N-Cbz-3-aminopropanol in a biphasic solvent system of dichloromethane and water.
-
Add catalytic amounts of TEMPO and potassium bromide.
-
Adjust the pH of the aqueous layer to 8.0-9.5 using a buffer (e.g., sodium bicarbonate).
-
Cool the mixture to 0 °C and slowly add sodium hypochlorite (bleach) solution, maintaining the temperature and pH.
-
Stir vigorously until the reaction is complete (monitored by TLC).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Cbz-3-aminopropionaldehyde.
Protocol 3.3: Reduction of N-Cbz-β-alanine (Falorni et al. Method)
This protocol is based on the general method described by Falorni et al. for the reduction of N-protected amino acids.[2]
-
Dissolve N-Cbz-β-alanine in anhydrous THF and cool the solution to -15 °C.
-
Add N-methylmorpholine, followed by the dropwise addition of ethyl chloroformate. Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.
-
In a separate flask, prepare a suspension of 10% Pd/C in anhydrous THF.
-
Transfer the mixed anhydride solution to the Pd/C suspension under a hydrogen atmosphere (balloon).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford N-Cbz-3-aminopropionaldehyde.
Characterization Data
N-Cbz-3-aminopropionaldehyde is typically a white to yellow crystalline powder or a colorless viscous oil.
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃) | δ 9.81 (s, 1H, CHO), 7.39-7.30 (m, 5H, Ar-H), 5.15 (br s, 1H, NH), 5.09 (s, 2H, OCH₂Ph), 3.49 (q, J=6.0 Hz, 2H, CH₂NH), 2.75 (t, J=5.7 Hz, 2H, CH₂CHO) |
| ¹³C NMR (CDCl₃) | δ 201.3, 165.4, 136.5, 128.7, 128.3, 128.2, 66.9, 44.2, 34.6 |
| IR (neat) νₘₐₓ | 3445, 1704, 1645 cm⁻¹ |
Conclusion and Future Outlook
The synthesis of N-Cbz-3-aminopropionaldehyde is a testament to the evolution of synthetic organic chemistry. From its conceptual roots in the development of the Cbz protecting group to the refinement of mild and selective oxidation and reduction methodologies, the preparation of this valuable intermediate has become increasingly efficient and accessible. The choice between the oxidative and reductive pathways will often depend on the availability of starting materials, scale of the reaction, and the specific requirements for purity and functional group tolerance. As the demand for complex, chiral pharmaceuticals continues to grow, the development of even more efficient, sustainable, and scalable syntheses of key building blocks like N-Cbz-3-aminopropionaldehyde will remain an active area of research.
References
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-
Falorni, M.; Giacomelli, G.; Porcheddu, A.; Taddei, M. A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. J. Org. Chem.1999 , 64 (24), 8962–8964. [Link]
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- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. 5th ed.; Springer, 2007.
- Bergmann, M.; Zervas, L. Über ein allgemeines Verfahren der Peptid-Synthese. Ber. Dtsch. Chem. Ges. A/B1932, 65 (7), 1192–1201.
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- East China Normal University; Wuhan QR Pharmaceuticals Co Ltd. Preparation method of N-carbobenzoxy-3-amino propionaldehyde. CN103214399A, July 24, 2013.
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Methodological & Application
Application Notes & Protocols: The Pictet-Spengler Reaction with Benzyl 3-oxopropylcarbamate for Tetrahydro-β-carboline Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, providing an efficient pathway to construct tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, which are prevalent in numerous natural products and pharmaceuticals.[1][2][3] This guide offers a detailed exploration of the Pictet-Spengler reaction between a β-arylethylamine, such as tryptamine, and the N-protected aldehyde, benzyl 3-oxopropylcarbamate. We delve into the underlying mechanism, provide field-tested experimental protocols, and offer insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cyclization for the synthesis of complex molecular architectures.[4][5]
Introduction: The Strategic Importance of the Pictet-Spengler Reaction
Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new heterocyclic ring.[6][7] Its strategic importance lies in its ability to generate stereochemically complex scaffolds, such as the tetrahydro-β-carboline (THβC) core, from simple precursors.[1][8] The THβC moiety is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active alkaloids and synthetic drugs, including those with antitumor, antiviral, and antiparasitic properties.[2][9]
The use of This compound as the aldehyde component introduces a protected aminoethyl side chain at the C1 position of the newly formed THβC ring. This benzyloxycarbonyl (Cbz) protecting group is stable under the acidic reaction conditions but can be readily removed in a subsequent step (e.g., hydrogenolysis), providing a versatile handle for further functionalization and peptidomimetic constructions.[3]
Reaction Mechanism and Rationale
The Pictet-Spengler reaction proceeds through a well-established cascade of events, driven by the formation of a highly electrophilic iminium ion.[6][10] Understanding this mechanism is critical for rational catalyst selection and condition optimization.
Mechanistic Steps:
-
Imine/Iminium Ion Formation: The primary amine of the β-arylethylamine (e.g., tryptamine) performs a nucleophilic attack on the carbonyl carbon of this compound. This is followed by dehydration to form a Schiff base (imine).
-
Acid Catalysis: In the presence of an acid catalyst (Brønsted or Lewis), the imine is protonated to form a highly electrophilic N-acyliminium ion. This step is the driving force of the reaction, as the imine itself is often not electrophilic enough to induce cyclization with less activated aromatic systems.[6][11]
-
Intramolecular Cyclization (Mannich-type Reaction): The electron-rich C2 position of the indole ring attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This is the key ring-forming step, generating a spirocyclic intermediate.
-
Rearomatization: A subsequent rearrangement and deprotonation restore the aromaticity of the indole system, yielding the final tetrahydro-β-carboline product.[6][10]
Caption: Figure 1: Pictet-Spengler Reaction Mechanism
Experimental Guide: Synthesis of Benzyl (3-(1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-1-yl)propyl)carbamate
This protocol outlines a representative procedure for the Pictet-Spengler reaction between tryptamine and this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Tryptamine | ≥98% | Standard Supplier | |
| This compound | ≥95% | Standard Supplier | CAS: 65564-05-8[12] |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | Corrosive, handle in fume hood. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Use dry solvent for best results. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | For aqueous work-up. |
| Brine (Saturated NaCl) | ACS Grade | Standard Supplier | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | For drying organic layer. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Standard Supplier | Eluent for chromatography. |
| Hexanes | HPLC Grade | Standard Supplier | Eluent for chromatography. |
Step-by-Step Protocol
-
Preparation of Reactants:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq, e.g., 1.00 g, 6.24 mmol) in anhydrous dichloromethane (40 mL).
-
Add this compound (1.05 eq, 1.36 g, 6.55 mmol) to the solution.[13] The slight excess of the aldehyde ensures complete consumption of the starting tryptamine.[10]
-
-
Reaction Initiation and Monitoring:
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add trifluoroacetic acid (TFA, 1.2 eq, 0.57 mL, 7.49 mmol) dropwise to the stirring solution. Causality: TFA acts as a strong acid catalyst to facilitate the formation of the reactive iminium ion intermediate.[8] Using it at 0 °C helps to control the initial rate of reaction.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours. Check for the disappearance of the tryptamine spot.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution (~30 mL) until the aqueous layer is basic (pH > 8). Rationale: This step neutralizes the TFA catalyst and any remaining acidic species.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).
-
Combine all organic layers and wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc).
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the pure product as a solid or viscous oil.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Visualization of Experimental Workflow
The following diagram illustrates the complete experimental sequence from setup to final product characterization.
Caption: Figure 2: Experimental Workflow
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (TFA degradation).2. Insufficiently electrophilic aldehyde.3. Wet solvent or reagents. | 1. Use fresh TFA.2. Consider a stronger Lewis acid catalyst (e.g., Sc(OTf)₃) or higher reaction temperature.[14]3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | 1. Polymerization of the aldehyde.2. Dimerization or side reactions of tryptamine.3. Overly harsh reaction conditions (too much acid, high temp). | 1. Add the aldehyde slowly to the tryptamine/acid mixture.2. Maintain a controlled temperature (start at 0 °C).3. Reduce the amount of catalyst or run the reaction at a lower temperature for a longer duration. |
| Difficult Purification | 1. Product is streaking on silica gel column.2. Co-elution with starting materials or byproducts. | 1. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of the basic product.2. Optimize the eluent system using TLC with different solvent polarities. |
| Product Instability | The free secondary amine in the piperidine ring can be susceptible to air oxidation over time. | Store the purified product under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C).[15] |
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O'Brien, M. E., & Glinka, T. W. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 73. [Link]
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O'Brien, M. E., & Glinka, T. W. (2016). The Pictet-Spengler Reaction Updates Its Habits. Semantic Scholar. [Link]
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Pulka, K. (2010). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current opinion in drug discovery & development, 13(6), 669-684. [Link]
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Chemeurope.com. (n.d.). Pictet-Spengler reaction. Chemeurope.com. [Link]
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Rao, R. N., Maiti, B., & Chanda, K. (2017). Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science, 19(5), 293-329. [Link]
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Rao, R. N., Maiti, B., & Chanda, K. (2017). Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Publications. [Link]
-
ChemBK. (2024). Benzyl N-(3-oxopropyl)carbamate. ChemBK. [Link]
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Wróbel, D., et al. (2021). Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines. Molecules, 26(24), 7687. [Link]
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Lounsbury, N. W., et al. (2013). Biocatalytic asymmetric formation of tetrahydro-β-carbolines. Bioorganic & medicinal chemistry letters, 23(17), 4825-4828. [Link]
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Vágvölgyi, M., et al. (2018). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 23(8), 1948. [Link]
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Phakhodee, W., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 221. [Link]
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PubChemLite. (n.d.). Benzyl (3-oxopropyl)carbamate (C11H13NO3). PubChemLite. [Link]
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Somei, M., et al. (2005). SYNTHESIS OF TETRAHYDRO-β-CARBOLINES VIA RADICAL CYCLIZATION OF 2-ALKENYLTHIOANILIDES. HETEROCYCLES, 66, 1-4. [Link]
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Gessner, G., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2736-2746. [Link]
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Seayad, J., Seayad, A. M., & List, B. (2008). Enantioselective BINOL-phosphoric acid catalyzed Pictet-Spengler reactions of N-benzyltryptamine. Organic letters, 10(16), 3525-3528. [Link]
-
Gessner, G., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journals. [Link]
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The Mannich Reaction of Cbz-Protected Aldehydes: A Detailed Protocol for the Asymmetric Synthesis of β-Amino Aldehydes
Introduction: The Mannich Reaction as a Cornerstone in Amine Synthesis
The Mannich reaction is a powerful and versatile tool in the synthetic organic chemist's arsenal for the construction of carbon-carbon bonds and the introduction of a nitrogen-containing functionality in a single step.[1] This three-component condensation reaction typically involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound, yielding a β-amino carbonyl product, commonly referred to as a Mannich base.[1] These products are valuable intermediates in the synthesis of a wide array of pharmaceuticals and natural products, including alkaloids and peptides.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting the Mannich reaction with a specific focus on the use of carbobenzyloxy (Cbz)-protected α-amino aldehydes as the enolizable component. The Cbz protecting group is of significant interest in peptide synthesis and other areas of medicinal chemistry due to its stability and ease of removal under mild hydrogenolysis conditions. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol for an asymmetric variant, discuss key experimental parameters, and offer insights into achieving high diastereoselectivity.
Mechanistic Insights: The Path to β-Amino Aldehydes
The Mannich reaction proceeds through a well-established mechanism that begins with the formation of an electrophilic iminium ion from the condensation of an aldehyde and an amine.[1] The enolizable carbonyl compound, in our case a Cbz-protected α-amino aldehyde, then acts as a nucleophile, attacking the iminium ion to form the desired β-amino carbonyl adduct.[1]
In the context of asymmetric synthesis, organocatalysis has emerged as a powerful strategy to control the stereochemical outcome of the Mannich reaction. Chiral catalysts, such as proline and its derivatives, facilitate the formation of a chiral enamine intermediate from the enolizable aldehyde. This enamine then reacts with the iminium ion in a stereocontrolled manner, leading to the formation of a specific stereoisomer of the product.[1]
Diagram: Mechanism of the Organocatalyzed Asymmetric Mannich Reaction
Caption: General workflow of an organocatalyzed asymmetric Mannich reaction.
Key Experimental Considerations for Success
Achieving high yields and stereoselectivities in the Mannich reaction of Cbz-protected aldehydes requires careful attention to several experimental parameters:
-
Catalyst Selection: The choice of catalyst is paramount for controlling the diastereoselectivity of the reaction. For the synthesis of syn-β-amino aldehydes, L-proline is often the catalyst of choice.[2] Conversely, to obtain the anti-diastereomer, more specialized catalysts such as chiral amino sulfonamides have been shown to be effective.[2]
-
Solvent: The polarity and protic nature of the solvent can significantly influence the reaction rate and selectivity. Aprotic solvents such as chloroform, dichloromethane (DCM), or dimethylformamide (DMF) are commonly employed.
-
Temperature: The reaction temperature can impact both the reaction rate and the stereoselectivity. Lower temperatures often lead to higher selectivity but may require longer reaction times.
-
Substrate Purity: The purity of the starting materials, particularly the Cbz-protected aldehyde and the imine precursor, is crucial to avoid side reactions and ensure high yields.
-
Iminium Ion Generation: The iminium ion can be generated in situ from an aldehyde and an amine or a pre-formed imine can be used. The use of pre-formed imines, especially those with electron-withdrawing groups like N-Boc or N-Cbz, can offer better control over the reaction.[3]
Detailed Experimental Protocol: Asymmetric Synthesis of a syn-β-Amino Aldehyde
This protocol is adapted from methodologies developed for the asymmetric Mannich reaction of N-protected aminoacetaldehydes and serves as a representative procedure.[2]
Materials:
-
N-Cbz-protected α-amino aldehyde (e.g., N-Cbz-alaninal) (1.0 equiv)
-
Pre-formed N-Boc-imine (e.g., from benzaldehyde and tert-butyl carbamate) (1.2 equiv)
-
L-proline (20 mol%)
-
Anhydrous chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-Cbz-protected α-amino aldehyde (1.0 equiv) and L-proline (0.2 equiv).
-
Solvent Addition: Add anhydrous chloroform via syringe to dissolve the solids. The concentration of the aldehyde is typically in the range of 0.1 to 0.5 M.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an ice bath or a cryostat.
-
Imine Addition: Slowly add a solution of the pre-formed N-Boc-imine (1.2 equiv) in anhydrous chloroform to the reaction mixture dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash them sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired syn-β-amino aldehyde.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the asymmetric Mannich reaction.
Data Summary: Representative Reaction Conditions and Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the asymmetric Mannich reaction of Cbz-protected aldehydes. The data is illustrative and may vary depending on the specific substrates and reaction conditions.
| Entry | Cbz-Aldehyde | Imine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | N-Cbz-alaninal | N-Boc-benzaldimine | L-Proline (20) | CHCl₃ | 0 | 24 | 85 | >95:5 | >98 |
| 2 | N-Cbz-valinal | N-Boc-benzaldimine | L-Proline (20) | DMF | RT | 18 | 78 | >95:5 | 97 |
| 3 | N-Cbz-alaninal | N-Boc-benzaldimine | Amino sulfonamide (10) | CH₂Cl₂ | -20 | 48 | 75 | <5:95 | 95 |
| 4 | N-Cbz-phenylalaninal | N-Boc-furfuraldimine | L-Proline (20) | CHCl₃ | 0 | 36 | 81 | >95:5 | >98 |
Troubleshooting and Key Insights
-
Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can hydrolyze the iminium ion and enamine intermediates. Increasing the reaction time or temperature may also improve the yield, but this could potentially lower the stereoselectivity.
-
Poor Diastereoselectivity: The diastereoselectivity is highly dependent on the catalyst. Ensure the correct catalyst is used for the desired diastereomer. The temperature also plays a crucial role; lower temperatures generally favor higher diastereoselectivity.
-
Racemization: The aldehyde product can be prone to racemization, especially during workup and purification. It is advisable to perform the workup at low temperatures and to purify the product promptly. In some cases, immediate reduction of the aldehyde to the corresponding alcohol can prevent epimerization.
Conclusion and Future Directions
The asymmetric Mannich reaction of Cbz-protected aldehydes provides an efficient and stereoselective route to valuable β-amino aldehydes, which are key building blocks in medicinal chemistry and drug development. By carefully selecting the appropriate chiral catalyst and optimizing reaction conditions, researchers can achieve high yields and excellent control over the stereochemical outcome. The protocol outlined in this application note serves as a robust starting point for the synthesis of a diverse range of chiral diamino alcohol precursors and other complex nitrogen-containing molecules. Future research in this area will likely focus on the development of even more efficient and selective catalysts, as well as the expansion of the substrate scope to include a wider variety of Cbz-protected aldehydes and imine coupling partners.
References
-
Chuan, Y.-M., et al. (2011). A facile direct anti-selective catalytic asymmetric Mannich reaction of aldehydes with preformed N-Boc and N-Cbz imines. Chemical Communications, 47(10), 2880-2882. [Link]
-
Song, J., Shih, H.-W., & Deng, L. (2007). Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst. Organic Letters, 9(4), 603–606. [Link]
-
Álvarez-Manzaneda, E. J., et al. (2010). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 39(6), 2117-2134. [Link]
-
Bernardi, L., et al. (2003). Catalytic asymmetric Mannich reactions of glycine derivatives with imines. A new approach to optically active alpha,beta-diamino acid derivatives. The Journal of Organic Chemistry, 68(7), 2583-2591. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2014). Enantioselective methodologies using N-carbamoyl-imines. Chemical Society Reviews, 43(3), 838-871. [Link]
-
List, B. (2002). Proline-catalyzed Mannich reactions of acetaldehyde. Nature, 417(6890), 730-732. [Link]
-
Wang, L., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society, 146(29), 20263–20269. [Link]
-
List, B., et al. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols, 2(8), 1937-1942. [Link]
-
Wikipedia. (2023). Mannich reaction. [Link]
Sources
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- 2. Enantioselective methodologies using N -carbamoyl-imines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60321K [pubs.rsc.org]
- 3. A facile direct anti-selective catalytic asymmetric Mannich reaction of aldehydes with preformed N-Boc and N-Cbz imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Benzyl 3-Oxopropylcarbamate as a Versatile Aldehyde Component in Modern Multi-Component Reactions
Introduction: The Strategic Value of Benzyl 3-Oxopropylcarbamate
In the landscape of contemporary organic synthesis and drug discovery, the demand for molecular complexity and diversity from simple, readily available starting materials has never been higher. Multi-component reactions (MCRs) have emerged as a cornerstone strategy, prized for their efficiency, atom economy, and ability to construct complex scaffolds in a single synthetic operation.[1][2] Central to the success of many MCRs is the choice of a bifunctional or "linchpin" component that guides the reaction pathway and introduces key structural motifs.
This compound, with the chemical formula C₁₁H₁₃NO₃, is a crystalline solid that serves as an exemplary bifunctional building block for MCRs.[3][4][5] Its structure incorporates two critical features:
-
A Terminal Aldehyde: This electrophilic center is a highly reactive functional group that participates readily in a wide array of classic MCRs, including the Passerini, Ugi, and Biginelli reactions.
-
A Benzyloxycarbonyl (Cbz)-Protected Amine: The Cbz group is a robust and widely used protecting group for amines. It is stable to the varied conditions of many MCRs, preventing unwanted side reactions of the nitrogen atom. Crucially, it can be cleanly removed in a subsequent step via hydrogenolysis, unmasking a primary amine for further functionalization, cyclization, or to reveal a key pharmacophore.
This unique combination makes this compound a powerful tool for medicinal chemists and synthetic researchers, enabling the rapid synthesis of diverse compound libraries bearing a protected aminopropyl side chain. This guide provides detailed application notes, mechanistic insights, and step-by-step protocols for its use in several transformative MCRs.
Logical Workflow for MCRs Utilizing this compound
The general strategy involves leveraging the aldehyde functionality as the entry point into a specific MCR, followed by optional deprotection of the carbamate to reveal a primary amine for diversification.
Caption: General workflow for employing this compound in MCRs.
Application 1: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for generating peptide-like bis-amide scaffolds.[6] It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. Here, this compound serves as the aldehyde component, introducing a versatile side chain into the final product.
Mechanistic Insight & Rationale
The reaction is believed to proceed via the initial formation of an imine from the aldehyde and the amine.[7][8] This imine is protonated by the carboxylic acid to form an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion intermediate is trapped by the carboxylate, and a subsequent, irreversible Mumm rearrangement yields the stable α-acylamino amide product.[7]
-
Causality of Component Choice:
-
Solvent: Polar protic solvents like methanol or trifluoroethanol (TFE) are preferred as they facilitate the formation of the ionic intermediates central to the mechanism.[8]
-
Concentration: High reactant concentrations are often beneficial, driving the equilibria towards product formation.
-
Sources
- 1. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Benzyl (3-Oxopropyl)carbamate | CymitQuimica [cymitquimica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis Utilizing Benzyl 3-oxopropylcarbamate as a Prochiral Building Block
Abstract
Chiral β-amino alcohols and their derivatives are privileged structural motifs found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their synthesis in enantiomerically pure form is a cornerstone of modern drug discovery and development.[3][4][5] Benzyl 3-oxopropylcarbamate, also known as N-Cbz-3-aminopropanal, is a highly versatile and commercially available three-carbon prochiral building block.[6][7] Its bifunctional nature, featuring a reactive aldehyde for stereoselective carbon-carbon bond formation and a stable N-benzyloxycarbonyl (Cbz) protected amine for subsequent elaboration, makes it an ideal precursor for the synthesis of valuable chiral synthons.[8] This guide provides a detailed framework for the asymmetric transformation of this compound into enantiomerically enriched, protected β-amino alcohols, explaining the causality behind experimental choices and offering robust, self-validating protocols for researchers in organic synthesis and medicinal chemistry.
Properties and Handling of this compound
This compound is a stable, crystalline solid at room temperature, but as with most aldehydes, proper handling is crucial to prevent degradation.[6] The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid or undesired polymerization upon prolonged exposure to air or contaminants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Benzyl N-(3-oxopropyl)carbamate | [7][9] |
| Synonyms | 3-[(Benzyloxycarbonyl)amino]propionaldehyde, N-Cbz-3-aminopropanal | [6][7] |
| CAS Number | 65564-05-8 | [6] |
| Molecular Formula | C₁₁H₁₃NO₃ | [7][10] |
| Molecular Weight | 207.23 g/mol | [9] |
| Appearance | White to light yellow crystalline solid/powder | [6][9] |
| Melting Point | 52-57 °C | [6] |
| Solubility | Soluble in methanol, dichloromethane, THF, toluene | [6] |
Storage and Handling Recommendations:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8 °C.
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Dispense quickly and reseal the container promptly to minimize exposure to air and moisture. For reactions requiring high purity, using a freshly opened bottle or purifying via flash chromatography before use is recommended.
Core Application: Asymmetric Nucleophilic Addition
The central strategy for inducing chirality using this compound is the stereoselective addition of a nucleophile to its prochiral aldehyde. The two faces of the aldehyde carbonyl are prostereotopic; a chiral catalyst can create a diastereomeric transition state that favors nucleophilic attack from one face over the other, leading to an excess of one enantiomer in the product.
This guide will focus on a foundational and highly impactful transformation: the catalytic asymmetric addition of an organozinc reagent, a reaction known for its functional group tolerance and high stereoselectivity.
Overall Experimental Workflow
The process involves the in-situ formation of a chiral catalyst, followed by the asymmetric addition reaction at low temperature, and concludes with rigorous analysis to confirm both chemical purity and stereochemical integrity.
Detailed Protocol: Asymmetric Ethyl-Addition
This protocol details the synthesis of (S)-Benzyl (1-hydroxy-3-pentyl)carbamate using diethylzinc as the nucleophile, catalyzed by a titanium complex of (1R,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylene-1,2-diamine. The principles are broadly applicable to other organozinc reagents.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >95% | Major Supplier | Store under N₂ at 4°C |
| (1R,2S)-TsDPEN | >98% | Strem, Sigma-Aldrich | Chiral Ligand |
| Titanium (IV) Isopropoxide | >98% | Acros, Sigma-Aldrich | Handle under inert gas |
| Diethylzinc | 1.0 M in Heptane | Sigma-Aldrich | Pyrophoric. Handle with extreme care. |
| Toluene | Anhydrous, >99.8% | Acros, Sigma-Aldrich | Use from a solvent purification system. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Acros, Sigma-Aldrich | Use from a solvent purification system. |
| Saturated NH₄Cl (aq.) | Reagent Grade | - | For quenching. |
| Anhydrous MgSO₄ | Reagent Grade | - | For drying. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Equipment
-
Flame-dried, two-neck round-bottom flasks with magnetic stir bars
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash chromatography setup
-
Chiral HPLC system with a suitable chiral column (e.g., Chiralcel OD-H)
Step-by-Step Procedure
A. Catalyst Preparation (In-situ)
-
To a 50 mL flame-dried, two-neck flask under a positive pressure of Argon, add (1R,2S)-TsDPEN (0.05 mmol, 1.0 eq).
-
Add 5 mL of anhydrous toluene via syringe. Stir at room temperature until the ligand is fully dissolved.
-
Add Titanium (IV) isopropoxide (0.15 mmol, 3.0 eq) dropwise via syringe. The solution will typically turn yellow.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
B. Asymmetric Addition Reaction 5. In a separate 100 mL flame-dried flask under Argon, dissolve this compound (5.0 mmol, 100 eq) in 20 mL of anhydrous toluene. 6. Cool this substrate solution to -78 °C using a dry ice/acetone bath. 7. Add the pre-formed catalyst solution from step (4) to the cold substrate solution via a cannula or syringe. 8. To this combined mixture, add diethylzinc (1.0 M in heptane, 7.5 mmol, 150 eq) dropwise via syringe pump over 30 minutes. Causality Note: Slow addition is critical to maintain low temperature and allow the chiral catalyst to effectively control the stereochemistry of each addition event, maximizing enantioselectivity. 9. After the addition is complete, allow the reaction to stir at -78 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., in 30% Ethyl Acetate/Hexanes). The starting aldehyde should be consumed.
C. Work-up and Purification 10. Carefully quench the reaction at -78 °C by the slow, dropwise addition of 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Safety Note: Quenching organometallic reagents is exothermic. Add the quenching agent slowly to a cold solution to control the release of heat and gas. 11. Remove the cooling bath and allow the mixture to warm to room temperature. 12. Transfer the mixture to a separatory funnel, add 30 mL of ethyl acetate, and separate the layers. 13. Extract the aqueous layer twice more with 20 mL of ethyl acetate. 14. Combine the organic layers, wash with 20 mL of brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. 15. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the product as a clear oil or white solid.
Characterization and Analysis
-
Structural Verification: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expect to see characteristic peaks for the newly formed secondary alcohol and the ethyl group.
-
Enantiomeric Excess (ee) Determination: The effectiveness of an asymmetric reaction is quantified by its enantiomeric excess.[11]
-
Dissolve a small sample (~1 mg) of the purified product in the mobile phase.
-
Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H).
-
Elute with an isocratic mobile phase (e.g., 10% Isopropanol in Hexane) at a flow rate of 1.0 mL/min.
-
The two enantiomers will have different retention times. Calculate the ee% using the peak areas (A1 and A2) from the chromatogram: ee% = |(A1 - A2) / (A1 + A2)| * 100.
-
Downstream Protocol: Cbz-Group Deprotection
To liberate the versatile primary amine, the Cbz group can be efficiently removed via catalytic hydrogenolysis.[12][13]
-
Dissolve the purified Cbz-protected amino alcohol (1.0 mmol) in 10 mL of methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Palladium on carbon (10% Pd/C, ~10 mol% Pd) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of hydrogen. Handle as a slurry or under an inert atmosphere.
-
Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas (H₂) from a balloon or a pressurized system.
-
Stir the reaction vigorously under a positive pressure of H₂ at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with Argon or Nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected chiral β-amino alcohol.
Expected Results and Troubleshooting
The described protocol is expected to provide the chiral product with good yield and high enantioselectivity.
Table 2: Representative Data for Asymmetric Additions
| Nucleophile (R-M) | Chiral Ligand | Product | Typical Yield | Typical ee% |
| Diethylzinc | (1R,2S)-TsDPEN | (S)-Benzyl (1-hydroxy-3-pentyl)carbamate | 75-85% | >95% |
| Dimethylzinc | (1R,2S)-TsDPEN | (S)-Benzyl (1-hydroxy-3-butyl)carbamate | 70-80% | >92% |
| Diphenylzinc | (1R,2S)-TsDPEN | (S)-Benzyl (1-hydroxy-1-phenyl-3-propyl)carbamate | 65-75% | >90% |
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inactive organozinc reagent.2. Impure starting aldehyde.3. Insufficient reaction time. | 1. Titrate the organozinc solution before use.2. Purify the aldehyde by chromatography.3. Monitor reaction by TLC to completion. |
| Low Enantioselectivity (ee%) | 1. "Wet" solvents or reagents.2. Reaction temperature too high.3. Incorrect catalyst:ligand stoichiometry.4. Racemic or impure chiral ligand. | 1. Use freshly distilled anhydrous solvents.2. Ensure the cooling bath remains at -78°C.3. Re-optimize the catalyst loading and stoichiometry.4. Verify the purity and identity of the ligand. |
| Multiple Products | 1. Uncontrolled side reactions.2. Aldehyde polymerization. | 1. Ensure slow addition of the nucleophile at low temperature.2. Use fresh, pure aldehyde and maintain inert conditions. |
Conclusion
This compound is a powerful and accessible prochiral building block for asymmetric synthesis. The protocols outlined herein demonstrate a reliable pathway for its conversion into high-value, enantiomerically enriched β-amino alcohols. By leveraging robust catalytic systems, chemists can effectively control stereochemistry, providing rapid access to chiral intermediates essential for the synthesis of complex molecular targets in the pharmaceutical and life sciences industries. The combination of a reactive aldehyde handle and a stable, yet readily removable, protecting group ensures its continued prominence as a strategic component in modern organic synthesis.
References
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- Benchchem. (n.d.). Benzyl (3-(methylamino)-3-oxopropyl)carbamate.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. PubMed.
- Blaser, H. U. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
- ChemBK. (2024). Benzyl N-(3-oxopropyl)carbamate.
- CymitQuimica. (n.d.). This compound.
- CymitQuimica. (n.d.). Benzyl (3-Oxopropyl)carbamate.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- PubChemLite. (2025). Benzyl (3-oxopropyl)carbamate (C11H13NO3).
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Benchchem. (2025). An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis.
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- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. total-synthesis.com [total-synthesis.com]
Application Notes & Protocols: The Strategic Use of Cbz-Protected Amino Aldehydes in Advanced Peptide Synthesis
Abstract
The benzyloxycarbonyl (Cbz or Z) protecting group, a cornerstone in peptide chemistry since its introduction by Bergmann and Zervas, provides robust protection for amines, enabling controlled, sequential peptide bond formation.[1][2] When applied to α-amino aldehydes, Cbz-protection furnishes versatile and powerful intermediates for the synthesis of complex peptides, peptide isosteres, and other bioactive molecules.[3][4] These aldehydes are particularly valuable as electrophilic partners in reactions such as reductive amination, allowing for the introduction of non-canonical side chains and the formation of stable, non-hydrolyzable peptide bond mimetics. This guide provides an in-depth exploration of the synthesis, strategic application, and detailed protocols for utilizing Cbz-protected amino aldehydes in modern peptide synthesis, aimed at researchers and professionals in drug development.
Introduction: The Versatility of Cbz-Amino Aldehydes
While traditional peptide synthesis relies on the coupling of carboxylic acids and amines, Cbz-protected amino aldehydes offer a distinct synthetic pathway.[5] The aldehyde functionality serves as a potent electrophile, enabling carbon-nitrogen bond formation through mechanisms like reductive amination. This approach is instrumental for:
-
Synthesis of Peptide Isosteres: Creating modified peptide backbones with enhanced stability against enzymatic degradation.[3][4]
-
Incorporation of Diverse Moieties: Facilitating the attachment of complex amines to the peptide backbone, expanding the chemical space for drug discovery.
-
Site-Specific Labeling and Conjugation: Providing a reactive handle for the introduction of probes, tags, or other functional molecules.
The Cbz group is ideal for this purpose due to its high stability under a wide range of reaction conditions, yet it can be cleanly removed via catalytic hydrogenolysis without affecting most other protecting groups or the peptide backbone itself.[2][6] This orthogonality is a key strategic advantage in multi-step synthetic campaigns.[2]
Synthesis of Cbz-Protected Amino Aldehydes
The reliable synthesis of optically pure Cbz-amino aldehydes is critical. The most common and effective methods start from the corresponding N-Cbz-protected amino acids. The primary challenge is to achieve partial reduction of the carboxylic acid to the aldehyde without over-reduction to the primary alcohol.
Key Synthetic Pathways
Several reliable methods exist, each with distinct advantages depending on the substrate and scale.
-
Reduction of Weinreb Amides: This is often the most controlled and high-yielding method. The N-Cbz-amino acid is first converted to an N-methoxy-N-methylamide (Weinreb amide), which, upon treatment with a hydride reducing agent like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄), yields the aldehyde.[7][8] The tetrahedral intermediate formed during the reduction of a Weinreb amide is stable, preventing over-reduction.[7][9]
-
Direct Reduction via Activated Esters: The carboxylic acid can be activated in situ with reagents like 1,1'-Carbonyldiimidazole (CDI) before reduction with DIBAL-H.[10][11][12] This one-pot procedure is efficient but may require careful optimization of conditions to minimize alcohol formation.
-
Oxidation of Cbz-Amino Alcohols: While less direct, an N-Cbz-amino acid can be fully reduced to the corresponding alcohol (Cbz-aminol) and then re-oxidized to the aldehyde using mild oxidation protocols like the Parikh-Doering or Swern oxidation.[13][14] The Parikh-Doering oxidation, which uses a sulfur trioxide pyridine complex, is often preferred as it can be run at non-cryogenic temperatures.[13][15][16]
The workflow for the Weinreb amide route, prized for its control and reliability, is illustrated below.
Caption: Reductive amination using a Cbz-protected amino aldehyde.
Causality in Reagent Selection
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice. [17][18]Unlike the more powerful NaBH₄, they are mild enough to not reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate. [17]This selectivity is crucial for achieving high yields in a one-pot reaction.
-
Reaction pH: The reaction is typically run under mildly acidic conditions (pH 4-6). This is a critical balance: the medium must be acidic enough to catalyze imine formation and protonate the resulting imine (making it more susceptible to reduction), but not so acidic that it deactivates the amine nucleophile.
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted based on the specific amino acid and substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-Cbz-Phenylalaninal via Weinreb Amide
This two-step protocol provides a reliable route to Cbz-Phe-H.
Step A: Synthesis of N-Cbz-L-Phenylalanine-N'-methoxy-N'-methylamide
-
Dissolution: Dissolve N-Cbz-L-Phenylalanine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Amine Salt Neutralization: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM and add N-methylmorpholine (NMM, 1.2 eq). Stir for 10 minutes.
-
Activation & Coupling: Cool the Cbz-Phe-OH solution to 0 °C. Add 1-Propanephosphonic acid cyclic anhydride (T3P®, 50% solution in EtOAc, 1.5 eq) followed by the dropwise addition of the neutralized N,O-dimethylhydroxylamine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 1:1 Hexanes:EtOAc).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude Weinreb amide is often pure enough for the next step but can be purified by flash chromatography if necessary.
Step B: Reduction to N-Cbz-L-Phenylalaninal
-
Setup: Dissolve the Weinreb amide (1.0 eq) from Step A in anhydrous tetrahydrofuran (THF, approx. 0.1 M) in a flame-dried, argon-purged flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour. Monitor by TLC until starting material is consumed.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol (MeOH, 2-3 eq relative to DIBAL-H) at -78 °C, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear (typically 1-2 hours). Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting aldehyde by flash chromatography on silica gel. Note: Cbz-amino aldehydes can be prone to racemization on silica gel; use a buffered mobile phase or deactivate the silica with triethylamine if necessary. [12]
Protocol 2: Reductive Amination with a Peptide
This protocol describes the coupling of N-Cbz-Phe-H to a resin-bound peptide with a free N-terminal glycine (H₂N-Gly-Peptide-Resin).
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Reaction Mixture: In a separate flask, dissolve N-Cbz-L-Phenylalaninal (3.0 eq) in a solution of 1% acetic acid in DMF.
-
Coupling: Add the aldehyde solution to the swollen resin. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 eq).
-
Reaction: Agitate the reaction vessel at room temperature for 12-18 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF, DCM, and MeOH to remove excess reagents.
-
Cleavage & Deprotection: The modified peptide can be cleaved from the resin, and the Cbz group can be subsequently removed by catalytic hydrogenolysis (e.g., H₂, Pd/C in MeOH) if desired. [1]
Troubleshooting and Key Considerations
-
Aldehyde Instability: Amino aldehydes can be unstable, prone to oligomerization or oxidation. [19]It is often best to use them immediately after preparation or store them under an inert atmosphere at low temperatures (-20 °C or below).
-
Racemization: The α-proton of amino aldehydes is acidic, creating a risk of racemization, especially during purification on silica gel or under basic conditions. [12]Minimize exposure time to silica and consider using deactivated silica.
-
Over-reduction: During synthesis, the primary side product is the corresponding amino alcohol. Ensure slow, controlled addition of the hydride reagent at low temperatures to minimize this.
-
Dialkylation in Reductive Amination: When using primary amines, dialkylation can sometimes be an issue. Using a stepwise procedure or controlling stoichiometry can mitigate this side reaction. [18]
Conclusion
Cbz-protected amino aldehydes are highly effective and versatile intermediates in peptide science. Their ability to undergo clean and efficient reductive amination provides a robust method for creating modified peptide backbones and conjugating diverse molecular fragments. Mastery of their synthesis and application, particularly through controlled reduction of Weinreb amides and selective reductive coupling, empowers researchers to develop novel peptide-based therapeutics with enhanced stability and function.
References
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Groth, T., & Meldal, M. (2001). N-Terminal Peptide Aldehydes as Electrophiles in Combinatorial Solid Phase Synthesis of Novel Peptide Isosteres. Journal of Combinatorial Chemistry, 3(1), 35-45. [Link]
-
Groth, T., & Meldal, M. (2001). N-Terminal peptide aldehydes as electrophiles in combinatorial solid phase synthesis of novel peptide isosteres. PubMed.[Link]
-
Das, B., et al. (2007). One-pot Efficient Synthesis of Cbz-protected β-Amino Ketones: Three-component Coupling of Aldehydes. Bulletin of the Korean Chemical Society, 28(11), 2056-2058. [Link]
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van der Sluis, M., et al. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Semantic Scholar.[Link]
-
van der Sluis, M., et al. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry, 13(28), 7763-7766. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
Ivkovic, A., et al. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. ResearchGate.[Link]
-
Mahmoud, M. H. (2018). Recent Developments in Weinreb Synthesis and their Applications. Chemistry & Biology Interface, 8(6), 365-383. [Link]
-
ResearchGate. (2001). UPS on Weinreb Resin: A Facile SolidPhase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides. ResearchGate.[Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.[Link]
-
Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. ARKIVOC, 2016(4), 339-351. [Link]
-
Fehrentz, J. A., et al. (1998). Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support. Tetrahedron Letters, 39(11), 1373-1376. [Link]
-
Gopinath, V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 49(9), 1221-1232. [Link]
-
Wikipedia. (n.d.). Parikh–Doering oxidation. Wikipedia.[Link]
-
Harea, D., et al. (2019). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Chemistry Journal of Moldova, 14(1), 77-88. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]
-
NROChemistry. (n.d.). Parikh-Doering Oxidation. NROChemistry.[Link]
-
Moulin, A., et al. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1-15. [Link]
-
Chem-Station. (2014). Parikh-Doering Oxidation. Chem-Station Int. Ed.[Link]
-
Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. [Link]
-
van der Pijl, F., et al. (2016). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 18(2), 240-243. [Link]
-
Química Orgánica. (n.d.). Peptide synthesis - Amino group protection. Química Orgánica.[Link]
-
YouTube. (2021). Preparation of amines by reductive amination of aldehydes and Ketones. YouTube.[Link]
-
Lipshutz, B. H., & Ueda, H. (2000). Selective Cleavage of Cbz-Protected Amines. Angewandte Chemie International Edition, 39(23), 4492-4494. [Link]
-
Szlávik, Z., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules, 26(7), 2026. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.[Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts.[Link]
-
Hughes, D. L. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. PubMed.[Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter.[Link]
-
The Journal of Organic Chemistry. (2024). Ahead of Print. ACS Publications.[Link]
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Solution-phase peptide synthesis with Benzyl 3-oxopropylcarbamate
An Application Guide to Solution-Phase Peptide Synthesis and N-Terminal Modification Using Benzyl 3-oxopropylcarbamate
Authored by: A Senior Application Scientist
Abstract
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains a powerful methodology for the large-scale production of short to medium-length peptides.[1] Its primary advantage lies in the purification of intermediates at each step, ensuring high sequence fidelity. This guide provides a detailed exploration of the principles of SPPS, focusing on the classic Boc/Benzyl protecting group strategy.[2][3] We introduce this compound, a specialized reagent featuring a benzyloxycarbonyl (Cbz) protected amine and a terminal aldehyde. While not a standard building block for chain elongation, its unique bifunctional nature makes it an excellent candidate for the post-synthetic, N-terminal modification of peptides. We present a comprehensive, field-tested protocol for the solution-phase synthesis of a model dipeptide, followed by its N-terminal functionalization using this compound via reductive amination, thereby introducing a versatile propyl-carbamate linker.
Introduction to Solution-Phase Peptide Synthesis (SPPS/LPPS)
Peptide synthesis is fundamentally a process of forming amide bonds between amino acids in a precise sequence. Unlike solid-phase synthesis where the growing peptide is anchored to a resin[4][5], solution-phase synthesis involves carrying out all coupling and deprotection reactions in a homogenous liquid phase.
Key Characteristics of SPPS/LPPS:
-
Scalability: Highly suitable for producing large quantities (grams to kilograms) of peptides.[1]
-
Purification: Intermediates are isolated and purified after each coupling and deprotection cycle, which can lead to a very pure final product.
-
Process Monitoring: Reaction progress can be directly monitored using techniques like HPLC and TLC.[1]
-
Limitations: The process is labor-intensive and can be slow. Solubility of the growing peptide chain can become a significant issue for sequences longer than 10-15 amino acids.[1]
A cornerstone of any peptide synthesis strategy is the use of protecting groups to prevent unwanted side reactions, such as the self-polymerization of amino acids.[6] The Boc/Benzyl (Boc/Bzl) strategy is a classic and robust approach well-suited for solution-phase synthesis.[3][7]
-
Nα-Protection (Temporary): The tert-butyloxycarbonyl (Boc) group is used to protect the alpha-amino group of the incoming amino acid. It is labile to moderately acidic conditions (e.g., Trifluoroacetic Acid, TFA) and is removed before each coupling step.[4]
-
Side-Chain & C-Terminus Protection (Permanent): Benzyl-based protecting groups (e.g., benzyl ester for the C-terminus, benzyloxycarbonyl for lysine) are used for "permanent" protection of reactive side chains and the initial C-terminal carboxyl group. These groups are stable to the acidic conditions used for Boc removal but can be cleaved simultaneously in the final step using strong acids or, more commonly and mildly, via catalytic hydrogenolysis.[7][8][9]
The Reagent in Focus: this compound
This compound is a bifunctional molecule with the following structure:
-
Synonyms: 3-[(Benzyloxycarbonyl)amino]propionaldehyde, N-Cbz-3-aminopropionaldehyde[10]
Its key features are:
-
A Benzyloxycarbonyl (Cbz or Z) Group: This is a standard benzyl-based amine protecting group, known for its stability and clean removal by catalytic hydrogenolysis.[12]
-
A Terminal Aldehyde Group (-CHO): This electrophilic functional group is highly reactive towards nucleophiles, particularly primary amines, making it an ideal "handle" for bioconjugation.
The presence of the aldehyde precludes its use as a standard amino acid in a coupling reaction. Instead, its true utility lies in the specific modification of a peptide's free N-terminus to introduce a linker arm.
Caption: Overall experimental workflow for synthesis and modification.
Protocol 1: Dipeptide Synthesis (Boc-Ala-Phe-OBn)
This protocol describes the coupling of Nα-Boc-protected Alanine with the benzyl ester of Phenylalanine.
| Parameter | Specification | Rationale / Expert Insight |
| Reactants | Boc-L-Ala-OH (1.0 eq.), HCl·H-L-Phe-OBn (1.0 eq.) | The HCl salt of the amine component must be neutralized in situ or prior to coupling. |
| Coupling Reagents | EDC (1.1 eq.), HOBt (1.1 eq.) | EDC is a water-soluble carbodiimide, making its urea byproduct easy to remove via aqueous workup. HOBt is added to suppress racemization and improve coupling efficiency. [7] |
| Base | Diisopropylethylamine (DIEA) (2.1 eq.) | A non-nucleophilic base to neutralize the HCl salt and the HOBt acidic proton without competing in the reaction. |
| Solvent | Dichloromethane (DCM) or Propylene Carbonate (PC) | DCM is a traditional solvent. PC is a greener alternative with comparable results. [2][3] |
| Temperature | 0 °C to Room Temperature | The reaction is initiated at 0 °C to control the initial activation rate and minimize side reactions, then allowed to warm to ensure completion. |
| Reaction Time | 12-16 hours | Typically run overnight. Monitor by TLC (disappearance of starting materials). |
Step-by-Step Procedure:
-
Suspend Boc-L-Ala-OH (1.0 eq.) and HCl·H-L-Phe-OBn (1.0 eq.) in the chosen solvent (approx. 5 mL per mmol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add HOBt (1.1 eq.) and DIEA (2.1 eq.). Stir for 5-10 minutes.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) portion-wise to the suspension.
-
Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature for 16 hours. [3]6. Workup: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. [13]7. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product, Boc-Ala-Phe-OBn, can be purified by flash column chromatography or recrystallization if necessary.
Protocol 2: N-Terminal Modification via Reductive Amination
This protocol first removes the Boc group from the dipeptide and then couples the free N-terminus with this compound.
Part A: Boc Deprotection
-
Dissolve the purified Boc-Ala-Phe-OBn (1.0 eq.) in a minimal amount of DCM.
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., a 1:1 v/v solution of TFA:DCM). [4]3. Stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Concentrate the mixture in vacuo to remove the TFA and DCM. The product is the TFA salt of H-Ala-Phe-OBn.
Part B: Reductive Amination
| Parameter | Specification | Rationale / Expert Insight |
| Reactants | H-Ala-Phe-OBn·TFA (1.0 eq.), this compound (1.1 eq.) | A slight excess of the aldehyde ensures complete consumption of the valuable peptide. |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) | A mild reducing agent that is selective for the imine intermediate formed between the aldehyde and amine, and is stable in protic solvents. |
| Base | DIEA (1.1 eq.) | Neutralizes the TFA salt to liberate the free amine required for the reaction. |
| Solvent | Methanol (MeOH) or THF | Protic solvents like methanol are suitable for this reaction. |
| Reaction Time | 4-6 hours | The reaction is typically rapid. Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
Dissolve the crude H-Ala-Phe-OBn·TFA salt in methanol.
-
Add DIEA (1.1 eq.) to neutralize the salt. Stir for 5 minutes.
-
Add this compound (1.1 eq.) to the solution. Stir for 30 minutes to allow for the formation of the intermediate imine/enamine.
-
Add NaBH₃CN (1.5 eq.) portion-wise. Caution: This may cause gas evolution.
-
Stir at room temperature for 4-6 hours.
-
Workup: Quench the reaction by adding a small amount of 1M HCl to neutralize excess reducing agent. Concentrate the solvent, then re-dissolve in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude protected, modified peptide.
Caption: Mechanism of N-terminal modification via reductive amination.
Protocol 3: Final Global Deprotection
This final step removes both the C-terminal benzyl (OBn) ester and the N-terminal benzyloxycarbonyl (Cbz) group simultaneously.
-
Dissolve the purified product from Protocol 2 in methanol or ethyl acetate.
-
Add Palladium on Carbon (Pd/C, 10% w/w) catalyst (approx. 10 mol% of the substrate).
-
Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate in vacuo to yield the final, fully deprotected modified peptide. Purify further as needed.
Conclusion and Future Applications
This guide demonstrates the robust nature of solution-phase peptide synthesis and presents a novel application for this compound as an N-terminal modifying agent. The protocol successfully integrates classic peptide coupling chemistry with modern bioconjugation techniques. The resulting modified peptide, now containing a flexible linker, can be used in a variety of downstream applications, such as attachment to solid supports, conjugation to carrier proteins, or development of targeted therapeutic agents. This workflow exemplifies how specialized reagents can be strategically employed to expand the chemical diversity and functionality of synthetically derived peptides.
References
-
Zheng, Z., et al. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health. Retrieved from [Link]
-
Lawrenson, S. B., Arav, R., & North, M. (2017). The greening of peptide synthesis. York Research Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Protection. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Coin, I., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Efficiency in Peptide Synthesis with Benzyl Carbamate. Retrieved from [Link]
- Kent, S., et al. (2019). Method for solution-phase peptide synthesis and protecting strategies therefore. Google Patents.
-
The Royal Society of Chemistry. (2020). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl (2-oxopropyl)carbamate. PubChem Compound Summary for CID 22747857. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzyl (3-oxopropyl)carbamate (C11H13NO3). Retrieved from [Link]
-
Li, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Lawrenson, S. B., Arav, R., & North, M. (2017). The greening of peptide synthesis. Green Chemistry. Retrieved from [Link]
- Bachem AG. (2009). Method for peptide synthesis. Google Patents.
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The Versatile Aldehyde: Application Notes on Benzyl 3-oxopropylcarbamate in Modern Medicinal Chemistry
Introduction: A Bifunctional Tool for Complex Syntheses
In the landscape of medicinal chemistry, the demand for versatile and reliable building blocks is perpetual. Benzyl 3-oxopropylcarbamate, also known by its systematic name 3-[(benzyloxycarbonyl)amino]propionaldehyde, has emerged as a critical intermediate in the synthesis of a variety of bioactive molecules.[1][2] This compound, a white to yellow crystalline solid, uniquely combines a reactive aldehyde functionality with a stable, yet readily cleavable, N-benzyloxycarbonyl (Cbz or Z) protected amine.[1][3] This bifunctional nature allows for its strategic incorporation into complex molecular architectures, serving as a linchpin in the assembly of peptide-based therapeutics, natural products, and potentially in the burgeoning field of targeted protein degradation.[2][4] This guide provides an in-depth exploration of the applications and protocols for utilizing this compound in a research and drug development setting.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | [3][5] |
| Molecular Weight | 207.23 g/mol | [3] |
| Appearance | White to yellow crystalline powder or solid | [1][6] |
| Melting Point | 52-57 °C (lit.) | [3] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane | [1] |
| CAS Number | 65564-05-8 | [3] |
Core Applications in Medicinal Chemistry
The utility of this compound stems from the orthogonal reactivity of its two key functional groups: the aldehyde and the Cbz-protected amine. The Cbz group is a classic and robust protecting group for amines, stable to a wide range of reaction conditions but readily removed by catalytic hydrogenation.[7][8] This allows for the selective unmasking of the amine for subsequent reactions. The aldehyde, on the other hand, is a versatile electrophile, participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
A Key Building Block for Bioactive Peptides and Natural Products
This compound serves as a crucial reagent in the total synthesis of complex, biologically active molecules. Its role as a precursor to unique amino acid residues is particularly noteworthy.
-
Synthesis of Tuberactinomycin N: This compound is an essential reagent in the synthesis of Tuberactinomycin N, a peptide antibiotic used as an anti-tuberculotic drug.[2] Tuberactinomycins are a family of cyclic peptide antibiotics that inhibit bacterial protein synthesis.[9] The synthesis of these complex molecules requires precisely functionalized building blocks, and this compound provides a key structural motif.
-
Preparation of L-epicapreomycidine: It is also utilized in the preparation of L-epicapreomycidine, a guanidino amino acid found in the hydrolysates of certain protease inhibitors.[2] The incorporation of non-proteinogenic amino acids like L-epicapreomycidine is a common strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of peptide-based drugs.
The general workflow for incorporating this compound into a peptide-like structure is depicted below.
Potential for PROTAC Linker Synthesis
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[10] A PROTAC molecule consists of two ligands—one binding to the target protein and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC.
This compound is an attractive starting material for the synthesis of PROTAC linkers. Its aldehyde group can be readily transformed into an amine via reductive amination, providing a point of attachment for either the target protein ligand or the E3 ligase ligand. The Cbz-protected amine at the other end of the propyl chain can then be deprotected to allow for the coupling of the second ligand, thus completing the PROTAC structure. The three-carbon chain also provides a desirable length for many PROTAC applications.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and potential application of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-(benzyloxycarbonylamino)-1-propanol via oxidation with pyridinium chlorochromate (PCC).
Materials:
-
3-(Benzyloxycarbonylamino)-1-propanol
-
Pyridinium chlorochromate (PCC)
-
Celite®
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Short pad of silica gel and Celite® for filtration
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend PCC (1.7 equivalents) and Celite® in anhydrous dichloromethane.
-
Stir the suspension for 5 minutes at room temperature.
-
Add a solution of 3-(benzyloxycarbonylamino)-1-propanol (1.0 equivalent) in anhydrous dichloromethane to the PCC suspension.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a short pad of silica gel and Celite®.
-
Wash the filter cake with a mixture of dichloromethane and diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Protocol 2: Reductive Amination for Linker Elaboration (General Procedure)
This protocol outlines a general procedure for the reductive amination of this compound with a primary amine, a key step in its application for linker synthesis.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in anhydrous DCM or DCE in a round-bottom flask.
-
If the amine is used as a salt, add a suitable base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine. A small amount of acetic acid can be added to catalyze imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the solution in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Cbz-protected diamine.
Safety and Handling
This compound may cause irritation to the eyes, skin, and respiratory tract.[1] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact, rinse the affected area immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its bifunctional nature, combining a reactive aldehyde with a stable Cbz-protected amine, allows for its strategic use in the synthesis of complex bioactive molecules, including peptide-based drugs and natural products. Furthermore, its structure makes it an ideal candidate for the synthesis of linkers for PROTACs, a rapidly advancing therapeutic modality. The protocols provided herein offer a practical guide for the synthesis and application of this important chemical intermediate, empowering researchers to leverage its full potential in their drug discovery and development endeavors.
References
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ChemBK. Benzyl N-(3-oxopropyl)carbamate. Accessed January 9, 2026. [Link]
-
Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6955-6975. Available from: [Link]
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LookChem. This compound. Accessed January 9, 2026. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. Accessed January 9, 2026. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Accessed January 9, 2026. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. Accessed January 9, 2026. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Accessed January 9, 2026. [Link]
- Google Patents. US3899539A - Process for the preparation of propionaldehyde. Accessed January 9, 2026.
-
Organic Syntheses. Org. Synth. 2004, 81, 109. Accessed January 9, 2026. [Link]
-
ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Accessed January 9, 2026. [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22.
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Organic Syntheses. Org. Synth. 1955, 35, 18. Accessed January 9, 2026. [Link]
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Application and Protocol Guide: Reductive Amination of Benzyl 3-oxopropylcarbamate
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the reductive amination of benzyl 3-oxopropylcarbamate. This reaction is a cornerstone in synthetic organic chemistry, offering a reliable method for the formation of carbon-nitrogen bonds, which are pivotal in the synthesis of a vast array of pharmaceuticals and biologically active molecules. We will delve into the mechanistic underpinnings of this transformation, provide a field-tested, step-by-step protocol, and discuss critical parameters for success, including reagent selection, reaction monitoring, and product purification. This document is intended for researchers, scientists, and professionals in drug development who are looking to employ this versatile reaction in their synthetic endeavors.
Introduction: The Significance of Reductive Amination
Reductive amination is a powerful and widely utilized method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1] It circumvents the issue of overalkylation often encountered with direct alkylation of amines, providing a more controlled and efficient route to the desired amine products.[2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound (an aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine.[2][3]
The subject of this guide, this compound, is a valuable bifunctional molecule. It possesses a terminal aldehyde group, which is susceptible to nucleophilic attack by an amine, and a carbamate functionality that serves as a protected amine. This structure makes it an ideal precursor for the synthesis of various diamine derivatives, which are common motifs in pharmacologically active compounds. The benzyloxycarbonyl (Cbz) protecting group offers stability during the reaction and can be readily removed under specific conditions, adding to the synthetic utility of this substrate.[4]
Mechanistic Insights: The Chemistry Behind the Transformation
The reductive amination of this compound with a primary or secondary amine proceeds in two key stages:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine. Under mildly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[2] The rate of this step is often pH-dependent, with mildly acidic conditions (pH 4-5) generally favoring imine formation.[2]
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product.[2]
A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde.[2][5] This prevents the wasteful reduction of the starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mild nature and its ability to act as a selective reducing agent in the presence of aldehydes and ketones.[5][6] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it less likely to reduce the aldehyde directly.[5]
Caption: Reductive Amination Mechanism
Experimental Protocol: Synthesis of Benzyl (3-aminopropyl)carbamate Derivatives
This protocol details a general procedure for the reductive amination of this compound with a generic primary amine. The quantities can be scaled as needed, with appropriate adjustments to reaction time and purification procedures.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (CAS: 65564-05-8) | ≥95% | Major Chemical Supplier | Store under inert atmosphere.[7] |
| Primary Amine (e.g., Benzylamine) | Reagent Grade | Major Chemical Supplier | |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Major Chemical Supplier | Moisture sensitive. Handle under inert gas.[8][9] |
| 1,2-Dichloroethane (DCE) | Anhydrous | Major Chemical Supplier | Preferred solvent for NaBH(OAc)₃ reactions.[5][6] |
| Acetic Acid (Glacial) | ACS Grade | Major Chemical Supplier | Catalyst for imine formation.[6] |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Major Chemical Supplier | For drying organic layers. | |
| Silica Gel | 230-400 mesh | Major Chemical Supplier | For column chromatography.[10] |
| Ethyl Acetate/Hexane | HPLC Grade | Major Chemical Supplier | Eluent for chromatography. |
3.2. Step-by-Step Procedure
Sources
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- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 8. fishersci.com [fishersci.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. epa.gov [epa.gov]
Application Notes & Protocols: The Wittig Reaction with Cbz-Protected α-Amino Aldehydes
Introduction
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Its application in medicinal chemistry and drug development is particularly significant, especially for the synthesis of unsaturated amino acids and peptide isosteres—molecules where a standard peptide bond is replaced by a surrogate, such as an alkene.[4][5] These modified peptides often exhibit enhanced metabolic stability, improved bioavailability, and unique conformational properties.
This guide focuses on a specific, yet critical, application: the Wittig olefination of α-amino aldehydes bearing the Carboxybenzyl (Cbz or Z) protecting group. These chiral aldehydes are invaluable building blocks derived from natural amino acids. However, their use in base-mediated reactions like the Wittig olefination presents unique challenges, most notably the risk of epimerization at the stereogenic α-carbon.[6]
This document provides an in-depth exploration of the mechanistic nuances, practical considerations, and detailed protocols necessary to successfully navigate this transformation. We will address key experimental variables, from the choice of ylide and reaction conditions to control stereoselectivity, to robust methods for removing the ubiquitous triphenylphosphine oxide (TPPO) byproduct.
Mechanistic Framework and Stereochemical Control
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon of an aldehyde or ketone.[3] This initial step leads to a four-membered ring intermediate known as an oxaphosphetane, which subsequently collapses to form the desired alkene and the highly stable triphenylphosphine oxide (TPPO).[1][2][7] The thermodynamic driving force for this final step is the formation of the strong phosphorus-oxygen double bond.
The Critical Role of the Ylide in Stereoselectivity
The stereochemical outcome (E/Z isomerism) of the alkene product is largely dictated by the nature of the phosphorus ylide.[1][8]
-
Non-stabilized Ylides (R' = alkyl, H): These ylides are highly reactive and their reactions are typically under kinetic control.[7][9] The cycloaddition to form the oxaphosphetane is rapid and irreversible, favoring the formation of the cis (or syn) oxaphosphetane intermediate to minimize steric interactions. This intermediate then collapses to yield the (Z)-alkene as the major product.[1][9]
-
Stabilized Ylides (R' = CO₂R, COR, CN): When the R' group can delocalize the negative charge of the ylide carbanion through resonance, the ylide is less reactive and more stable.[10][11] The initial cycloaddition becomes reversible, allowing for equilibration to the more thermodynamically stable trans (or anti) oxaphosphetane.[9] This intermediate subsequently decomposes to give the (E)-alkene as the predominant product.[8][12]
The Challenge of Epimerization
The primary challenge when working with Cbz-protected α-amino aldehydes is the acidity of the α-proton. The adjacent aldehyde group makes this proton susceptible to abstraction by the strong bases used to generate non-stabilized ylides (e.g., n-BuLi, NaHMDS) or by the ylide itself. This can lead to racemization or epimerization of the chiral center, compromising the enantiopurity of the final product.[6]
Mitigation Strategies:
-
Low Temperatures: Generating the ylide and performing the subsequent reaction at very low temperatures (typically -78 °C) is crucial. At these temperatures, the rate of deprotonation at the α-carbon is significantly slower than the rate of nucleophilic attack at the carbonyl carbon.
-
Choice of Base: While strong bases like n-BuLi are common, bis(trimethylsilyl)amide bases like NaHMDS or KHMDS can sometimes offer better results due to their steric bulk, which can disfavor proton abstraction at the hindered α-position.
-
Rapid Reaction: Adding the aldehyde to the pre-formed ylide solution and allowing the reaction to proceed quickly minimizes the time the aldehyde is exposed to basic conditions.
Experimental Design and Protocols
A successful Wittig reaction with a Cbz-amino aldehyde requires careful planning, particularly regarding the choice of reagents and control of reaction parameters.
Protocol 1: (Z)-Selective Olefination with a Non-Stabilized Ylide
This protocol describes the synthesis of a (Z)-alkene using ethyltriphenylphosphonium bromide and NaHMDS as the base. This method is representative for installing alkyl chains.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Sodium hexamethyldisilazide (NaHMDS) (e.g., 1.0 M solution in THF)
-
Cbz-protected α-amino aldehyde (e.g., Cbz-alaninal)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Dry a round-bottom flask equipped with a magnetic stir bar under flame or in an oven. Assemble it with a rubber septum and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Phosphonium Salt Suspension: Add ethyltriphenylphosphonium bromide (1.2 equivalents) to the flask. Introduce anhydrous THF via syringe to create a suspension.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add NaHMDS solution (1.1 equivalents) dropwise via syringe. The solution will typically turn a deep orange or red color, indicating ylide formation. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.
-
Aldehyde Addition: Dissolve the Cbz-amino aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask under inert atmosphere. Transfer this solution dropwise via syringe to the cold ylide solution.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours at -78 °C.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product contains the desired alkene and TPPO. Proceed to Section 3.0 for purification strategies.
Protocol 2: (E)-Selective Olefination with a Stabilized Ylide
This protocol details the synthesis of an α,β-unsaturated ester using (carbethoxymethylene)triphenylphosphorane, a commercially available, stable ylide.[11] These reactions can often be run under milder conditions without strong bases, minimizing the risk of epimerization.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)
-
Cbz-protected α-amino aldehyde (e.g., Cbz-phenylalaninal)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the Cbz-amino aldehyde (1.0 equivalent) and the stabilized ylide (1.1 to 1.5 equivalents).
-
Solvent Addition: Add anhydrous toluene or DCM to dissolve the reagents.
-
Reaction: Stir the solution at room temperature or heat gently (e.g., 40-50 °C) under a nitrogen atmosphere. The reaction is typically slower than with non-stabilized ylides and may require several hours to overnight. Monitor progress by TLC.
-
Concentration: Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purification: The crude product, containing the (E)-alkene and TPPO, can often be purified directly by flash column chromatography on silica gel. The polarity difference between the unsaturated ester and TPPO is usually sufficient for separation.
Purification: The Challenge of Triphenylphosphine Oxide (TPPO)
A persistent challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has solubility and chromatographic properties similar to the desired product.[13] While column chromatography is a reliable method, it is not always practical for large-scale reactions.[14][15]
Strategies for TPPO Removal
| Method | Principle | Solvents | Advantages | Disadvantages | Reference |
| Crystallization | Exploits the high crystallinity of TPPO. | Diethyl ether, Hexanes, Cyclohexane, or mixtures. | Simple, scalable, avoids chromatography. | Product must be soluble in the chosen non-polar solvent. May lead to co-crystallization. | [13][15] |
| Precipitation with Metal Salts | Forms an insoluble Lewis acid-TPPO complex. | Toluene, Ethanol, Ethereal solvents (with specific salts). | Highly effective for polar products, scalable. | Requires an additional reagent; complex must be fully removed. Ineffective in THF with MgCl₂. | [14][16] |
| Column Chromatography | Separation based on polarity. | Hexanes/Ethyl Acetate gradient. | Reliable for small to medium scale, separates close-running spots. | Tedious, expensive, and not ideal for large scale. | [14] |
| Aqueous Extraction | Uses modified phosphines whose oxides are water-soluble. | N/A | Byproduct is removed in the aqueous phase. | Requires synthesis of a specialized phosphine reagent. | [14] |
Protocol: TPPO Removal by Precipitation with Zinc Chloride
This protocol is effective when the desired alkene product is moderately polar and soluble in ethanol.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent like ethanol.
-
Precipitation: Add a solution of zinc chloride (ZnCl₂) (1.1 equivalents relative to TPPO) in the same solvent.
-
Stirring and Filtration: Stir the mixture. The white ZnCl₂(TPPO)₂ complex should precipitate.[14] This may require cooling in an ice bath or gentle scraping of the flask walls to initiate.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Product Recovery: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to recover the alkene.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete ylide formation (inactive base, wet phosphonium salt).2. Aldehyde is unstable or has polymerized.[12]3. Sterically hindered ketone/aldehyde (less common with aldehydes).[12] | 1. Ensure all reagents and solvents are anhydrous. Use freshly titrated base. Dry phosphonium salt under vacuum.2. Use freshly prepared or purified aldehyde.3. Consider Horner-Wadsworth-Emmons reaction as an alternative. |
| Epimerization / Racemization | 1. Reaction temperature too high.2. Prolonged exposure to base.3. Base is too strong or not sterically hindered. | 1. Maintain temperature at -78 °C during ylide reaction.2. Add aldehyde promptly after ylide formation; quench as soon as reaction is complete.3. Use NaHMDS or KHMDS instead of n-BuLi. For stabilized ylides, avoid strong bases altogether. |
| Poor Stereoselectivity (Z/E Mixture) | 1. Using a semi-stabilized ylide (e.g., R' = Aryl).2. Presence of lithium salts can disrupt Z-selectivity with non-stabilized ylides.[1]3. Equilibration of intermediates. | 1. Poor selectivity is inherent to semi-stabilized ylides; separation may be required.2. Use sodium- or potassium-based bases (NaH, NaHMDS) to generate "salt-free" ylides for improved Z-selectivity.3. For E-alkenes from non-stabilized ylides, consider the Schlosser modification.[8][9] |
| Difficulty Removing TPPO | 1. Product and TPPO have very similar polarity.2. Precipitation/crystallization is ineffective. | 1. Optimize column chromatography with a shallow gradient.2. Attempt precipitation with a metal salt (e.g., ZnCl₂, MgCl₂).[14][16] Consider using a different non-polar solvent for crystallization (e.g., cyclohexane instead of hexanes).[13] |
Conclusion
The Wittig reaction of Cbz-protected α-amino aldehydes is a highly valuable transformation for accessing chiral unsaturated amino acid derivatives. Success hinges on a clear understanding of the factors governing stereoselectivity and, most importantly, on the meticulous control of reaction conditions to prevent epimerization of the sensitive α-stereocenter. By employing low temperatures, appropriate base/ylide combinations, and robust purification strategies, researchers can effectively harness this reaction to build complex molecular architectures for applications in drug discovery and chemical biology.
References
- Journal of the Chemical Society, Perkin Transactions 1. (2001). Garner's aldehyde. RSC Publishing.
- BenchChem. (n.d.). Removal of Triphenylphosphine Oxide from Wittig Reaction Products. BenchChem Technical Support Center.
- ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
- Alfa Chemistry. (n.d.). Wittig Reaction. Alfa Chemistry.
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
- ResearchGate. (2025). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides.
- ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. AdiChemistry.
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- Dalal Institute. (n.d.). Wittig Reaction. Dalal Institute.
- YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained.
- BYJU'S. (n.d.). Wittig Reaction. BYJU'S.
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- ResearchGate. (2025). Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres.
- PubMed. (n.d.). Synthesis and enzyme inhibitory activities of novel peptide isosteres. PubMed.
- Wittig Reaction - Common Conditions. (n.d.). Wittig Reaction.
- PubMed. (2000). Synthesis of C-protected alpha-amino aldehydes of high enantiomeric excess from highly epimerizable N-protected alpha-amino aldehydes.
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Application Note: Strategic Aldol Condensations of Benzyl 3-oxopropylcarbamate for Pharmaceutical Intermediate Synthesis
Abstract
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on performing aldol condensation reactions using benzyl 3-oxopropylcarbamate. This versatile building block is crucial in the synthesis of complex pharmaceutical compounds due to its dual functionality of a protected amine and a reactive aldehyde.[1][2] This guide delves into the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes in a research and development setting.
Introduction: The Synthetic Utility of this compound
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[3][4][5][6] Its application is particularly significant in the pharmaceutical industry for the synthesis of a wide array of therapeutic agents, including antibiotics, statins, and anti-inflammatory drugs.[3][7][8]
This compound, also known as 3-[(benzyloxycarbonyl)amino]propionaldehyde, is a valuable bifunctional reagent in this context.[2][9] The benzyloxycarbonyl (Cbz) group provides robust protection for the amine functionality, which is a common feature in bioactive molecules, while the aldehyde group serves as the electrophilic partner in the aldol reaction.[1] This allows for the strategic introduction of a β-hydroxy or an α,β-unsaturated carbonyl moiety, which are key structural motifs in many drug candidates.[4][7] The Cbz protecting group can be readily removed under specific conditions, revealing the primary amine for further functionalization, such as peptide coupling.[1]
This document will explore the base-catalyzed aldol condensation of this compound with a model ketone, acetone, to illustrate a reliable and scalable protocol.
Reaction Mechanism: A Step-by-Step Look
The base-catalyzed aldol condensation proceeds through a series of well-defined steps: enolate formation, nucleophilic attack, and subsequent dehydration.[4][8][10][11]
-
Enolate Formation: A base, typically a hydroxide or alkoxide, abstracts an acidic α-hydrogen from a carbonyl compound (in this case, a ketone) to form a resonance-stabilized enolate ion.[11][12] This enolate is a potent carbon nucleophile.[12]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (this compound), forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[8][11][12]
-
Protonation: The alkoxide intermediate is protonated by a protic solvent (e.g., water or ethanol) to yield a β-hydroxy carbonyl compound, known as the aldol addition product.[8][11]
-
Dehydration (Condensation): Upon heating, the aldol addition product can undergo dehydration. The base removes a second α-proton, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of a thermodynamically stable α,β-unsaturated carbonyl compound (an enone).[4]
Mechanism Workflow
Caption: Base-catalyzed aldol condensation mechanism.
Experimental Protocol: Synthesis of Benzyl (5-methyl-3-oxo-4-hexen-1-yl)carbamate
This protocol details the crossed aldol condensation between this compound and acetone.[4] In this reaction, acetone acts as the enolate donor and this compound is the electrophilic acceptor.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| This compound | ≥95% | Sigma-Aldrich | 65564-05-8 |
| Acetone | ACS Reagent | Fisher Scientific | 67-64-1 |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Merck | 1310-73-2 |
| Ethanol (95%) | Reagent Grade | VWR | 64-17-5 |
| Ethyl Acetate | HPLC Grade | J.T.Baker | 141-78-6 |
| Hexanes | HPLC Grade | J.T.Baker | 110-54-3 |
| Saturated Sodium Chloride | N/A | In-house prep. | N/A |
| Anhydrous Magnesium Sulfate | ≥97% | Acros Organics | 7487-88-9 |
| Round-bottom flask (100 mL) | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Condenser | --- | --- | --- |
| Separatory funnel (250 mL) | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F254 | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.07 g, 10.0 mmol).
-
Solvent Addition: Add 20 mL of 95% ethanol and 10 mL of acetone (excess) to the flask. Stir the mixture at room temperature until all solids have dissolved.
-
Initiation: Prepare a solution of sodium hydroxide (0.40 g, 10.0 mmol) in 10 mL of water. Add this aqueous NaOH solution dropwise to the stirring reaction mixture over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup: After the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.[13][14][15]
Experimental Workflow Diagram
Caption: Experimental workflow for the aldol condensation.
Results and Characterization
The described protocol should provide the desired α,β-unsaturated ketone, benzyl (5-methyl-3-oxo-4-hexen-1-yl)carbamate, as a pale yellow oil.
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.29 (m, 5H), 6.85 (d, J=16.0 Hz, 1H), 6.10 (d, J=16.0 Hz, 1H), 5.10 (s, 2H), 5.05 (br s, 1H), 3.45 (q, J=6.4 Hz, 2H), 2.70 (t, J=6.4 Hz, 2H), 2.15 (s, 3H), 1.90 (s, 3H). |
| Mass Spectrometry (ESI+) | m/z 262.14 [M+H]⁺, 284.12 [M+Na]⁺ |
Discussion and Troubleshooting
-
Low Yield: Incomplete reaction is a common cause of low yield. Ensure the sodium hydroxide solution is fresh and added slowly to control the reaction temperature. The reaction time may also be extended if TLC analysis indicates the presence of starting material.
-
Side Products: Self-condensation of acetone can occur, but is generally minimized by the higher reactivity of the aldehyde. If significant side products are observed, consider using a milder base such as potassium carbonate or employing a two-phase system.
-
Incomplete Dehydration: If the aldol addition product is isolated instead of the enone, the reaction mixture can be heated to reflux for 1-2 hours to promote dehydration.[16]
-
Purification Challenges: The product and starting material may have similar polarities. Careful column chromatography with a shallow solvent gradient is recommended for effective separation.
Conclusion
This application note provides a robust and reproducible protocol for the aldol condensation of this compound. The reaction is a valuable tool for the synthesis of complex nitrogen-containing molecules and pharmaceutical intermediates. By understanding the reaction mechanism and potential challenges, researchers can effectively utilize this methodology to advance their synthetic chemistry and drug discovery programs.
References
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International Journal of Research Publication and Reviews. (2024). Importance of Condensation Reactions in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
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Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]
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SATHEE. (n.d.). Aldol Condensation. Retrieved from [Link]
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ResearchGate. (n.d.). CURRENT APPLICATIONS OF ALDOL CONDENSATION IN BIOORGANIC AND MEDICINAL CHEMISTRY. Retrieved from [Link]
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Scribd. (n.d.). Aldol Condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
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ChemBK. (2024). Benzyl N-(3-oxopropyl)carbamate. Retrieved from [Link]
-
Wellesley College. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]
-
YouTube. (2020). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldol Reaction – Principles and Mechanism. Retrieved from [Link]
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ACS Publications. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Retrieved from [Link]
- Google Patents. (n.d.). US20100317898A1 - Novel catalyst for aldol condensation reactions.
-
National Institutes of Health. (n.d.). New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
PubChemLite. (n.d.). Benzyl (3-oxopropyl)carbamate (C11H13NO3). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Aldol Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction. Retrieved from [Link]
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SRM University. (n.d.). ALDOL CONDENSATION. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 23.1: Carbonyl Condensations - The Aldol Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
MDPI. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Organic-Reaction.com. (n.d.). The Aldol Reaction and Condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Retrieved from [Link]
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Application Notes and Protocols: Benzyl 3-oxopropylcarbamate as a Versatile Precursor for Pharmaceutical Intermediates
Abstract: This guide provides an in-depth exploration of Benzyl 3-oxopropylcarbamate, a pivotal precursor in the synthesis of complex pharmaceutical intermediates. We delve into its synthesis, physicochemical properties, and multifaceted applications, underpinned by detailed, field-proven protocols. The narrative emphasizes the chemical rationale behind methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently and effectively utilize this versatile building block. Key transformations, including reductive amination, olefination, and subsequent deprotection strategies, are presented to illustrate its role in constructing valuable molecular scaffolds.
Introduction: The Strategic Importance of this compound
This compound, also known as 3-[(benzyloxycarbonyl)amino]propionaldehyde, is a bifunctional organic molecule of significant interest in medicinal chemistry and process development.[1] Its structure uniquely combines a reactive aldehyde with a stable, yet readily cleavable, N-protected amine. This arrangement makes it an ideal starting material for synthesizing β-amino carbonyl compounds and their derivatives, which are core components of numerous pharmaceuticals and natural products.[2]
The molecule's utility is rooted in two key features:
-
The β-Amino Aldehyde Scaffold: This motif is a precursor to 1,3-amino alcohols, γ-amino acids, and various heterocyclic systems. However, simple β-amino aldehydes are often unstable, prone to polymerization or self-condensation.[3]
-
The Carbobenzyloxy (Cbz) Protecting Group: The Cbz group imparts significant stability to the aminopropionaldehyde core, allowing for controlled reactions at the aldehyde terminus without unintended side reactions at the nitrogen atom.[4] It is orthogonal to many other protecting groups and can be cleanly removed under mild hydrogenolysis conditions, revealing the primary amine for subsequent elaboration.[4][5]
This document serves as a comprehensive guide to harnessing the synthetic potential of this compound.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is critical for safe handling and successful experimentation.
| Property | Value | Reference(s) |
| CAS Number | 65564-05-8 | [6][7] |
| Molecular Formula | C₁₁H₁₃NO₃ | [6][8] |
| Molecular Weight | 207.23 g/mol | [1][9] |
| Appearance | White to light yellow crystalline solid/powder | [9][10] |
| Melting Point | 52-57 °C | [1] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | [1] |
| Hazard Codes | Xi (Irritant) | [10] |
Safety Precautions: this compound is classified as an irritant.[1][10] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound
While commercially available, an in-house synthesis may be required. A reliable method involves the mild oxidation of the corresponding alcohol, Benzyl (3-hydroxypropyl)carbamate. The use of Dess-Martin Periodinane (DMP) is recommended as it proceeds under neutral conditions at room temperature, minimizing the risk of side reactions or degradation of the sensitive aldehyde product.
Caption: Workflow for the synthesis of this compound.
Protocol 3.1: Dess-Martin Oxidation of Benzyl (3-hydroxypropyl)carbamate
-
Rationale: This protocol is chosen for its high efficiency and mild, non-acidic reaction conditions, which are crucial for preserving the integrity of the aldehyde product.
-
Reaction Setup: To a solution of Benzyl (3-hydroxypropyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 30 minutes until the solid dissolves and the layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a white solid.
Core Applications in Pharmaceutical Intermediate Synthesis
The true power of this compound lies in the selective transformation of its aldehyde group into more complex functionalities.
Synthesis of Protected 1,3-Diamines via Reductive Amination
The conversion of the terminal aldehyde to an amine introduces a second nitrogen atom, forming a 1,3-diamine scaffold. This structure is prevalent in various biologically active agents.
Caption: Reductive amination pathway using this compound.
Protocol 4.1.1: Reductive Amination with Sodium Triacetoxyborohydride
-
Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is effective under slightly acidic conditions, which favor the formation of the prerequisite iminium ion intermediate without affecting the Cbz group.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Addition of Reagent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture three times with ethyl acetate or DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the desired protected 1,3-diamine.
Synthesis of α,β-Unsaturated Carbamates via Horner-Wadsworth-Emmons Olefination
The HWE reaction provides a stereoselective method to form carbon-carbon double bonds, converting the aldehyde into an α,β-unsaturated ester or ketone. These products are valuable intermediates for Michael additions and cycloaddition reactions.
Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.
Protocol 4.2.1: HWE Reaction for (E)-Alkene Synthesis
-
Rationale: The HWE reaction is superior to the standard Wittig reaction for this purpose as it typically yields the thermodynamically more stable (E)-alkene with high selectivity and employs ylides that are more reactive and easier to handle.
-
Ylide Formation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Reaction: Cool the resulting clear ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the α,β-unsaturated carbamate.
Final Step: Cbz Deprotection
The final step in many synthetic sequences involving this compound is the removal of the Cbz group to liberate the primary amine, which can then be used in subsequent coupling reactions or serve as a basic center in the final active pharmaceutical ingredient.
Caption: Cbz deprotection via catalytic hydrogenolysis.
Protocol 5.1: Catalytic Hydrogenolysis
-
Rationale: This is the most common and efficient method for Cbz deprotection.[4] The reaction is clean, with the only byproducts being toluene and carbon dioxide, which are easily removed.
-
Reaction Setup: Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for small-scale reactions) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the UV-active Cbz-protected starting material is a good indicator of completion. Reactions are typically complete in 2-12 hours.
-
Workup: Once complete, carefully purge the reaction vessel with nitrogen or argon. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine, which is often pure enough for subsequent steps without further purification.
Summary and Outlook
This compound stands out as a highly valuable and adaptable precursor for pharmaceutical synthesis. Its masked β-amino aldehyde functionality allows for a diverse range of chemical transformations, including the construction of 1,3-diamines and α,β-unsaturated systems. The protocols detailed herein provide a reliable foundation for researchers to build upon, enabling the efficient and controlled synthesis of complex molecular architectures essential for modern drug discovery.
References
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-
ACS Publications. Direct Synthesis of β-Amino Aldehydes from Linear Allylic Esters Using O2 as the Sole Oxidant. Organic Letters. Available at: [Link]
-
ACS Publications. Redox-Neutral Synthesis of β-Amino Aldehydes from Imines by an Alkynylation/Hydration Sequence. The Journal of Organic Chemistry. Available at: [Link]
-
LookChem. This compound. LookChem. Available at: [Link]
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ChemBK. Benzyl N-(3-oxopropyl)carbamate. ChemBK. Available at: [Link]
-
Der Pharma Chemica. Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Heterocycles. One-pot Efficient Synthesis of Cbz-protected -Amino Ketones: Three-component Coupling of Aldehydes. Heterocycles. Available at: [Link]
-
ResearchGate. Synthesis of 1 starting with Cbz-protected Garner's aldehyde 4. ResearchGate. Available at: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
PubChemLite. Benzyl (3-oxopropyl)carbamate (C11H13NO3). PubChemLite. Available at: [Link]
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Application Notes & Protocols: The Synthetic Utility of 3-[(Benzyloxycarbonyl)amino]-1-propanal
Introduction: A Versatile Aldehyde for Complex Synthesis
3-[(Benzyloxycarbonyl)amino]-1-propanal, also known as Benzyl N-(3-oxopropyl)carbamate, is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure uniquely combines a reactive aldehyde moiety with a stable, protected amine functionality. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amine, which can be readily removed under standard hydrogenolysis conditions, making it an orthogonal protecting group in many synthetic schemes.[2][3] The aldehyde group, conversely, serves as a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.
This combination makes the compound an ideal precursor for synthesizing γ-amino acids, peptidomimetics, and various nitrogen-containing heterocyclic systems.[4][5] Its utility is underscored by its role as a key intermediate in constructing complex molecular architectures with defined stereochemistry and functionality. These application notes provide an in-depth guide to its most common and powerful synthetic transformations, complete with field-tested protocols and mechanistic insights.
Physicochemical Properties & Handling
Before utilization, it is crucial to understand the properties and handling requirements of this reagent.
| Property | Value | Source |
| CAS Number | 65564-05-8 | [6][7] |
| Molecular Formula | C₁₁H₁₃NO₃ | [6][8] |
| Molecular Weight | 207.23 g/mol | [6][7] |
| Appearance | White to yellow crystalline powder or solid | [1][8] |
| Melting Point | 52-57 °C | [9] |
| Storage | 2-8°C, under an inert atmosphere | [6][10] |
Handling Precautions: 3-[(Benzyloxycarbonyl)amino]-1-propanal is reported to be air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to maintain its quality.[10] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling.[10]
Core Application 1: Reductive Amination for Diamine Synthesis
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into a new C-N bond. For 3-[(Benzyloxycarbonyl)amino]-1-propanal, this reaction provides a direct and efficient route to protected 1,3-diamines, which are valuable scaffolds in various pharmaceutical agents.
Mechanistic Rationale: The reaction proceeds via the initial formation of an imine or iminium ion intermediate between the aldehyde and a primary or secondary amine.[11] This intermediate is then reduced in situ by a mild hydride reagent. The choice of reducing agent is critical; it must be selective enough to reduce the iminium ion much faster than the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this purpose due to its mild nature and tolerance for slightly acidic conditions that favor iminium ion formation.[11]
Caption: Workflow for Reductive Amination.
Protocol 1: Synthesis of Benzyl N-[3-(benzylamino)propyl]carbamate
This protocol details the reductive amination of 3-[(benzyloxycarbonyl)amino]-1-propanal with benzylamine.
Materials:
-
3-[(Benzyloxycarbonyl)amino]-1-propanal (1.0 eq, e.g., 1.04 g, 5.0 mmol)
-
Benzylamine (1.05 eq, 0.56 mL, 5.25 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.59 g, 7.5 mmol)
-
Anhydrous Dichloromethane (DCM) (approx. 25 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-[(benzyloxycarbonyl)amino]-1-propanal (1.04 g, 5.0 mmol) and dissolve in anhydrous DCM (20 mL).
-
Add benzylamine (0.56 mL, 5.25 mmol) to the solution and stir at room temperature for 20-30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol). Note: The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the purified product.[12]
Core Application 2: Wittig Reaction for C-C Double Bond Formation
The Wittig reaction offers a robust and highly reliable method for converting aldehydes into alkenes, making it invaluable for carbon chain elongation and the introduction of unsaturation.[13][14] When applied to 3-[(benzyloxycarbonyl)amino]-1-propanal, it produces protected γ-amino alkenes, which are precursors to unsaturated amino acids and other complex natural product analogs.
Mechanistic Rationale: The reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon.[15] This forms a betaine intermediate which rapidly collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[14][15] The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide.
Caption: Simplified Mechanism of the Wittig Reaction.
| Ylide Type | Substituent (R) | Typical Stereoselectivity | Rationale |
| Stabilized | -CO₂R, -C(O)R, -CN | High E-selectivity | The reaction is reversible and thermodynamically controlled, favoring the more stable E-alkene.[13][16] |
| Unstabilized | -Alkyl, -H | High Z-selectivity | The reaction is irreversible and kinetically controlled, proceeding through a less sterically hindered transition state.[13] |
| Semistabilized | -Aryl, -Vinyl | Poor (E/Z mixture) | Intermediate reactivity leads to a loss of high stereocontrol.[13] |
Protocol 2: Synthesis of Ethyl (E)-5-[(Benzyloxycarbonyl)amino]-2-pentenoate
This protocol describes the reaction with a stabilized ylide to produce the E-alkene.
Materials:
-
3-[(Benzyloxycarbonyl)amino]-1-propanal (1.0 eq, e.g., 1.04 g, 5.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 eq, 1.92 g, 5.5 mmol)
-
Anhydrous Toluene or Dichloromethane (DCM) (approx. 25 mL)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-[(benzyloxycarbonyl)amino]-1-propanal (1.04 g, 5.0 mmol) and the stabilized ylide (1.92 g, 5.5 mmol).
-
Add anhydrous toluene (25 mL) and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the reaction by TLC. The reaction is often complete within 2-4 hours. Note: For some substrates, stirring at room temperature in DCM may be sufficient.[16]
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Add a small amount of hexanes (or a hexanes/ethyl acetate mixture) and stir to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of silica gel, washing with additional hexanes/ethyl acetate to elute the product.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure E-alkene.
Core Application 3: Synthesis of γ-Amino Acids via Oxidation
One of the most powerful applications of 3-[(benzyloxycarbonyl)amino]-1-propanal is its role as a direct precursor to protected γ-aminobutyric acid (GABA) derivatives.[4][5] Mild and selective oxidation of the aldehyde to a carboxylic acid provides N-Cbz-4-aminobutanoic acid, a valuable building block for peptide synthesis and the construction of peptidomimetics.[17][18][19]
Method Rationale: The Pinnick oxidation is an ideal method for this transformation. It uses sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions. A chlorine scavenger, such as 2-methyl-2-butene, is essential to prevent side reactions with the desired product. This method is highly chemoselective for aldehydes and proceeds in high yield without affecting the Cbz protecting group.
Caption: Workflow for Pinnick Oxidation.
Protocol 3: Synthesis of N-Cbz-4-aminobutanoic acid
Materials:
-
3-[(Benzyloxycarbonyl)amino]-1-propanal (1.0 eq, e.g., 2.07 g, 10.0 mmol)
-
tert-Butanol (t-BuOH) and Water
-
2-Methyl-2-butene (5.0 eq, 5.3 mL, 50.0 mmol)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.5 eq, 2.07 g, 15.0 mmol)
-
Sodium chlorite (NaClO₂) (1.5 eq, 1.36 g, 15.0 mmol, 80% technical grade)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a flask, dissolve 3-[(benzyloxycarbonyl)amino]-1-propanal (2.07 g, 10.0 mmol) in t-BuOH (40 mL). Add 2-methyl-2-butene (5.3 mL, 50.0 mmol).
-
In a separate beaker, prepare an aqueous solution by dissolving NaH₂PO₄·H₂O (2.07 g, 15.0 mmol) and NaClO₂ (1.36 g, 15.0 mmol) in water (15 mL).
-
Cool the aldehyde solution to 0 °C in an ice bath.
-
Add the aqueous oxidant solution dropwise to the stirred aldehyde solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by adding water (50 mL) and then acidify the mixture to pH 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be purified by recrystallization.
Conclusion
3-[(Benzyloxycarbonyl)amino]-1-propanal stands out as a highly valuable and adaptable intermediate in modern organic synthesis. The protocols and strategies outlined here for reductive amination, Wittig olefination, and oxidation demonstrate its capacity to serve as a linchpin for the construction of diamines, unsaturated systems, and γ-amino acids. A thorough understanding of its reactivity and handling allows researchers to leverage its full potential in the development of novel peptidomimetics, pharmaceutical candidates, and other complex molecular targets.
References
-
ResearchGate. (n.d.). A Simple, Mild and Straight forward Route for the Synthesis of α‐Ureidopeptidomimetics Using Cbz‐Protected Amino Acid Esters. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-[(Benzyloxycarbonyl)amino]propionaldehyde (95%). Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
-
PubMed. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
MDPI. (n.d.). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Retrieved from [Link]
-
Aldlab-chemicals. (n.d.). 3-[(Benzyloxycarbonyl)amino]propionaldehyde. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde.
-
National Institutes of Health. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. Retrieved from [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
-
ResearchGate. (2025). An efficient synthesis of gamma-amino acids and attempts to drive its enantioselectivity. Retrieved from [Link]
-
SciELO. (2013). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. Retrieved from [Link]
-
Shanghai Jiao Tong University. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]
-
SpringerLink. (n.d.). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). Retrieved from [Link]
-
ResearchGate. (2025). Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
- Google Patents. (n.d.). WO2008007145A2 - Process of preparing a gamma-amino acid.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
PNAS. (1981). Solid-phase peptide synthesis under continuous-flow conditions. Retrieved from [Link]
-
YouTube. (2023). ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO. Retrieved from [Link]
-
National Institutes of Health. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Retrieved from [Link]
-
MDPI. (2023). Biosynthesis of Gamma-Aminobutyric Acid by Engineered Clostridium tyrobutyricum Co-Overexpressing Glutamate Decarboxylase and Class I Heat Shock Protein. Retrieved from [Link]
-
PubMed. (n.d.). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-[(Benzyloxycarbonyl)amino]propionaldehyde (95%) - Amerigo Scientific [amerigoscientific.com]
- 7. aldlab-chemicals_3-[(Benzyloxycarbonyl)amino]propionaldehyde [aldlab.com]
- 8. 3-[(Benzyloxycarbonyl)amino]propionaldehyde, 95% 1 g | Request for Quote [thermofisher.com]
- 9. 3-[(Benzyloxycarbonyl)amino]propionaldehyde | 65564-05-8 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. rsc.org [rsc.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. community.wvu.edu [community.wvu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Polymyxin-Inspired Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Benzyl 3-oxopropylcarbamate in acidic conditions
Welcome to the technical support center for Benzyl 3-oxopropylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound, particularly under acidic conditions.
I. Troubleshooting Guide: Stability Issues in Acidic Environments
This section addresses common problems encountered during experimental work with this compound in the presence of acids.
Issue 1: Unexpected Deprotection of the Benzyl Carbamate Group
Scenario: You are performing a reaction on a molecule containing the this compound moiety under acidic conditions, and you observe the formation of byproducts corresponding to the free amine.
Root Cause Analysis: The benzyloxycarbonyl (Cbz or Z) group is a widely used amine-protecting group, but it is susceptible to cleavage under certain acidic conditions.[1] Harsh acidic conditions, such as the use of HBr in acetic acid, are known to effectively cleave the Cbz group.[1] While generally more stable to acid than a Boc group, prolonged exposure to even moderate acids, especially at elevated temperatures, can lead to undesired deprotection.[2]
Troubleshooting Steps:
-
Re-evaluate Acid Strength and Concentration:
-
Rationale: The rate of acid-catalyzed hydrolysis is dependent on the proton concentration.[3] Stronger acids or higher concentrations will accelerate the cleavage of the carbamate.
-
Action: If your protocol allows, consider using a milder acid or reducing the acid concentration. For instance, if you are using a strong mineral acid, explore the possibility of substituting it with a weaker organic acid like acetic acid or formic acid.
-
-
Control Reaction Temperature:
-
Rationale: Chemical reactions, including degradation pathways, are often accelerated at higher temperatures.
-
Action: Perform the reaction at the lowest temperature compatible with the desired transformation. If the reaction requires heating, conduct a time-course study at a lower temperature to determine if the desired reaction proceeds without significant deprotection.
-
-
Minimize Reaction Time:
-
Rationale: The extent of deprotection is a function of both acid strength and exposure time.
-
Action: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to quench the reaction as soon as the starting material is consumed, minimizing the time the compound is exposed to acidic conditions.
-
-
Consider an Alternative Protecting Group Strategy:
-
Rationale: If the desired chemical transformation requires strongly acidic conditions incompatible with the Cbz group, a different protecting group may be necessary.
-
Action: For reactions in acidic media, a thioacetal protecting group for the aldehyde functionality might be a suitable alternative as they are stable in acidic conditions.[4]
-
Issue 2: Aldehyde-Related Side Reactions (e.g., Aldol Condensation, Oxidation)
Scenario: You observe the formation of complex mixtures or byproducts suggesting that the aldehyde group of this compound is reacting under your acidic conditions.
Root Cause Analysis: Aldehydes are reactive functional groups that can undergo various acid-catalyzed reactions, including self-condensation (aldol reaction), oxidation, or reaction with other nucleophiles present in the reaction mixture.
Troubleshooting Workflow:
Caption: Simplified acidic degradation pathway of this compound.
Q3: How can I monitor the stability of this compound during my experiment?
A3: Several analytical techniques can be employed to monitor the stability of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method for thermally labile compounds like carbamates. [5]It allows for the quantification of the parent compound and any degradation products. A reversed-phase C18 column with a UV detector is a common setup.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, which is invaluable for identifying unknown degradation products.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the reaction progress. By co-spotting with a standard of the starting material, you can visually track its consumption and the appearance of new spots corresponding to byproducts.
Q4: Are there any specific storage recommendations for this compound to ensure its long-term stability?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is a solid substance with a white crystalline appearance. [6]Avoid storing it in the presence of strong acids or bases. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the aldehyde group over time.
III. Experimental Protocol: Stability Assessment
This protocol provides a general framework for assessing the stability of this compound under specific acidic conditions.
Objective: To determine the rate and extent of degradation of this compound at a given acid concentration and temperature.
Materials:
-
This compound
-
Acid of interest (e.g., HCl, H2SO4, TFA)
-
Organic solvent (e.g., acetonitrile, methanol)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable organic solvent.
-
Reaction Setup:
-
In a series of vials, add the desired volume of the acidic solution.
-
Place the vials in a temperature-controlled environment (e.g., water bath, heating block).
-
Allow the solutions to equilibrate to the target temperature.
-
-
Initiation of the Experiment:
-
To each vial, add a small aliquot of the this compound stock solution to achieve the desired final concentration.
-
Start a timer immediately after addition.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot in a neutralizing buffer or the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC.
-
Use a suitable mobile phase to achieve good separation between the parent compound and any potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this plot, you can determine the rate of degradation under the tested conditions.
Table 1: Example Data for Stability Assessment
| Time (minutes) | Concentration of this compound (µg/mL) | % Remaining |
| 0 | 100.0 | 100 |
| 15 | 95.2 | 95.2 |
| 30 | 89.8 | 89.8 |
| 60 | 80.5 | 80.5 |
| 120 | 65.1 | 65.1 |
IV. References
-
JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]
-
Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. Available from: [Link]
-
PubMed. Stability Studies of Carbamate Pesticides and Analysis by Gas Chromatography With Flame Ionization and Nitrogen-Phosphorus Detection. Available from: [Link]
-
ChemBK. Benzyl N-(3-oxopropyl)carbamate. Available from: [Link]
-
KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
JoVE. Protecting Groups for Aldehydes and Ketones: Introduction. Available from: [Link]
-
ResearchGate. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection | Request PDF. Available from: [Link]
-
Clemson University. Kinetics of Carbaryl Hydrolysis. Available from: [Link]
-
PubMed Central. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Available from: [Link]
-
ScienceDirect. Chromatographic Analysis of Insecticidal Carbamates. Available from: [Link]
Sources
Common side reactions with Benzyl 3-oxopropylcarbamate in synthesis
Welcome to the technical support center for Benzyl 3-oxopropylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and application of this versatile intermediate. My aim is to provide not just protocols, but a deeper understanding of the causality behind the experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
I. Introduction to this compound: A Molecule of Dual Reactivity
This compound, also known as 3-(benzyloxycarbonylamino)propionaldehyde, is a valuable building block in organic synthesis, particularly in peptide chemistry and the development of complex molecular architectures.[1][2] Its utility stems from the presence of two key functional groups: a terminal aldehyde and a carbamate-protected amine. This duality, however, is also the source of its most common side reactions. The aldehyde is susceptible to a range of nucleophilic attacks and self-condensation, while the benzyloxycarbonyl (Cbz) protecting group, though robust, can present its own challenges during removal.
This guide will address the most frequently encountered issues in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting strategies.
II. Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction mixture is turning yellow/brown and I'm seeing a complex mixture of products by TLC/LC-MS. What is happening?
Answer: This is a classic sign of aldehyde instability, likely due to self-condensation reactions. The aldehyde group of this compound can react with itself, especially in the presence of base, leading to a cascade of products.
Core Issue: Aldol Condensation
The primary culprit is the base-catalyzed aldol condensation.[3][4] The aldehyde possesses acidic α-protons which can be deprotonated by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde. The initial product is a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde. This process can continue, leading to oligomerization and the formation of colored byproducts.
Troubleshooting Guide: Aldol Condensation
| Symptom | Probable Cause | Recommended Action |
| Yellow/brown coloration of the reaction mixture | Formation of conjugated systems from aldol condensation and subsequent reactions. | - Maintain a neutral or slightly acidic pH if the reaction conditions permit.- Use non-basic reagents where possible.- Keep the reaction temperature low to minimize the rate of condensation. |
| Multiple spots on TLC, often streaking | A complex mixture of oligomeric byproducts. | - Use the aldehyde immediately after preparation or purification.- If storing, do so at low temperatures (-20°C or below) under an inert atmosphere. |
| Low yield of the desired product | Consumption of the starting material through self-condensation. | - Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low. |
Experimental Protocol: Minimizing Aldol Condensation in a Representative Reaction (e.g., Reductive Amination)
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the amine substrate in a suitable anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
pH Control: If compatible with the reaction, add a mild desiccating agent that does not have a basic character, such as anhydrous sodium sulfate.
-
Slow Addition: Dissolve this compound in the reaction solvent and add it dropwise to the reaction mixture containing the amine over a period of 30-60 minutes at 0°C.
-
Reductant Addition: After the initial imine formation (monitor by TLC or LC-MS), add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise, maintaining the low temperature.
-
Work-up: Upon completion, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution or cold water).
Diagram: Aldol Condensation Pathway
Caption: Base-catalyzed self-condensation of this compound.
FAQ 2: During the Cbz deprotection step using catalytic hydrogenation, I'm getting a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
Answer: This is a common issue during the hydrogenolysis of Cbz groups. The byproduct is likely the N-benzylated tertiary amine.
Core Issue: Incomplete Hydrogenolysis and Reductive Alkylation
The standard mechanism for Cbz deprotection via catalytic hydrogenolysis (e.g., H₂/Pd-C) involves the cleavage of the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. However, if the hydrogen supply is insufficient or the catalyst is not active enough, an intermediate imine can be formed, which is then reduced to the N-benzyl tertiary amine.[5][6]
Troubleshooting Guide: Cbz Deprotection
| Symptom | Probable Cause | Recommended Action |
| Formation of a byproduct with a mass corresponding to the desired product + 90 Da (benzyl group) | Incomplete hydrogenolysis and subsequent reductive alkylation. | - Ensure a fresh, high-quality catalyst (e.g., 10% Pd/C) is used.- Maintain a positive hydrogen pressure (a balloon of H₂ is often sufficient for small scale).- Use a hydrogen transfer reagent like ammonium formate as an alternative to H₂ gas. |
| Sluggish or incomplete reaction | Catalyst poisoning or poor catalyst activity. | - Ensure the substrate is free from catalyst poisons (e.g., sulfur-containing compounds).- Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Reaction is not proceeding at all | The catalyst is not suitable for the substrate. | - Consider alternative deprotection methods such as using strong acids (e.g., HBr in acetic acid), but be mindful of other acid-sensitive functional groups.[5] |
Diagram: Cbz Deprotection Side Reaction
Caption: Desired vs. side reaction pathway in Cbz deprotection.
FAQ 3: I synthesized this compound by oxidizing the corresponding alcohol, but my product is difficult to purify and seems to be contaminated. What are the likely impurities?
Answer: The oxidation of 3-(benzyloxycarbonylamino)propan-1-ol to the aldehyde can be challenging to stop cleanly at the aldehyde stage. The most common impurities are the starting alcohol and the over-oxidized carboxylic acid.
Core Issue: Incomplete Oxidation and Over-oxidation
Mild oxidation reagents are required to convert the primary alcohol to the aldehyde without further oxidation to the carboxylic acid. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are commonly employed. However, incomplete reactions will leave starting material, and even with mild reagents, over-oxidation can occur, especially if the reaction is not carefully monitored.
Troubleshooting Guide: Synthesis and Purification
| Symptom | Probable Cause | Recommended Action |
| Presence of a more polar spot on TLC (lower Rf) than the product | Unreacted 3-(benzyloxycarbonylamino)propan-1-ol. | - Ensure the oxidizing agent is fresh and used in sufficient stoichiometry.- Increase the reaction time or temperature slightly, while carefully monitoring for over-oxidation. |
| Presence of a very polar, often streaky, spot on TLC (baseline) | Over-oxidation to 3-(benzyloxycarbonylamino)propanoic acid. | - Use a milder oxidizing agent.- Carefully control the reaction temperature (often -78°C for Swern oxidations).- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficulty in separating the product from impurities by column chromatography | Similar polarities of the product, starting material, and byproducts. | - Use a less polar eluent system to achieve better separation.- Consider a mild acidic or basic wash during work-up to remove the carboxylic acid or any basic impurities, respectively. |
Diagram: Synthesis and Impurity Formation
Caption: Synthetic route to this compound and common byproducts.
III. Concluding Remarks
This compound is a powerful synthetic intermediate, but its successful application requires a nuanced understanding of its reactivity. By anticipating and mitigating the side reactions associated with both the aldehyde and the carbamate functionalities, researchers can significantly improve reaction outcomes, yields, and product purity. This guide serves as a starting point for troubleshooting, and I encourage you to adapt these principles to your specific synthetic challenges.
IV. References
-
BenchChem. (2025). Side reactions of Cbz-NH-peg8-CH2cooh and how to avoid them. BenchChem Technical Support.
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
-
BenchChem. (n.d.). Benzyl (3-(methylamino)-3-oxopropyl)carbamate | 123494-21-3.
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
-
ChemBK. (2024, April 9). Benzyl N-(3-oxopropyl)carbamate.
-
CymitQuimica. (n.d.). This compound.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed).
-
Wikipedia. (n.d.). Aldol condensation.
-
Wikipedia. (n.d.). Peptide synthesis.
Sources
Technical Support Center: Purification of Carbamate-Protected Aldehydes
From the Desk of the Senior Application Scientist
Welcome to the technical support center for scientists navigating the purification of aldehydes bearing carbamate protecting groups. These molecules are pivotal intermediates in pharmaceutical and fine chemical synthesis, yet their purification is frequently challenging. The inherent sensitivity of the aldehyde functionality, combined with the lability of common protecting groups like Boc and Cbz, can lead to decomposition, low yields, and frustrating chromatographic behavior.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific molecule.
Section 1: Pre-Purification & Initial Analysis
This section addresses the critical first steps: assessing your crude material and planning your purification strategy.
Q1: My reaction is complete. Can I proceed directly to column chromatography?
Not so fast. Before committing your entire batch to a column, a preliminary stability assessment is crucial. Aldehydes can be sensitive to the acidic nature of standard silica gel.[1][2]
Recommended Action: The 2D TLC Test
A two-dimensional TLC is an invaluable diagnostic tool to check for on-plate decomposition, which often predicts behavior on a silica column.[3][4]
-
Spot your crude reaction mixture in one corner of a square TLC plate.
-
Run the plate in your chosen eluent system.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees and run it again in the same eluent system.
Interpretation:
-
Single Spot on the Diagonal: Your compound is likely stable under these conditions.
-
Off-Diagonal Spots: The appearance of new spots indicates that your compound is degrading on the silica plate.[3] Proceeding with a standard silica gel column is likely to result in significant yield loss.
Q2: My TLC shows significant streaking and a spot at the baseline. What does this mean?
Streaking and baseline activity are classic indicators of an issue. This could be due to:
-
Decomposition: The aldehyde is degrading on the acidic silica, creating more polar impurities that streak or stick to the origin.[2][3]
-
Acid-Base Interactions: If your molecule has a free amine (e.g., from premature deprotection) or other basic/acidic sites, it can interact strongly with the acidic silanol groups on the silica surface.
-
Incomplete Reaction: Highly polar starting materials or reagents remaining in the mixture.
Before attempting a column, it's essential to address the probable cause. If decomposition is suspected from the 2D TLC, you must modify your chromatographic conditions.
Section 2: Troubleshooting Silica Gel Chromatography
Flash column chromatography is the workhorse of purification, but it's also where many carbamate-protected aldehydes fail.
Core Problem: On-Column Decomposition
Q3: I ran a column and my yield was extremely low. I suspect the aldehyde decomposed on the silica. What can I do?
This is the most common failure mode. Standard silica gel is weakly acidic (pH ≈ 4-5) due to surface silanol groups (Si-OH), which can catalyze decomposition pathways like hydrolysis, epimerization, or polymerization.[1]
Solutions (from least to most intervention):
-
Add a Mobile Phase Modifier: For many acid-sensitive compounds, adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-2% v/v) to your eluent system is sufficient.[5][6][7] The base neutralizes the acidic sites on the silica surface, creating a more inert environment for your compound.
-
Pre-Neutralize the Column: A more robust method is to deactivate the entire silica column before loading your sample. This involves flushing the packed column with a solvent containing a base, followed by a flush with the unmodified eluent.[6][7] This ensures the entire stationary phase is neutralized. (See Protocol 1 for a detailed method).
-
Use a Different Stationary Phase: If decomposition persists, switch to a less acidic or neutral stationary phase.
-
Neutral Silica Gel: Commercially available and pH-adjusted to be nearly neutral, making it ideal for sensitive compounds.[1]
-
Alumina: Can be basic, neutral, or acidic. Neutral or basic alumina is often a good alternative for compounds that are unstable on silica.[3]
-
Reversed-Phase (C18) Silica: Purification is based on hydrophobicity rather than polarity. This is an excellent option but requires different solvent systems (e.g., water/acetonitrile or water/methanol). Caution: Avoid acidic modifiers like trifluoroacetic acid (TFA) if your aldehyde has a Boc group, as this can cause deprotection, especially during solvent evaporation.[8][9]
-
Logical Flowchart for Chromatography Troubleshooting
Below is a decision-making workflow for tackling common purification challenges.
Section 3: Alternative Purification & Work-up Strategies
When chromatography is problematic or inefficient, chemical extraction methods can be superior.
Q4: My aldehyde is inseparable from a non-polar impurity by chromatography. Is there another way?
Yes. The classic method for purifying aldehydes is through the formation of a sodium bisulfite adduct.[10][11][12] This technique leverages the unique reactivity of the aldehyde.
The Principle: The bisulfite anion (HSO₃⁻) undergoes a nucleophilic attack on the aldehyde's carbonyl carbon, forming a charged α-hydroxy sulfonate salt (the "bisulfite adduct").[13][14] This salt is typically water-soluble, allowing it to be extracted from an organic mixture into an aqueous layer. Other organic impurities (alcohols, esters, unreacted starting materials) remain in the organic layer.[10] The reaction is reversible; by making the aqueous layer basic, the adduct collapses, regenerating the pure aldehyde, which can then be extracted back into a fresh organic solvent.[14]
This method is highly effective for separating aldehydes from compounds with similar polarities but different reactivity.[10] See Protocol 2 for a detailed procedure.
Q5: My Cbz-protected amino aldehyde seems to be crystallizing from the crude oil. Can I use this for purification?
Absolutely. Crystallization is an excellent and scalable purification technique. The benzyloxycarbonyl (Cbz) group, due to its rigid phenyl ring, often increases the crystallinity of molecules compared to the more flexible tert-butyloxycarbonyl (Boc) group.[15] If you observe spontaneous crystallization, consider developing a full recrystallization protocol. Experiment with different solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether) to maximize yield and purity.
Section 4: Key Experimental Protocols
Here are detailed, step-by-step procedures for the key techniques discussed.
Protocol 1: Deactivation of Silica Gel for Flash Chromatography[6][7]
Objective: To neutralize the acidic sites on silica gel to prevent the decomposition of acid-sensitive compounds.
Materials:
-
Packed silica gel column
-
Eluent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
Procedure:
-
Pack your flash chromatography column with silica gel as you normally would using your starting eluent (e.g., 100% Hexane).
-
Prepare a "neutralizing flush" solution consisting of your starting eluent containing 1-2% triethylamine by volume.
-
Flush the packed column with 2-3 column volumes (CV) of this neutralizing solution. Allow this solvent to drain to the top of the silica bed.
-
Prepare your standard eluent without TEA.
-
Flush the column with another 2-3 CV of the standard eluent to remove any excess, unbound TEA.
-
The column is now deactivated and ready for you to load your sample and begin the chromatography.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation[13][15]
Objective: To separate an aldehyde from non-aldehyde impurities via reversible adduct formation and liquid-liquid extraction.
Materials:
-
Crude reaction mixture containing the aldehyde
-
A water-miscible solvent (e.g., THF, methanol)
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃), freshly prepared
-
An immiscible organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Saturated aqueous sodium chloride (brine)
Procedure: Part A: Adduct Formation and Extraction
-
Dissolve your crude mixture in a minimal amount of a water-miscible solvent like THF. This ensures the aldehyde and bisulfite can react effectively.[14]
-
Add an excess (e.g., 1.5-2 equivalents relative to the aldehyde) of freshly prepared saturated aqueous sodium bisulfite solution.
-
Stir the biphasic mixture vigorously for 30 minutes to 2 hours. Monitor the disappearance of the aldehyde from the organic layer by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate) and water to achieve clear layer separation.
-
Separate the layers. Retain the aqueous layer , which now contains your aldehyde as the bisulfite adduct. The organic layer contains the impurities and can be discarded.
-
Wash the aqueous layer one more time with the organic solvent to remove any residual impurities.
Part B: Regeneration of the Aldehyde 7. Transfer the clean aqueous layer containing the adduct to a clean separatory funnel. Add an equal volume of a fresh organic extraction solvent (e.g., ethyl acetate). 8. Slowly add NaOH solution while stirring or shaking, monitoring the pH. Continue adding base until the solution is strongly basic (pH > 10). This reverses the reaction and regenerates the free aldehyde.[14] 9. Extract the regenerated aldehyde into the organic layer. Separate the layers and perform two more extractions of the aqueous layer with the organic solvent. 10. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
Section 5: Data & Reference Tables
Table 1: Stability of Common Amine Carbamate Protecting Groups
This table provides a general guideline for the stability of Boc and Cbz groups under common reaction and purification conditions. Orthogonal stability is key to multistep synthesis.[16][17]
| Condition / Reagent | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Rationale & Comments |
| Strong Acid (TFA, HCl) | Labile [16][18] | Stable [19] | Boc is cleaved by acid via a stable tert-butyl cation. Cbz is generally robust. |
| Weak Acid (e.g., Silica Gel) | Potentially Labile | Stable | Prolonged exposure on silica can lead to slow Boc cleavage. |
| Strong Base (NaOH, KOH) | Stable | Generally Stable | Cbz can be cleaved under some harsh basic conditions, but is typically stable.[15] |
| Nucleophiles (e.g., Amines) | Stable | Stable | Both carbamates are stable to most nucleophiles. |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Labile [16][19] | Cbz is readily cleaved by hydrogenolysis, a very mild and clean deprotection method. |
General Purification Workflow
This diagram illustrates the typical sequence of steps from a crude reaction mixture to a final, purified product.
References
-
NACALAI TESQUE, INC. Silica Gel for Column Chromatography. [Link]
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. [Link]
-
Chemistry For Everyone. How To Neutralize Silica Gel? YouTube. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Reddit. Purifying aldehydes? r/chemistry. [Link]
-
ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
-
Wang, Y., et al. (2014). Synthesis of Fluorous Photolabile Aldehyde and Carbamate and Alkyl Carbamate Protecting Groups for Carbohydrate-Associated Amines. Organic Letters. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
-
ResearchGate. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N - Alkylation of Methyl Carbamate with Aldehydes | Request PDF. [Link]
-
Lunn, G. & Sansone, E. B. (1994). Preparation of Mono-Cbz Protected Guanidines. Organic Preparations and Procedures International. [Link]
-
ResearchGate. Why my BOC-protected compounds got deprotected during evaporation? [Link]
-
Curran, D. P., et al. Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
-
Chem-Station. Carbamate Protective Groups. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: Flash Column Chromatography. [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. [Link]
-
ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid? [Link]
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- 19. total-synthesis.com [total-synthesis.com]
Technical Support Center: Navigating the Nuances of Benzyl Carbamate (Cbz) Deprotection
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the removal of the versatile yet sometimes problematic benzyl carbamate (Cbz or Z) protecting group. This guide is designed to provide in-depth, field-proven insights into managing and troubleshooting side reactions, ensuring the integrity of your synthetic route. We will move beyond simple protocols to explore the causality behind common issues and provide robust, self-validating solutions.
Frequently Asked Questions (FAQs)
Here, we address the most pressing initial questions that often arise during Cbz deprotection.
Q1: What is the most prevalent method for Cbz deprotection and why?
A1: The most common method for removing a Cbz group is catalytic hydrogenation, typically employing palladium on carbon (Pd/C) with hydrogen gas (H₂).[1] This method's popularity stems from its generally mild, neutral pH conditions and clean byproducts—toluene and carbon dioxide—which are volatile and easily removed from the reaction mixture.[1][2][3]
Q2: What are the primary side products I should be aware of during Cbz removal?
A2: Side product formation is highly dependent on the chosen deprotection method and the substrate's functional groups. Key byproducts include:
-
Catalytic Hydrogenation: Over-reduction of other sensitive functional groups (e.g., alkenes, alkynes, nitro groups) and N-benzylation of the product amine are common issues.[1]
-
Acidic Cleavage (e.g., HBr/AcOH): The primary concern is the formation of a reactive benzyl cation, which can lead to alkylation of nucleophilic sites on your substrate or in the solvent.[1] If acetic acid is the solvent, N-acetylation of the deprotected amine can also occur.[1]
-
Lewis Acid-Mediated Cleavage (e.g., TMSI): This method can generate benzyl iodide, a potent and potentially genotoxic alkylating agent, which is a significant concern, especially in late-stage pharmaceutical synthesis.[1][2]
Q3: How do I select the optimal Cbz deprotection strategy for my molecule?
A3: The choice is dictated by the functional groups present in your substrate.[1]
-
For molecules without easily reducible groups , catalytic hydrogenation is often the most efficient and cleanest choice.[1]
-
For substrates containing reducible moieties (like aryl halides or alkenes) or sulfur (which poisons the catalyst), acidic or nucleophilic cleavage methods are preferable.[1][4]
-
For substrates sensitive to strong acids , milder Lewis acid conditions (e.g., AlCl₃/HFIP) or non-acidic methods like nucleophilic cleavage with thiols should be considered.[1][5]
Troubleshooting Guides: From Theory to Practical Solutions
This section provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis
One of the most frequent challenges is a sluggish or incomplete reaction when using Pd/C and H₂.[6] This can often be traced back to several root causes.
Logical Troubleshooting Workflow
Below is a decision-making workflow to diagnose the cause of incomplete hydrogenolysis.
Caption: Pathway to N-benzyl side product formation.
Solution
-
Ensure Sufficient Hydrogen: Use a reliable hydrogen source and ensure the reaction goes to completion promptly. Monitor the reaction closely by TLC or LC-MS.
-
Consider Transfer Hydrogenation: Methods using hydrogen donors like ammonium formate can sometimes provide a more controlled and sustained source of hydrogen, preventing stalling. [2][7]
Issue 3: Unwanted Alkylation during Acidic Cleavage
When using strong acids like HBr in acetic acid, a benzyl cation is generated, which is a potent electrophile. This can alkylate any available nucleophile, including the desired product amine or other sensitive functional groups.
Solution
-
Use a Scavenger: Add a scavenger like anisole or thioanisole to the reaction mixture. These electron-rich species are more reactive towards the benzyl cation than the substrate, effectively trapping it.
-
Switch to a Milder Acid System: A combination of a Lewis acid like AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group under milder, room temperature conditions, avoiding the generation of highly reactive carbocations. [1][5]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the key characteristics of common Cbz deprotection methods to aid in selection.
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations & Side Products |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂). [2] | Incompatible with reducible groups (alkenes, alkynes, nitro, aryl halides); catalyst poisoning by sulfur; potential for N-benzylation. [1][2] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Safer than H₂ gas; avoids handling flammable gas; often more selective. [2][7] | Can still reduce some sensitive groups; catalyst poisoning remains a risk. |
| Strong Acid Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation. [2] | Harsh conditions; benzyl cation can cause alkylation; potential for N-acetylation from solvent. [1] |
| Mild Lewis Acid Cleavage | AlCl₃ / HFIP | Good functional group tolerance; avoids strong acids; room temperature conditions. [5] | HFIP is a specialty solvent; may not be suitable for all substrates. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | Excellent for sensitive substrates with reducible groups; avoids metals and strong acids. [4][8] | Byproduct is a benzylated thiol which must be removed; requires heating. [1][8] |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key deprotection procedures.
Protocol 1: Standard Catalytic Hydrogenolysis
This protocol is a general starting point for the deprotection of a Cbz-amine using palladium on carbon.
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate. [2]2. Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%. [2]3. Hydrogenation Setup: Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr hydrogenation apparatus. [2][9]4. Purge System: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times. Then, evacuate and backfill with hydrogen gas, repeating the cycle three times. [9]5. Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.
Protocol 2: Nucleophilic Cleavage with 2-Mercaptoethanol
This method is an excellent alternative for substrates sensitive to hydrogenation or strong acids. [4][8]
-
Reaction Setup: In a flask, dissolve the Cbz-protected amine (1.0 equivalent) in N,N-Dimethylacetamide (DMAC). Add potassium phosphate (2-4 equivalents). [6]2. Reagent Addition: Add 2-mercaptoethanol (2.0 equivalents) to the mixture. [6]3. Reaction: Heat the reaction mixture to 75 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. [6][8]4. Cooling & Dilution: Cool the reaction to room temperature. Dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
- Technical Support Center: Troubleshooting Cbz Deprotection Reactions - Benchchem.
- Technical Support Center: Troubleshooting Cbz Deprotection Failures - Benchchem.
- Application Notes and Protocols for the Enzymatic Removal of Cbz from Cbz-Ala-Ala - Benchchem.
- Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem.
- Technical Support Center: Optimization of Cbz Deprotection - Benchchem.
-
Johnson DC 2nd, Widlanski TS. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Org Lett. 2004 Dec 9;6(25):4643-6. Available from: [Link]
-
Johnson DC 2nd, Widlanski TS. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. Organic Letters. 2004;6(25):4643-4646. Available from: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]
-
Scattolin T, Gharbaoui T, Chen C-y. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. 2022;24(21):3736-3740. Available from: [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. Available from: [Link]
-
Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF - ResearchGate. Available from: [Link]
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. Available from: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. Available from: [Link]
-
The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Available from: [Link]
- The Benzyloxycarbonyl (Cbz or Z) Protecting Group - Benchchem.
-
To Deprotect and Serve - Scientific Update - UK. Available from: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. scientificupdate.com [scientificupdate.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
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- 7. researchgate.net [researchgate.net]
- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Column chromatography techniques for purifying Benzyl 3-oxopropylcarbamate
Welcome to the technical support center for the chromatographic purification of Benzyl 3-oxopropylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this molecule. As a moderately polar compound containing both a stable benzyl carbamate (Cbz) protecting group and a potentially reactive aldehyde moiety, its purification requires careful consideration of stationary phase, mobile phase, and handling techniques to ensure high purity and yield.
This document moves beyond simple protocols to provide in-depth, experience-driven insights in a practical question-and-answer format, helping you troubleshoot common issues encountered in the lab.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the essential preliminary questions that form the basis of a successful column chromatography separation for this compound.
Q1: What is the best stationary phase for purifying this compound?
For most applications involving this compound, standard silica gel (SiO₂) with a particle size of 40-63 µm is the ideal and most cost-effective choice. The polarity of the carbamate and aldehyde functional groups allows for effective interaction and separation on silica's acidic surface[1].
-
Expertise & Causality: Silica gel works by establishing a network of polar interactions (primarily hydrogen bonds) with analytes. The silanol groups (Si-OH) on the silica surface interact with the oxygen and nitrogen atoms in your carbamate and aldehyde, slowing its movement down the column relative to less polar impurities. While alternatives like alumina exist, they are typically reserved for compounds that are highly sensitive to the acidic nature of silica[2]. This compound, with its stable Cbz group, is generally robust enough for standard silica gel[3].
Q2: How do I select the optimal mobile phase (eluent)?
The mobile phase is the most critical variable to optimize. The selection process should always begin with Thin Layer Chromatography (TLC).
-
Expertise & Causality: The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for this compound on a silica TLC plate. This Rf range typically translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessively large volumes of solvent[4]. An Rf that is too high (>0.5) indicates the eluent is too polar, and impurities will likely co-elute with your product. An Rf that is too low (<0.1) means the eluent is not polar enough, leading to long elution times and broad peaks[5].
Recommended Starting Solvent Systems for TLC Analysis:
-
Hexane / Ethyl Acetate mixtures
-
Dichloromethane / Methanol mixtures
Start with a mid-polarity mixture (e.g., 7:3 Hexane:EtOAc) and adjust the ratio based on the initial Rf value.
Q3: How should I visualize this compound on a TLC plate?
Due to the benzyl group, the compound is UV-active and should be readily visible under a UV lamp at 254 nm[6]. For a more sensitive or alternative visualization, a potassium permanganate (KMnO₄) stain is effective.
-
Expertise & Causality: The aromatic ring in the Cbz group absorbs UV light, appearing as a dark spot on a fluorescent TLC plate. The aldehyde functional group is susceptible to oxidation. A potassium permanganate stain, which is a strong oxidizing agent, will react with the aldehyde, resulting in a yellow or light brown spot on a purple background. This dual-visualization capability is useful for confirming the identity of your spot.
Q4: My crude material is not very soluble in the chosen eluent. How should I load it onto the column?
If your crude product has poor solubility in the mobile phase (especially in non-polar systems like Hexane/EtOAc), you should use the dry loading technique. Dissolving the sample in a strong, polar solvent and loading it directly (wet loading) will destroy the separation at the top of the column[7].
-
Expertise & Causality: Wet loading with a strong solvent (like pure DCM or acetone) creates a highly polar band at the top of the column. When you begin eluting with your much less polar mobile phase, the sample precipitates and moves down the column in an uneven, streaky band, leading to very poor resolution. Dry loading adsorbs the compound onto a small amount of silica first, ensuring that it starts as a fine, even band that can be separated effectively as the mobile phase moves through[7].
Section 2: Experimental Workflow & Data
Standard Protocol: Flash Column Chromatography Purification
This protocol is a validated starting point for purifying this compound on a ~1 gram scale.
-
TLC Analysis: Develop a solvent system that gives an Rf of ~0.3 for the product. A common system is 60:40 Ethyl Acetate:Hexane.
-
Column Preparation:
-
Select a glass column with a diameter where the silica height will be approximately 15-20 cm. For 1g of crude material, a 40g silica column is a good starting point.
-
Prepare a slurry of silica gel (40g) in the mobile phase (60:40 EtOAc:Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Avoid air bubbles and cracks[7].
-
-
Sample Loading (Dry Load Method):
-
Dissolve ~1g of crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained[7].
-
Carefully add this powder to the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure (1-4 psi) and begin collecting fractions[7].
-
Monitor the elution process by collecting small fractions (e.g., 15-20 mL) and analyzing them by TLC.
-
-
Fraction Analysis and Pooling:
-
Spot every 2-3 fractions on a TLC plate.
-
Identify the fractions containing the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Summary Tables
Table 1: Mobile Phase Optimization Guide
| TLC Observation (Rf of Product) | Interpretation | Recommended Action |
| > 0.6 | Eluent is too polar | Decrease the proportion of the polar solvent (e.g., switch from 6:4 to 8:2 Hexane:EtOAc) |
| 0.25 - 0.35 | Optimal | Proceed with this solvent system for the column |
| < 0.1 | Eluent is not polar enough | Increase the proportion of the polar solvent (e.g., switch from 8:2 to 6:4 Hexane:EtOAc)[5] |
Table 2: Comparison of Sample Loading Techniques
| Technique | Pros | Cons | Best For... |
| Wet Loading | Quick and simple. | Can cause poor separation if sample is not soluble in the eluent. Risk of band broadening. | Samples that are readily soluble in the mobile phase. |
| Dry Loading | Results in sharper bands and better separation. Ideal for poorly soluble samples. | More time-consuming to prepare. | The recommended method for this compound to ensure optimal resolution[7]. |
Section 3: Troubleshooting Guide
This guide addresses specific, common problems in a direct Q&A format.
Q: My compound is streaking/tailing down the column and on my TLC plate. What's happening and how do I fix it?
A: Peak tailing is typically caused by unwanted secondary interactions between your compound and the stationary phase, or by overloading the column. The polar aldehyde and carbamate groups can interact too strongly with the acidic silanol groups on the silica surface[8].
-
Causality: The interaction with acidic sites on the silica gel is a reversible but slow process. This means that as the main band of your compound moves past a certain point, some molecules lag behind, slowly detaching from the active sites, which creates a "tail".
-
Solutions:
-
Reduce the Sample Load: You may be overloading the column. As a rule of thumb, the mass of crude material should be about 1-2% of the mass of the silica gel.
-
Add a Mobile Phase Modifier: Add a small amount of a competitive binding agent to your eluent. For a neutral/acidic compound like this, adding 0.1-0.5% acetic acid or formic acid can improve peak shape. The acid will protonate the aldehyde slightly and occupy the most active sites on the silica, allowing your compound to elute more symmetrically. While triethylamine is often used for basic compounds, it is not recommended here as it can react with the aldehyde[9].
-
Check Compound Stability: Confirm your compound is not degrading on the silica. See the question below regarding decomposition.
-
Q: My separation is poor. The product spot and a key impurity are co-eluting. What should I do?
A: This is a selectivity problem. The chosen solvent system is not capable of differentiating between your product and the impurity.
-
Causality: Separation relies on the difference in affinity of various compounds for the stationary and mobile phases. If two compounds have very similar polarities and functional groups, they will travel through the column at nearly the same rate in a given eluent.
-
Solutions:
-
Change Solvent Selectivity: Do not just change the ratio of your solvents; change one of the solvents themselves. The "selectivity triangle" (solvents are grouped by their primary interaction type: dipole, hydrogen bond donor, hydrogen bond acceptor) is a key concept here. If you are using Hexane/Ethyl Acetate, try switching to a system like Dichloromethane/Methanol or Hexane/Acetone. This fundamentally changes the interactions and can often resolve closely running spots.
-
Perform a Step-Gradient Elution: Start with a less polar solvent system to elute non-polar impurities. Once they are off the column, incrementally increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.
-
Q: I'm getting a very low yield. Where could my product have gone?
A: Low yield can result from several issues, but the most common are irreversible adsorption onto the column or decomposition.
-
Causality: If the compound binds too strongly to the silica, it may not elute completely, even with a very polar solvent. Alternatively, the acidic silica can catalyze the degradation of sensitive molecules[2].
-
Solutions:
-
Check for Irreversible Adsorption: After your run, try flushing the column with a very strong solvent (e.g., 10-20% Methanol in DCM). Collect this flush and analyze it by TLC. If you see your product, it means your eluent was not strong enough.
-
Test for Compound Stability: Before running a large-scale column, perform a stability test. Dissolve a small amount of your compound in a solvent, add a scoop of silica gel, and stir it at room temperature for a few hours. Monitor the mixture by TLC. If new spots appear, your compound is decomposing on silica[2]. In this case, you may need to switch to a less acidic stationary phase like neutral alumina or consider deactivating the silica by pre-treating it with a modifier.
-
Q: My column ran dry and has cracks in the silica bed. Is the separation ruined?
A: Yes, the separation is compromised. A cracked or channeled silica bed provides a path of least resistance for the solvent, meaning the mobile phase and your sample will flow through the cracks instead of partitioning through the silica. This leads to zero separation.
-
Causality: The silica bed must be homogeneous for proper chromatographic separation. Cracks and channels mean the crucial equilibrium between the stationary and mobile phases is not established.
-
Solutions:
-
This issue is preventative. Never let the solvent level drop below the top of the silica bed.
-
If it happens, the column must be repacked. There is no way to salvage the separation once the bed is cracked.
-
Section 4: Visual Diagrams & Workflows
Diagram 1: General Purification Workflow
This diagram illustrates the logical flow from crude product analysis to obtaining the final, purified compound.
Caption: Workflow for purifying this compound.
Diagram 2: Troubleshooting Decision Tree
This decision tree provides a logical path for diagnosing and solving common chromatography problems.
Caption: Decision tree for troubleshooting common column issues.
References
-
Asian Journal of Research in Chemistry. (n.d.). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Pawar, S. V., et al. (2015). Thin Layer Chromatographic Method For Detection and Identification of Carbamate Insectisides in Biological reagents using F.C.Reagent. ResearchGate. Retrieved from [Link]
-
Abbott, D. C., Blake, K. W., Tarrant, K. R., & Thomson, J. (1967). Thin Layer Chromatography of Some Carbamate and Phenylurea Pesticides. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
ChemBK. (2024). Benzyl N-(3-oxopropyl)carbamate. Retrieved from [Link]
-
Gupta, V. K., & Tewari, S. N. (1976). The identification and determination of organophosphorus and carbamate insecticides by thin-layer chromatography. Analyst. Retrieved from [Link]
-
Rúbio, C., et al. (2019). An analytical strategy for the identification of carbamates... by thin-layer chromatography/ultraviolet detection. ResearchGate. Retrieved from [Link]
-
Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. In Encyclopedia of Agrochemicals. John Wiley & Sons, Inc. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzyl (3-oxopropyl)carbamate (C11H13NO3). Retrieved from [Link]
-
Taylor, T. (2023). GC Column Killers! LCGC International. Retrieved from [Link]
-
O'Brien, A. G., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Kulkarni, U. K., et al. (2016). A New chromogenic reagent for carbamate insecticides. ResearchGate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Tota, A., & Zengin, G. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]
Sources
- 1. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 2. Chromatography [chem.rochester.edu]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Cbz-3-aminopropionaldehyde Purification
Welcome to the technical support guide for the purification of N-Cbz-3-aminopropionaldehyde (CAS 65564-05-8). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on obtaining this key intermediate in high purity. We will address common challenges encountered during recrystallization and provide robust, field-proven protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding N-Cbz-3-aminopropionaldehyde and the principles of its purification by recrystallization.
Q1: What is N-Cbz-3-aminopropionaldehyde and why is its purity critical?
N-Cbz-3-aminopropionaldehyde, also known as Benzyl (3-oxopropyl)carbamate, is a vital intermediate in organic synthesis.[1][2] The Cbz (carbobenzoxy) group serves as a protecting group for the amine functionality, allowing for selective reactions at the aldehyde group.[3] Its purity is paramount because residual impurities, such as the starting material (N-Cbz-3-aminopropanol) or over-oxidized byproducts (N-Cbz-3-aminopropanoic acid), can lead to unwanted side reactions in subsequent synthetic steps, lowering yields and complicating the purification of the final active pharmaceutical ingredient (API) or target molecule.
Q2: What are the key physical properties of N-Cbz-3-aminopropionaldehyde relevant to recrystallization?
Understanding the physical properties of your compound is the first step in developing a successful purification strategy.
| Property | Value | Significance for Recrystallization |
| Appearance | White to yellow crystalline powder | [1][4] A significant yellow color may indicate impurities. |
| Melting Point | 52-57 °C | [1] This relatively low melting point is a critical factor. It predisposes the compound to "oiling out" if the boiling point of the chosen solvent is too high or if cooling is too rapid.[5] |
| Solubility | Soluble in methanol, dichloromethane | [1] Indicates moderate polarity. A successful recrystallization requires a solvent that dissolves the compound well when hot but poorly when cold.[6] |
| Stability | The Cbz group is stable under neutral and most aqueous acidic/basic conditions but is sensitive to catalytic hydrogenation. | [7][8] The compound is robust enough for purification by recrystallization without degradation of the protecting group. |
Q3: What is the fundamental principle of recrystallization?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[6] The core principle is that most solids are significantly more soluble in a hot solvent than in the same solvent when it is cold.[9] The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly and undisturbed. As the temperature drops, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form.
-
Impurities, which are present in smaller amounts, remain dissolved in the cold solvent (the "mother liquor").
-
Finally, the pure crystals are collected by filtration.[10]
Q4: How do I select an appropriate solvent for N-Cbz-3-aminopropionaldehyde?
Solvent selection is the most critical variable. The ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Result in the formation of well-defined crystals upon cooling.
-
Have a boiling point below the melting point of the compound (if possible) to prevent oiling out. [5]
-
Be chemically inert with the compound.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
A good starting point is to test solubility on a small scale with solvents of varying polarity, such as hexanes, ethyl acetate, acetone, and ethanol, or mixed solvent systems.[11]
Troubleshooting Guide: Common Recrystallization Issues
This guide provides solutions to specific problems you may encounter during the recrystallization of N-Cbz-3-aminopropionaldehyde.
Q5: My product has turned into a sticky oil instead of forming crystals. What should I do?
This phenomenon, known as "oiling out," is the most common issue for compounds with low melting points like N-Cbz-3-aminopropionaldehyde.[5]
-
Causality: Oiling out occurs when the saturated solution cools to a temperature that is still above the melting point of the impure solid. The compound separates from the solution as a liquid (oil) rather than a solid (crystal). This is often caused by a solution that is too concentrated or by the presence of impurities that depress the melting point.[5][12]
-
Immediate Solution:
-
Re-heat the flask containing the oil and solvent until the oil completely redissolves.
-
Add a small amount of additional solvent (10-20% more) to decrease the saturation point.[13]
-
Allow the solution to cool much more slowly. You can insulate the flask by placing it on a wooden block or wrapping it in glass wool to slow heat loss.[13] This gives the molecules more time to align into a crystal lattice.
-
-
Alternative Strategy: Consider switching to a lower-boiling point solvent or a mixed-solvent system. For example, if you are using toluene, try switching to a mixture of ethyl acetate and hexanes.
Q6: After cooling the solution, no crystals have formed. What went wrong?
This is a frequent problem that typically points to one of two causes.
-
Cause 1: Excessive Solvent: This is the most common reason for crystallization failure.[5] You have likely added too much hot solvent, and the solution is not supersaturated upon cooling.
-
Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[13] Once you see a slight cloudiness or the formation of initial crystals at the surface, remove it from the heat and allow it to cool slowly again.
-
-
Cause 2: Lack of Nucleation Sites: Sometimes, a supersaturated solution needs a trigger to begin crystallization.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[13][14] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cooled solution.[13] This "seed crystal" provides a template for other molecules to crystallize upon.
-
Q7: My final yield is very low. How can I improve it?
A low yield can be frustrating, but it is often preventable by refining your technique.
-
Causality & Prevention:
-
Using Excess Solvent: As discussed in Q6, too much solvent will keep more of your product dissolved in the mother liquor. Solution: Use the minimum amount of boiling solvent necessary to fully dissolve your crude solid.[6]
-
Premature Crystallization: If crystals form in the filter funnel during hot filtration, you will lose product. Solution: Use a pre-heated filter funnel and receiving flask. A slight excess of solvent (5-10%) can also help, which can then be boiled off before cooling.[12]
-
Incomplete Cooling: The compound has some solubility even in cold solvent. Solution: Ensure the flask is thoroughly chilled in an ice-water bath for at least 15-20 minutes before collecting the crystals to maximize precipitation.[6]
-
Improper Washing: Washing the collected crystals with room-temperature solvent will redissolve some of your product. Solution: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent.[6]
-
Q8: The purified crystals are still colored. How do I remove colored impurities?
-
Causality: Highly conjugated organic molecules, often byproducts of the reaction, can be intensely colored and may co-crystallize with your product.
-
Solution: Activated Charcoal.
-
After dissolving your crude solid in the hot solvent, remove the flask from the heat source.
-
Add a very small amount (1-2% of the solute's weight) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Re-heat the mixture to a gentle boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[10]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing the most common issues encountered during recrystallization.
Caption: A troubleshooting flowchart for common recrystallization outcomes.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of N-Cbz-3-aminopropionaldehyde
This protocol is suitable if a single solvent with a large temperature-solubility gradient is identified (e.g., a mixture of ethyl acetate and hexanes often works well, but for this example, we will treat it as a pre-mixed solvent system).
-
Solvent Selection: Empirically determine a suitable solvent. A 1:4 to 1:2 mixture of Ethyl Acetate:Hexanes is a good starting point. The goal is a solvent system where the compound is soluble when hot but precipitates upon cooling.
-
Dissolution: Place the crude N-Cbz-3-aminopropionaldehyde (~1.0 g) in a 50 mL Erlenmeyer flask with a stir bar. Add the chosen solvent system (~10 mL) and heat the mixture to a gentle boil with stirring on a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves. Avoid adding a large excess.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, or if charcoal was used, perform a hot filtration. Pre-heat a clean receiving flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Crystallization: Cover the receiving flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[9]
-
Collection: Collect the crystals by suction filtration using a Büchner funnel and a clean filter flask.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point (e.g., 30-35 °C).
Caption: Standard workflow for single-solvent recrystallization.
References
-
University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
LibreTexts Chemistry. (2021). 2.1: Recrystallization. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
- Google Patents. (2013). CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ChemBK. (2024). Benzyl N-(3-oxopropyl)carbamate. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Reddit r/chemistry. (2022). Guide to Recrystallisation. [Link]
-
Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group. [Link]
-
Reddit r/chemistry. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
-
Reddit r/Chempros. (2020). Recrystallisation Help. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
National Institutes of Health (NIH). (2019). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. [Link]
-
CUNY. (2025). Purification by Recrystallization. [Link]
-
ResearchGate. (n.d.). Properties of solvents tested for the thermal recrystallization of CBZ. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]
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- 14. reddit.com [reddit.com]
Technical Support Center: Benzyl 3-oxopropylcarbamate
Welcome to the technical support resource for Benzyl 3-oxopropylcarbamate (CAS RN: 65564-05-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage, handling, and troubleshooting of common experimental issues. As a bifunctional molecule featuring a reactive aldehyde and a stable amine-protecting group, its successful application hinges on understanding its specific chemical vulnerabilities.
Section 1: Core Properties & Recommended Storage
For immediate reference, the key physicochemical properties and mandated storage conditions for this compound are summarized below. Adherence to these conditions is critical for maintaining the compound's integrity and ensuring experimental reproducibility.
| Property | Value | Source & Rationale |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3] |
| Molecular Weight | ~207.23 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline powder or solid. | [1][3][4] A significant deviation from this may indicate degradation. |
| Melting Point | 52-60 °C | [1][4][6] A broad melting range can suggest the presence of impurities. |
| Storage Temperature | Refrigerated (0-10°C) or Freezer (under -20°C). | [4][7] Low temperatures minimize the rate of potential degradation pathways. |
| Storage Conditions | Store under an inert atmosphere (e.g., Nitrogen or Argon). | [4][8] The aldehyde group is susceptible to air oxidation. |
| Sensitivities | Air, heat, light, and moisture sensitive. | [4][8] Protect from all these environmental factors to prevent degradation. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and properties of this compound.
Q1: What are the optimal long-term storage conditions for this compound? For long-term storage, keep this compound in a tightly sealed, light-resistant container at -20°C.[7] The container headspace should be backfilled with an inert gas like argon or nitrogen to displace oxygen and moisture.[4][8]
Q2: My freshly opened bottle of the compound appears slightly yellow. Is it still usable? A white to light yellow appearance is considered normal for this compound.[3][4] However, a pronounced yellow or brown color, especially if accompanied by a change in texture (e.g., becoming gummy or oily), may indicate degradation. Before use, it is best practice to verify the compound's integrity via analytical methods like TLC or NMR spectroscopy, as detailed in the troubleshooting section.
Q3: What solvents are recommended for dissolving this compound for experimental use? The compound exhibits good solubility in common organic solvents such as dichloromethane (DCM) and methanol.[1] For reactions, anhydrous solvents should always be used to prevent hydrolysis of the carbamate or unwanted side reactions with the aldehyde. Always prepare solutions fresh before use to minimize the risk of degradation in solution.
Q4: Why is an inert atmosphere so critical for handling this reagent? The primary reason is the presence of the propionaldehyde functional group. Aldehydes are well-known to be susceptible to oxidation by atmospheric oxygen, which would convert the aldehyde to the corresponding carboxylic acid. This impurity can interfere with subsequent reactions. Storing and handling under an inert atmosphere mitigates this oxidative degradation pathway, preserving the compound's purity.[4]
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the use of this compound.
Issue 1: My compound, which was initially a light-yellow powder, has darkened and become sticky upon storage.
-
Probable Cause: This is a classic sign of degradation. The aldehyde functional group is prone to oxidation or self-polymerization (aldol condensation), especially when exposed to air, moisture, or elevated temperatures.[4] The stickiness suggests the formation of higher molecular weight oligomers or polymers.
-
Troubleshooting Steps:
-
Do not use: The material is likely impure and will lead to failed reactions and complex purification.
-
Review Storage Protocol: Ensure the compound is stored under inert gas, refrigerated, and protected from light.[4] Check the container seal for integrity.
-
Procure Fresh Material: It is highly recommended to use a fresh bottle of the reagent for subsequent experiments to ensure reliable results.
-
Issue 2: My reaction involving the aldehyde has a low yield, and TLC analysis shows multiple unidentified spots.
-
Probable Cause: Low yields can stem from several factors, including impure starting material, suboptimal reaction conditions, or inherent instability of the carbamate group.
-
Troubleshooting Workflow: The logical flow for diagnosing this issue is outlined in the diagram below. The first step is always to validate the integrity of your starting material.
Caption: Troubleshooting workflow for low reaction yield.
Issue 3: I am observing significant cleavage of the Benzyl (Cbz) protecting group during my experiment.
-
Probable Cause: The Cbz (benzyloxycarbonyl) group is generally stable but can be cleaved under specific conditions. The most common cause is exposure to strong acids or catalytic hydrogenation.[9][10]
-
Troubleshooting Steps:
-
Avoid Strong Acids: If your reaction requires acidic conditions, use milder Lewis acids where possible, as strong Brønsted acids can facilitate deprotection.[10]
-
Check for Catalytic Metals: Ensure no residual hydrogenation catalysts (e.g., Palladium, Platinum) from previous steps are present in your reaction vessel, as these will rapidly cleave the Cbz group in the presence of a hydrogen source.
-
Re-evaluate Reagents: Some reagents may be incompatible with the Cbz group. Review the literature for the compatibility of your chosen reagents with this protecting group.
-
Section 4: Standard Protocols and Workflows
Protocol 1: Safe Handling and Preparation of a Stock Solution
This protocol outlines the standard procedure for safely handling the solid compound and preparing a solution for immediate use.
-
Preparation: Before opening the container, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[4] All manipulations of the solid should be performed in a certified chemical fume hood.[8]
-
Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing onto the cold solid.
-
Inert Atmosphere Transfer: If possible, perform the weighing and transfer inside a glovebox. If not, flush the vial with a gentle stream of nitrogen or argon before and after weighing out the desired amount.
-
Dissolution: Add the weighed solid to a flask containing the appropriate volume of anhydrous solvent under an inert atmosphere.
-
Usage: Use the freshly prepared solution immediately. Do not store solutions for extended periods, as the compound's stability in solution is lower than in its solid state.
General Handling and Usage Workflow
The following diagram illustrates the critical path from receiving the compound to its use in an experiment.
References
-
ChemBK, "Benzyl N-(3-oxopropyl)carbamate", Available at: [Link]
-
SciELO, "Carbamates: Are they “Good” or “Bad Guys”?", Available at: [Link]
-
PubMed Central, "Organic Carbamates in Drug Design and Medicinal Chemistry", Available at: [Link]
-
Angene Chemical, "Safety Data Sheet - Benzyl (3-aminopropyl)carbamate", Available at: [Link]
-
ACS Publications, "Organic Carbamates in Drug Design and Medicinal Chemistry", Available at: [Link]
-
ResearchGate, "Perspectives on the Synthesis of Organic Carbamates", Available at: [Link]
-
LookChem, "this compound", Available at: [Link]
-
PubChem, "Benzyl (2-oxopropyl)carbamate", Available at: [Link]
-
J-STAGE, "Degradation Products Generated by Sonication of Benzyl Alcohol...", Available at: [Link]
-
Wikipedia, "Benzyl carbamate", Available at: [Link]
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- 4. Benzyl (3-Oxopropyl)carbamate | 65564-05-8 | TCI AMERICA [tcichemicals.com]
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- 10. Benzyl carbamate - Wikipedia [en.wikipedia.org]
Technical Support Center: In-process Monitoring of Reactions Involving Benzyl 3-oxopropylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl 3-oxopropylcarbamate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is designed to be a practical resource, grounded in established scientific principles and analytical techniques.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the monitoring of reactions involving this compound.
Q1: What are the most common analytical techniques for monitoring the synthesis of this compound?
A1: The choice of analytical technique depends on the specific reaction conditions and the information required (e.g., qualitative progress, quantitative yield, impurity profiling). The most frequently employed methods include:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It is a cost-effective and convenient method for tracking the consumption of starting materials and the appearance of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for quantitative analysis due to its high resolution, sensitivity, and accuracy.[2] Reverse-Phase HPLC (RP-HPLC) is particularly effective for separating this compound from its precursors and potential byproducts.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): An excellent tool for real-time, in-situ monitoring of functional group transformations.[3][4] It can track the disappearance of reactant peaks and the emergence of characteristic carbamate and aldehyde stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ monitoring to identify reactants, products, and intermediates without the need for sample workup.[5][6]
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), this technique is invaluable for identifying the product and any potential byproducts by their mass-to-charge ratio.[7][8][9][10][11]
Q2: What are the characteristic spectroscopic signals I should look for to confirm the formation of this compound?
A2: Confirmation of product formation relies on identifying key signals in various spectroscopic analyses:
-
¹H NMR: Look for the appearance of a triplet corresponding to the aldehyde proton (CHO) around 9.7-9.8 ppm, a multiplet for the methylene group adjacent to the nitrogen (CH₂-N) around 3.4-3.6 ppm, and a triplet for the methylene group adjacent to the aldehyde (CH₂-CHO) around 2.7-2.9 ppm. The benzyl group protons will appear in the aromatic region (7.2-7.4 ppm) and as a singlet for the benzylic CH₂ around 5.1 ppm.
-
¹³C NMR: Expect to see a carbonyl signal for the carbamate around 156 ppm and an aldehyde carbonyl signal around 200 ppm.
-
FTIR: The formation of the carbamate is indicated by a strong C=O stretching vibration typically in the range of 1680-1720 cm⁻¹. The N-H stretch will appear around 3300-3500 cm⁻¹. The aldehyde C-H stretch can be observed as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹, and the aldehyde C=O stretch will be around 1720-1740 cm⁻¹.[12]
-
Mass Spectrometry: The protonated molecule [M+H]⁺ for this compound (C₁₁H₁₃NO₃) should be observed at m/z 208.0968.[13]
Q3: What are the potential side reactions or common impurities I should be aware of during the synthesis of this compound?
A3: Awareness of potential side reactions is crucial for optimizing reaction conditions and purification strategies. Common issues include:
-
Over-oxidation of the Aldehyde: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
-
Polymerization/Oligomerization: Aldehydes can undergo self-condensation or polymerization, particularly under basic or acidic conditions.
-
Incomplete Reaction: Unreacted starting materials, such as 3-aminopropanal or its synthetic equivalent, and benzyl chloroformate, may remain.
-
Hydrolysis of the Carbamate: The carbamate bond can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the regeneration of the amine and benzyl alcohol.[14]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during your experiments.
Troubleshooting Scenario 1: Incomplete Reaction or Low Yield
Question: My reaction to synthesize this compound is consistently showing a low yield, with a significant amount of starting material remaining according to my TLC and HPLC analysis. What could be the cause and how can I fix it?
Answer:
Several factors can contribute to an incomplete reaction. A systematic approach to troubleshooting is recommended.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Reagent Quality | Impurities in starting materials, such as 3-aminopropanal or benzyl chloroformate, can inhibit the reaction. The aldehyde starting material can be particularly unstable. | Use freshly distilled or purified reagents. Verify the purity of starting materials via NMR or GC-MS before use. |
| Incorrect Stoichiometry | An improper molar ratio of reactants can lead to an excess of one starting material and limit the formation of the product. | Carefully calculate and measure the molar equivalents of all reactants. A slight excess of the amine component may be beneficial in some cases. |
| Presence of Moisture | Benzyl chloroformate is highly sensitive to moisture and will readily hydrolyze to benzyl alcohol and HCl. This reduces the amount of reagent available for the carbamate formation. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Temperature | The reaction may be too slow at a lower temperature or side reactions could be favored at a higher temperature. | Experiment with a range of temperatures to find the optimal condition for your specific reaction setup. Real-time monitoring with FTIR can be particularly useful here.[3] |
| Insufficient Reaction Time | The reaction may not have reached completion in the allotted time. | Monitor the reaction at regular intervals using TLC or HPLC until the starting materials are consumed. |
| Inappropriate Base | The choice and amount of base are critical for neutralizing the HCl byproduct of the reaction with benzyl chloroformate.[14] An incorrect base or concentration can lead to side reactions or incomplete neutralization. | Use a non-nucleophilic base like triethylamine or diisopropylethylamine. Ensure at least one equivalent of the base is used. |
| Inadequate Mixing | In heterogeneous reactions, poor mixing can lead to localized concentration gradients and prevent the reactants from interacting effectively. | Use a suitable stir bar or overhead stirrer to ensure the reaction mixture is homogeneous. |
Troubleshooting Scenario 2: Presence of Unexpected Byproducts
Question: My LC-MS analysis of the crude reaction mixture shows several unexpected peaks in addition to my desired product. How can I identify these byproducts and prevent their formation?
Answer:
The presence of byproducts is a common challenge. Identifying them is the first step toward mitigating their formation.
Byproduct Identification and Mitigation Strategy
Caption: Strategy for identifying and mitigating byproducts.
Common Byproducts and Prevention Strategies:
| Potential Byproduct | Formation Mechanism | Prevention Strategy |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate due to moisture. | Use anhydrous solvents and an inert atmosphere. |
| Dibenzyl Carbonate | Reaction of benzyl chloroformate with benzyl alcohol (formed from hydrolysis). | Minimize moisture in the reaction. |
| N,N'-dibenzyloxycarbonyl-3,3'-iminodipropanal | Reaction of the product with remaining benzyl chloroformate if an excess is used. | Use a slight excess of the amine or add the benzyl chloroformate slowly to the reaction mixture. |
| Carboxylic Acid from Aldehyde Oxidation | Oxidation of the aldehyde functional group. | Conduct the reaction under an inert atmosphere and avoid prolonged exposure to high temperatures or oxidizing conditions. |
| Polymeric materials | Aldol condensation or other polymerization pathways of the aldehyde. | Maintain a controlled temperature and consider using dilute reaction conditions. |
Experimental Protocol: Byproduct Identification using LC-MS/MS
-
Sample Preparation: Dilute an aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC Separation: Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the components of the mixture.
-
MS Analysis: Acquire mass spectra in both positive and negative ion modes.
-
MS/MS Fragmentation: For each significant unknown peak, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. The loss of CO₂ (44 Da) is often a characteristic fragmentation for carbamates.[7]
-
Structure Elucidation: Propose structures for the byproducts based on their molecular weight and fragmentation patterns.
Troubleshooting Scenario 3: Difficulty with In-process Monitoring by TLC
Question: I am having trouble visualizing the spots on my TLC plate for this compound and the starting amine. The spots are faint or do not appear under UV light.
Answer:
Not all organic compounds are UV-active. This compound contains a benzene ring and should be UV-active. However, the starting amine, 3-aminopropanal, may not be. Staining techniques are often necessary.
TLC Visualization Techniques
| Stain | Procedure | Compounds Visualized |
| Potassium Permanganate (KMnO₄) | Dip the TLC plate in a dilute solution of KMnO₄ in water, then gently heat with a heat gun. | Compounds with oxidizable functional groups (alkenes, alkynes, alcohols, aldehydes, amines) will appear as yellow/brown spots on a purple background. |
| Ninhydrin | Dip the TLC plate in a ninhydrin solution (e.g., in ethanol) and gently heat. | Primary and secondary amines will appear as purple or yellow spots. This is excellent for visualizing the starting amine. |
| Iodine Chamber | Place the TLC plate in a sealed chamber containing a few crystals of iodine. | Many organic compounds will reversibly absorb iodine vapor, appearing as brown spots.[15] |
| Vanillin Stain | Dip the plate in a solution of vanillin in acidic ethanol and heat. | A wide range of compounds will produce colored spots. |
Step-by-Step Protocol for TLC Monitoring with Staining:
-
Spotting: Spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material standard on the TLC plate.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Drying: Thoroughly dry the plate to remove all solvent.
-
UV Visualization: First, visualize the plate under a UV lamp (254 nm) to see the UV-active spots.
-
Staining: If necessary, use one of the staining methods described above to visualize the non-UV-active components.
III. References
-
Hemmateenejad, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(5), 1339-1345. Available at: [Link]
-
López-García, I., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 11(21), 3486. Available at: [Link]
-
Wang, Y., et al. (2015). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters, 6(24), 5034-5039. Available at: [Link]
-
Xia, Y., et al. (2013). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry, 24(10), 1595-1604. Available at: [Link]
-
Alvarez-Rodríguez, L., et al. (1997). Spectrophotometric determination of carbamate pesticides with diazotized trimethylaniline in a micellar medium of sodium dodecyl sulfate. Analyst, 122(5), 459-463. Available at: [Link]
-
Wang, Y., et al. (2015). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. The Journal of Physical Chemistry Letters, 6(24), 5034-5039. Available at: [Link]
-
Benson, W. R., & Damico, J. N. (1968). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 51(2), 347-365. Available at: [Link]
-
Chromatography Today. (2015). What Is Reaction Monitoring?. Available at: [Link]
-
Sato, K., et al. (2013). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 4(8), 3192-3198. Available at: [Link]
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2508. Available at: [Link]
-
Ashikari, Y., et al. (2021). Fully Automated Reaction Operation Driven by Accurate Inline FTIR Analysis based on Linear-Combination Strategy. ChemRxiv. Available at: [Link]
-
Brignol, T., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8503-8509. Available at: [Link]
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. ResearchGate. Available at: [Link]
-
Hida, M., et al. (2007). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Chromatography A, 1157(1-2), 229-238. Available at: [Link]
-
Ciftja, A. F., et al. (2011). Study on carbamate stability in the Amp/CO2/H2O system from 13C-NMR spectroscopy. Energy Procedia, 4, 562-569. Available at: [Link]
-
Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR. Available at: [Link]
-
Wiley Analytical Science. (2020). In-situ NMR spectroscopy in catalysis - 2020. Available at: [Link]
-
Agilent Technologies. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
-
Kim, J., et al. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Analytical Chemistry, 93(4), 2106-2113. Available at: [Link]
-
Ismalaj, E., et al. (2016). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Organic Process Research & Development, 20(2), 485-490. Available at: [Link]
-
Reddit. (2022). How do I monitor this reaction and do column chromatography on the product?. Available at: [Link]
-
Barceló, D., et al. (1996). Automated sample preparation for monitoring groundwater pollution by carbamate insecticides and their transformation products. Environmental Science & Technology, 30(5), 1534-1541. Available at: [Link]
-
Spectroscopy Online. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Available at: [Link]
-
PubChem. (n.d.). Benzyl (3-oxopropyl)carbamate. Available at: [Link]
-
ChemBK. (n.d.). Benzyl N-(3-oxopropyl)carbamate. Available at: [Link]
-
Ciftja, A. F., et al. (2013). Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate. Available at: [Link]
-
Lee, J. J., et al. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. Nature Communications, 13(1), 7729. Available at: [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanisms for observed products with benzyl alcohol and NO3. Available at: [Link]
-
Chinese Journal of Analytical Chemistry. (2013). Applications of Real-Time Monitoring Techniques in Chemical Synthetic Ingredients. Available at: [Link]
-
American Pharmaceutical Review. (2020). Paving the Way for Real Time Process Monitoring in Biomanufacturing. Available at: [Link]
-
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1110-1141. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]
-
Valdez, C. A., et al. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Talanta, 250, 123703. Available at: [Link]
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- 3. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
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- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Byproduct Identification in Benzyl 3-oxopropylcarbamate Reactions by LC-MS
Welcome to the technical support center for the analysis of Benzyl 3-oxopropylcarbamate and its related reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who utilize LC-MS for reaction monitoring and byproduct identification. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work.
Troubleshooting Guide: Navigating Common LC-MS Challenges
This section addresses specific issues you may encounter during the LC-MS analysis of this compound reaction mixtures. The solutions provided are based on established analytical principles and extensive field experience.
Q1: I'm observing a significant peak at [M+23]+ in my mass spectrum for this compound. Is this a byproduct?
A1: It is highly probable that you are observing a sodium adduct of your target molecule, not a byproduct. In electrospray ionization (ESI), it is common for analytes to form adducts with alkali metal ions present in the sample, mobile phase, or from the glassware.[1][2]
-
Causality: Sodium ions ([Na]+) are ubiquitous in laboratory environments. During the ESI process, these ions can associate with your neutral analyte molecule (M), resulting in a charged species [M+Na]+ that is detected by the mass spectrometer. The mass of this adduct will be the molecular weight of your compound plus the mass of a sodium ion (approximately 22.99 Da).[1][3]
-
Verification Protocol:
-
Check for Other Adducts: Look for other common adducts in your spectrum, such as potassium ([M+K]+, M+38.96 Da) or ammonium ([M+NH4]+, M+18.03 Da).[3][4] The presence of a series of adducts strongly suggests this is not a chemical modification of your starting material.
-
Solvent Blank Analysis: Inject a blank solvent run. If you still observe sodium adducts of background ions, it confirms the presence of sodium in your system.
-
Mobile Phase Modification: Prepare fresh mobile phase using high-purity solvents and additives. Consider adding a small amount of a proton source, like 0.1% formic acid, to favor the formation of the protonated molecule [M+H]+ over metal adducts.
-
-
Data Interpretation: The table below lists the expected m/z values for common adducts of this compound (Molecular Weight: 207.23 g/mol ).[5]
| Adduct Ion | Formula | Mass Shift (Da) | Expected m/z |
| Protonated | [M+H]+ | +1.01 | 208.09 |
| Sodium | [M+Na]+ | +22.99 | 230.08 |
| Ammonium | [M+NH4]+ | +18.03 | 225.12 |
| Potassium | [M+K]+ | +38.96 | 246.05 |
Table 1: Common Adducts of this compound in Positive Ion ESI-MS.
Q2: My reaction involves an amine nucleophile, and I see a peak with a mass corresponding to the addition of the amine to this compound, but the reaction shouldn't have gone to completion. Could this be an artifact?
A2: While it is possible you are observing the desired product, the aldehyde functionality in this compound makes it susceptible to the in-source formation of iminium ions. This is a common artifact in the ESI source when primary or secondary amines are present.
-
Mechanism: The aldehyde group can react with the amine nucleophile within the heated ESI probe to form an unstable imine (a Schiff base). This imine can then be protonated to form a stable iminium ion, which is detected by the mass spectrometer. This reaction can occur even if it did not happen to a significant extent in the reaction vessel.
-
Troubleshooting Workflow:
A workflow for differentiating true byproducts from in-source artifacts.
-
Experimental Protocol:
-
Lower Ion Source Temperature: Reduce the temperature of your ESI source in increments of 25°C and re-inject the sample. If the peak intensity of the suspected artifact decreases relative to your starting material, it is likely an in-source reaction.
-
Orthogonal Detection: Analyze the sample using a UPLC system with a photodiode array (PDA) detector. If the peak is a true byproduct present in the solution, it should be observable in the UV chromatogram (assuming it has a chromophore).
-
Chemical Derivatization: Quench a small aliquot of your reaction with a trapping agent for aldehydes, such as sodium bisulfite, before injection. If the peak of interest disappears, it confirms it was derived from the aldehyde.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound reactions.
Q3: What are the expected fragmentation patterns for this compound in MS/MS?
A3: The fragmentation of carbamates is generally predictable and can provide valuable structural information. For this compound, the following fragmentation pathways are expected in positive ion mode Collision-Induced Dissociation (CID):
-
Loss of the Benzyl Group: The most common fragmentation pathway for benzyl carbamates is the cleavage of the benzyl group, resulting in a neutral loss of 90 Da (C7H6). This will produce a fragment ion corresponding to the protonated 3-oxopropylcarbamate moiety.
-
Formation of the Tropylium Ion: Another characteristic fragmentation is the formation of the stable tropylium ion (C7H7+) at m/z 91.[6] This is a very common fragment for compounds containing a benzyl group.[7]
-
Neutral Loss of CO2: Loss of carbon dioxide (44 Da) from the carbamate group can also occur.
Expected fragmentation of this compound.
Q4: My baseline is noisy and I'm seeing many small, unidentified peaks. What are the likely causes and how can I improve my data quality?
A4: A noisy baseline and the presence of numerous small peaks are often indicative of contamination in the LC-MS system.[8][9][10]
-
Potential Sources of Contamination:
-
Solvents and Additives: Impurities in the mobile phase solvents or additives (e.g., formic acid, ammonium acetate) are a common cause.
-
Sample Preparation: Contaminants can be introduced during sample preparation from glassware, pipette tips, or vials.
-
System Carryover: Residue from previous injections can leach off the column or out of the injector.[8]
-
-
Systematic Cleaning Protocol:
-
Mobile Phase Replacement: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.
-
System Flush: Flush the entire LC system, including the pump, degasser, and injector, with a strong solvent mixture like 50:50 isopropanol:acetonitrile.
-
Column Wash: Wash the analytical column according to the manufacturer's instructions. A generic wash for reversed-phase columns is to flush with 10-20 column volumes of water, followed by acetonitrile, and then isopropanol.
-
Blank Injections: After cleaning, perform several blank injections to ensure the baseline is clean before running your samples.
-
Q5: What are some potential byproducts I should look for in reactions involving this compound?
A5: The reactivity of the aldehyde group and the carbamate linkage can lead to several potential byproducts. The specific byproducts will depend on the reaction conditions (e.g., pH, temperature, reagents).
-
Aldehyde-Related Byproducts:
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, forming Benzyl 3-carboxypropylcarbamate.
-
Reduction: Reduction of the aldehyde will yield the corresponding alcohol, Benzyl 3-hydroxypropylcarbamate.
-
Aldol Condensation: Under basic conditions, the aldehyde can undergo self-condensation.
-
-
Carbamate-Related Byproducts:
-
Hydrolysis: The carbamate can be hydrolyzed to 3-aminopropanal and benzyl alcohol, especially under strong acidic or basic conditions.
-
Decarbamoylation: Loss of the entire benzyloxycarbonyl group can occur under certain catalytic conditions.
-
-
Reaction with Amines:
References
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]
-
Restek. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from [Link]
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. Retrieved from [Link]
-
Nishikawa, M., et al. (2007). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Journal of the Food Hygienic Society of Japan, 48(5), 148-155. Retrieved from [Link]
-
Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]
-
Chiralizer. (2011). TIP # 115 Adduct Formation in LCMS. HPLC HINTS and TIPS for CHROMATOGRAPHERS. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Waters Corporation. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Proven Strategies for Laboratories. Retrieved from [Link]
-
LCGC International. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
ResearchGate. (2019). LC-MS(ESI+) Common Adducts question?. Retrieved from [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
ChemBK. (n.d.). Benzyl N-(3-oxopropyl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS Troubleshooting Guide. Retrieved from [Link]
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzyl (3-oxopropyl)carbamate (C11H13NO3). Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
M-CSA. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Julian, R. R., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624-1632. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
Kim, H., et al. (2009). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. Tetrahedron Letters, 50(26), 3321-3323. Retrieved from [Link]
-
Argyropoulos, D. S., et al. (2000). Alpha-monodeuterated benzyl alcohols and phosphobetaines from reactions of aromatic aldehydes with a water/D2O-soluble phosphine. Journal of Organic Chemistry, 65(18), 5691-5697. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
Polish Journal of Chemical Technology. (2016). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. 18(1), 10-14. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
-
Quora. (2023). What reaction with benzylamine can form isopropylbenzylamines?. Retrieved from [Link]
-
MDPI. (2018). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 23(11), 2909. Retrieved from [Link]
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Technical Support Center: Enhancing the Stability and Shelf Life of Cbz-Protected Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of Carboxybenzyl (Cbz)-protected aldehydes. Our goal is to equip you with the knowledge to mitigate degradation, ensure experimental reproducibility, and preserve the integrity of your valuable synthetic intermediates.
Introduction: The Challenge of Cbz-Aldehyde Stability
N-Cbz-protected α-amino aldehydes are invaluable chiral building blocks in organic synthesis, particularly for the preparation of peptide isosteres, enzyme inhibitors, and other pharmaceutically relevant molecules. However, their utility is often hampered by their limited shelf life. These compounds are susceptible to two primary degradation pathways:
-
Oxidation: The aldehyde functionality is readily oxidized to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen.[1][2][3][4][5]
-
Epimerization: The acidic α-proton is prone to abstraction, particularly under basic or even neutral conditions, leading to racemization and loss of stereochemical integrity.[6][7]
This guide provides practical, field-proven strategies to diagnose and prevent these issues, ensuring the quality and reliability of your Cbz-protected aldehydes.
Frequently Asked Questions (FAQs)
Q1: My Cbz-protected aldehyde, which was a clear oil/white solid, has turned into a viscous gum or discolored. What's happening?
A: This is a common visual indicator of degradation. The increased viscosity can be due to oligomerization or polymerization of the aldehyde. Discoloration often points to the formation of minor, colored impurities from various side reactions. The primary culprits are often exposure to air (oxidation) and trace impurities (acidic or basic) that can catalyze decomposition.
Q2: I've noticed a new spot on the TLC plate of my stored Cbz-aldehyde that is more polar than the starting material. What is it likely to be?
A: The more polar spot is almost certainly the corresponding carboxylic acid, formed via oxidation of the aldehyde.[1][2][3][4][5] You can often confirm this by co-spotting your sample with a small amount of the suspected carboxylic acid if it's available. Another method is to stain the TLC plate with an indicator sensitive to acids, like bromocresol green.
Q3: What are the ideal short-term and long-term storage conditions for Cbz-protected aldehydes?
A: For optimal stability, Cbz-protected aldehydes should be stored as a pure, dry solid under an inert atmosphere (argon or nitrogen) at low temperatures.
| Storage Duration | Temperature | Atmosphere | Form |
| Short-Term (<1-2 weeks) | 2-8 °C | Argon or Nitrogen | Solid/Oil |
| Long-Term (>2 weeks) | -20 °C to -80 °C | Argon or Nitrogen | Solid |
Crucial Note: Avoid storing these aldehydes as solutions for extended periods. Solvents, even when anhydrous, can contain dissolved oxygen or trace impurities that accelerate degradation. If you must store a solution, use a degassed aprotic solvent (e.g., toluene, THF) under argon and at -20 °C or lower, but this should be for the shortest time possible.
Q4: Can I use a rotary evaporator to concentrate my Cbz-aldehyde solution?
A: Yes, but with extreme caution. Avoid excessive heat and prolonged exposure to vacuum, as this can lead to decomposition. Use a water bath temperature no higher than 30-35 °C. It is also advisable to introduce a slow bleed of nitrogen or argon into the evaporator to prevent bumping and maintain a semi-inert atmosphere. For small-scale work, concentrating the solution via a stream of inert gas is a gentler alternative.
In-Depth Troubleshooting Guide
This section addresses specific experimental problems and provides causal explanations and actionable solutions.
Problem 1: Significant Carboxylic Acid Impurity Detected by NMR/LC-MS
-
Symptoms:
-
In ¹H NMR, you observe a broad singlet between δ 10-12 ppm (carboxylic acid proton) and a diminished aldehyde proton signal (typically δ 9.5-9.8 ppm).
-
LC-MS analysis shows a peak with a mass corresponding to [M+16] (addition of an oxygen atom).
-
-
Primary Cause: Oxidation. Aldehydes are highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities.
-
Solutions & Preventative Measures:
-
Inert Atmosphere Technique: Handle the aldehyde exclusively under an inert atmosphere (argon or nitrogen) at all stages, including transfers, weighing, and reaction setup. Use Schlenk lines or a glovebox for maximum protection.
-
Solvent Purity: Use freshly distilled or anhydrous, deoxygenated solvents. Solvents can be deoxygenated by bubbling argon or nitrogen through them for 20-30 minutes prior to use.
-
Purification: If oxidation has already occurred, the aldehyde can often be repurified. Flash column chromatography on silica gel is effective. It's critical to use high-purity, deoxygenated solvents for the chromatography and to run the column relatively quickly to minimize contact time on the silica.
-
Avoid Chlorinated Solvents for Storage: Avoid storing or concentrating from solvents like dichloromethane (DCM) or chloroform for long periods, as they can generate trace amounts of HCl over time, which can catalyze other degradation pathways.
-
Problem 2: Loss of Enantiomeric Purity (Racemization)
-
Symptoms:
-
Chiral HPLC or SFC analysis shows a decrease in enantiomeric excess (ee) compared to the initial measurement.
-
Inconsistent results in stereoselective downstream reactions.
-
-
Primary Cause: Epimerization. The proton on the α-carbon (the carbon adjacent to the aldehyde) is acidic. Trace amounts of base can deprotonate this position, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to racemization.[6][7]
-
Solutions & Preventative Measures:
-
pH Control: Strictly avoid basic conditions during workup and purification. If an aqueous wash is necessary, use a weakly acidic buffer (e.g., pH 4-5 citrate buffer) or cold, deionized water rather than basic solutions (like sodium bicarbonate).
-
Chromatography Considerations: Silica gel is inherently acidic and generally safe. However, avoid basic alumina for chromatography. If you suspect amine impurities in your solvents are causing epimerization on the column, you can pre-treat the silica by slurrying it in the eluent and adding 0.1-0.5% triethylamine, but this should be a last resort as the base itself can be problematic. A better approach is to use high-purity solvents.
-
Temperature Control: Perform all manipulations, including workups and concentrations, at low temperatures (0 °C to room temperature) to minimize the rate of enolization.
-
Problem 3: Low Yields and Inconsistent Reactivity in Subsequent Steps
-
Symptoms:
-
A downstream reaction (e.g., reductive amination, Wittig reaction) that previously worked well now gives low yields or fails completely.
-
The aldehyde appears pure by ¹H NMR immediately after purification but fails to react after storage.
-
-
Primary Cause: Decomposition and/or Conversion to a Less Reactive Form. The aldehyde has likely degraded during storage. Even if oxidation or epimerization is minimal, aldehydes can undergo self-condensation or form unreactive cyclic trimers (trioxanes).
-
Solution: Reversible Protection as a Bisulfite Adduct. For long-term storage or when dealing with a particularly unstable Cbz-aldehyde, the most robust solution is to convert it into a stable, solid sodium bisulfite adduct.[8][9][10][11][12][13][14] This crystalline solid is significantly more stable to oxidation and epimerization. The pure aldehyde can be regenerated just before use.
Visualizing Degradation Pathways
The following diagram illustrates the two main pathways through which Cbz-protected aldehydes degrade. Understanding these mechanisms is key to preventing them.
Caption: Primary degradation pathways (Oxidation, Epimerization) and stabilization strategy for Cbz-aldehydes.
Experimental Protocol: Purification and Stabilization via Bisulfite Adduct Formation
This protocol describes a reliable method to purify a crude Cbz-aldehyde and store it as its stable sodium bisulfite adduct. The aldehyde can be regenerated from the adduct in high purity when needed.[9][11][14][15]
Part A: Formation of the Bisulfite Adduct
-
Dissolution: Dissolve the crude Cbz-aldehyde (1.0 equiv) in a minimal amount of a suitable water-miscible solvent like ethanol or THF (e.g., ~2-4 mL per gram of aldehyde).
-
Adduct Formation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅). Add this solution dropwise to the stirred aldehyde solution at room temperature. A thick white precipitate of the adduct should begin to form. Continue adding the bisulfite solution until no further precipitation is observed (typically 1.1-1.5 equivalents are needed).
-
Stirring: Allow the resulting slurry to stir vigorously for 1-3 hours at room temperature to ensure complete formation of the adduct.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water (to remove excess bisulfite), followed by ethanol, and finally diethyl ether (to aid in drying).
-
Drying: Dry the isolated white solid under high vacuum. The resulting bisulfite adduct is a stable, free-flowing powder that can be stored for months at -20 °C under an inert atmosphere.
Part B: Regeneration of the Aldehyde from the Bisulfite Adduct
-
Suspension: Suspend the purified bisulfite adduct (1.0 equiv) in a biphasic mixture of diethyl ether (or ethyl acetate) and water (e.g., 10 mL of each solvent per gram of adduct).
-
Liberation: While stirring the suspension vigorously, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) dropwise. The solid adduct will gradually dissolve as the free aldehyde is liberated and partitions into the organic layer. Continue adding the basic solution until the aqueous layer is basic (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh diethyl ether or ethyl acetate.
-
Work-up: Combine the organic layers and wash them with brine.
-
Drying and Concentration: Dry the organic solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure (water bath <30 °C) to yield the pure aldehyde.
-
Immediate Use: It is highly recommended to use the freshly regenerated aldehyde immediately in the subsequent reaction for the best results.
References
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Google Search.
- Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.Google Search.
- On bisulfite adducts of aldehydes. (2015). amphoteros.
- Assessing Racemization During Amine Protection and Deprotection: A Comparative Guide to Common Protecting Groups.Benchchem.
- Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. (2019). Bohrium.
- Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. (2024). ACS Publications.
- New analytical method for determining aldehydes in aqueous samples. (1999). CDC Stacks.
- Method for the determination of aldehydes and ketones in ambient air using HPLC.EPA.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.Total Synthesis.
- Workup: Aldehydes.University of Rochester Department of Chemistry.
- Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester.PMC - NIH.
- Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C-H Bond Activation. (2023). PubMed.
- Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis.PMC.
- A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.datapdf.com.
- A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection.Benchchem.
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.Benchchem.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH.
- Synthesis of carboxylic acids by oxidation of aldehydes.Organic Chemistry Portal.
- Counterion effects in the preparation of aldehyde–bisulfite adducts. (2025). ResearchGate.
- Aldehydes and Ketones to Carboxylic Acids.Chemistry Steps.
- Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis.The Royal Society of Chemistry.
- Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023).
- Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2025).
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- Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.MDPI.
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- Synthesis of axially chiral aldehydes through a 3‐step sequence....ResearchGate.
- Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization.JACS Au - ACS Publications.
- Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. (2024). PubMed.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
- Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). PubMed.
- Synthesis of 1 starting with Cbz-protected Garner's aldehyde 4.ResearchGate.
- Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. (2025). ResearchGate.
- (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.. (2025). ResearchGate.
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Validation & Comparative
A Strategic Guide to N-Protected β-Amino Aldehydes: A Comparative Analysis of Benzyl 3-oxopropylcarbamate (Cbz-protected) and Boc-3-aminopropionaldehyde
<_ _>
Abstract
In the landscape of multi-step organic synthesis, particularly in the construction of complex pharmaceuticals and peptidomimetics, N-protected β-amino aldehydes are invaluable building blocks. The choice of the nitrogen protecting group is a critical strategic decision that dictates the downstream synthetic route, influencing stability, reactivity, and orthogonality. This guide provides an in-depth, objective comparison between two of the most prevalent choices: Benzyl 3-oxopropylcarbamate (N-Cbz-3-aminopropionaldehyde) and its tert-butyloxycarbonyl counterpart (N-Boc-3-aminopropionaldehyde). We will dissect their synthetic accessibility, comparative stability, orthogonal deprotection strategies, and performance in key synthetic transformations, supported by established experimental protocols and mechanistic insights.
Introduction: The Strategic Importance of N-Protection in β-Amino Aldehydes
β-Amino aldehydes are versatile bifunctional intermediates. The aldehyde moiety serves as an electrophilic handle for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and aldol condensations. The amine, a potent nucleophile, requires protection to prevent undesired side reactions, such as self-condensation or reaction with the aldehyde. The choice between the benzyloxycarbonyl (Cbz or Z) group and the tert-butyloxycarbonyl (Boc) group is fundamental, as their cleavage conditions are distinct, forming the basis of orthogonal synthesis strategies.[1][2] This guide aims to equip researchers with the rationale to select the appropriate protected aldehyde for their specific synthetic challenge.
Physicochemical Properties and Stability
A primary concern with amino aldehydes is their inherent instability and propensity for racemization at the α-carbon, if chiral, and oligomerization.[3][4] While both Cbz- and Boc-protected 3-aminopropionaldehydes are more stable than their unprotected counterparts, their physical properties and handling requirements differ.
| Property | This compound (Cbz-protected) | Boc-3-aminopropionaldehyde |
| Molecular Formula | C₁₁H₁₃NO₃ | C₈H₁₅NO₃ |
| Molecular Weight | 207.23 g/mol [5] | 173.21 g/mol |
| Typical State | White to yellow crystalline powder[5] | Colorless oil or low-melting solid |
| Stability | Generally stable crystalline solid. | Prone to oligomerization; often generated and used in situ or stored at low temperatures. Evidence suggests Boc-protected amino aldehydes may be susceptible to racemization.[3] |
The crystalline nature of Cbz-3-aminopropionaldehyde often imparts greater shelf-life and easier handling compared to the typically oily or low-melting Boc-protected analogue. The higher stability of the Cbz variant can be a significant advantage in multi-step sequences where the intermediate must be stored or purified via chromatography.
Synthetic Accessibility: A Tale of Two Alcohols
Both aldehydes are most commonly synthesized via the oxidation of their corresponding N-protected 3-amino-1-propanol precursors. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the protecting group.
Workflow: Synthesis of N-Protected 3-Aminopropionaldehydes
Caption: General synthetic routes to Cbz- and Boc-protected 3-aminopropionaldehydes.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin Periodinane (DMP) oxidation is a preferred method due to its mild, neutral conditions, high chemoselectivity, and tolerance of sensitive functional groups like carbamates.[6][7][8] It is particularly advantageous for preparing epimerization-sensitive N-protected amino aldehydes.[6][9][10]
-
Dissolution: Dissolve the N-protected amino alcohol (1.0 eq) in dichloromethane (DCM, ~0.1 M).
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography or used directly in the next step.
Causality: The use of DMP avoids the harsh acidic conditions of chromium-based oxidants and the cryogenic temperatures and odorous byproducts associated with Swern oxidation.[11][12][13][14] The bicarbonate/thiosulfate quench is essential to neutralize the acetic acid byproduct and reduce the excess periodinane reagent.
Comparative Reactivity and Deprotection: The Principle of Orthogonality
The core strategic difference between the Cbz and Boc groups lies in their deprotection mechanisms, which allows for their orthogonal (selective) removal in the presence of each other.[1][15][16]
| Protecting Group | Deprotection Conditions | Key Advantages | Key Limitations |
| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis: H₂, Pd/C[17][18] Acidic Cleavage: HBr/AcOH[18][19] Transfer Hydrogenation: Ammonium formate, Pd/C[18] | Mild, neutral pH (hydrogenolysis). Byproducts (toluene, CO₂) are volatile.[17] | Incompatible with reducible groups (alkenes, alkynes, nitro groups, some aryl halides).[18][20] Safety concerns with H₂ gas. |
| Boc (tert-Butyloxycarbonyl) | Acidic Cleavage: Trifluoroacetic acid (TFA), HCl[21][22][23] | Fast and efficient. Orthogonal to hydrogenation-labile groups.[15] | Incompatible with other acid-sensitive groups (e.g., t-butyl esters). The tert-butyl cation byproduct can cause side reactions.[23] |
Deprotection Mechanisms
The distinct cleavage pathways are fundamental to synthetic planning.
Caption: Mechanistic overview of Cbz and Boc group deprotection pathways.[17][21]
Application in Synthesis: A Case Study in Reductive Amination
Reductive amination is a cornerstone reaction for these aldehydes, enabling the formation of secondary amines.[24][25] The choice between Cbz- and Boc-protected aldehydes can influence reaction efficiency and the compatibility of subsequent steps.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
STAB is a mild and selective reducing agent, capable of reducing the intermediate iminium ion in the presence of the starting aldehyde, thus minimizing side reactions.[26]
-
Amine & Aldehyde Mixing: To a solution of the primary or secondary amine (1.0 eq) in an anhydrous solvent like DCM or 1,2-dichloroethane (DCE), add the N-protected 3-aminopropionaldehyde (1.0 - 1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for imine/iminium formation. Acetic acid (1.0 eq) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.
-
Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-16 hours).
-
Work-up: Quench the reaction with a saturated aqueous NaHCO₃ solution. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting protected secondary amine by silica gel chromatography.
Trustworthiness: This protocol is self-validating. The mildness of STAB ensures that the carbamate protecting groups (both Cbz and Boc) remain intact during the reaction. The progress can be easily monitored, and the work-up procedure effectively removes the boron-containing byproducts and any unreacted starting materials. Typical yields for this transformation are generally high, often exceeding 80%.[26][27]
Choosing the Right Reagent: A Decision Framework
The selection between this compound and Boc-3-aminopropionaldehyde is not a matter of inherent superiority but of strategic fit within a broader synthetic plan.
Choose this compound (Cbz-protected) when:
-
Downstream steps involve strong acids: The Cbz group is stable to the acidic conditions used to remove Boc or t-butyl ester groups.[1][17]
-
The final product or intermediates contain reducible groups: If you need to preserve alkenes, alkynes, or other sensitive groups, avoiding hydrogenolysis is necessary. In this case, acidic cleavage (e.g., HBr/AcOH) of the Cbz group is an option.[18]
-
Enhanced stability is required: The crystalline nature and higher stability of the Cbz-aldehyde can be advantageous for reactions requiring longer times or for intermediates that need to be stored.
-
A metal-free deprotection is desired in the final step: If the final API is sensitive to trace metal contamination from catalysts, acidic cleavage of the Cbz group might be preferred over hydrogenolysis.
Choose Boc-3-aminopropionaldehyde when:
-
Downstream steps involve catalytic hydrogenation: The Boc group is stable under hydrogenolysis conditions, making it ideal for syntheses where Cbz groups or benzyl ethers need to be removed selectively.[15]
-
A rapid, non-catalytic deprotection is needed: Acidic cleavage with TFA is typically very fast and clean.[22][28]
-
The aldehyde is generated and used immediately: Given its lower stability, in situ generation and use of Boc-3-aminopropionaldehyde is a common and effective strategy.
-
Orthogonality with base-labile groups (e.g., Fmoc) is paramount: In peptide synthesis, the acid-labile Boc group is orthogonal to the base-labile Fmoc group, a cornerstone of modern solid-phase peptide synthesis.[15]
Conclusion
Both this compound and Boc-3-aminopropionaldehyde are powerful synthetic intermediates. The decision to employ one over the other should be a deliberate choice based on a holistic analysis of the entire synthetic route. The Cbz-protected aldehyde offers robustness and stability, with deprotection options centered on hydrogenolysis or strong acids. The Boc-protected aldehyde provides classic acid-lability, which is orthogonal to hydrogenation and base-cleavable groups. By understanding the fundamental principles of their synthesis, stability, and reactivity, researchers can strategically leverage these critical building blocks to navigate the complexities of modern organic synthesis with greater efficiency and control.
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
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Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. Retrieved from [Link]
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Wipf Group. (2007). Alcohol Oxidations. Retrieved from [Link]
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J&K Scientific LLC. (2021). Swern Oxidation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
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Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
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Sourav Sir's Classes. (2023). Swern Oxidation_ Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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A Comparative Guide to Cbz and Fmoc Protecting Groups for Amino Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure α-amino aldehydes is a critical endeavor in organic chemistry, providing essential chiral building blocks for a plethora of pharmaceuticals and complex natural products. The inherent reactivity and sensitivity of these bifunctional molecules, however, necessitate a robust strategy for the temporary masking of the α-amino group to prevent undesired side reactions, such as self-condensation, and to direct the course of subsequent chemical transformations. The choice of the amino-protecting group is paramount, as it profoundly influences the stability of the amino aldehyde, the efficiency of synthetic steps, and the preservation of stereochemical integrity.
This guide offers an in-depth comparative analysis of two of the most widely employed amine protecting groups in this context: the Carboxybenzyl (Cbz or Z) group and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide a nuanced, field-tested perspective on the practical implications of selecting one protecting group over the other, supported by mechanistic insights and established experimental protocols.
The Dichotomy of Protection: Cbz vs. Fmoc
The Cbz group, introduced by Bergmann and Zervas in 1932, and the Fmoc group, developed by Carpino and Han in 1972, both form carbamate linkages with the amino group, thereby attenuating its nucleophilicity.[1] However, the fundamental difference in their deprotection chemistry forms the basis of their distinct advantages and disadvantages in the synthesis of amino aldehydes.[2] Cbz is classically removed under reductive conditions (catalytic hydrogenolysis) or by strong acids, while Fmoc is labile to mild basic conditions.[3][4] This orthogonality is a cornerstone of modern multi-step synthesis, allowing for the selective deprotection of one functional group in the presence of others.[3]
Head-to-Head Comparison: A Data-Driven Analysis
The selection of an appropriate protecting group for an amino aldehyde is a multi-faceted decision that hinges on the specific molecular context and the planned synthetic route. Below is a comparative summary of key performance parameters for Cbz and Fmoc protecting groups in the context of amino aldehyde synthesis.
| Feature | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Introduction Reagent | Benzyl chloroformate (Cbz-Cl) | Fmoc-chloride (Fmoc-Cl), Fmoc-succinimide (Fmoc-OSu) |
| Protection Conditions | Typically Schotten-Baumann (aq. base) or with an organic base.[1] | Mildly basic conditions, often with NaHCO₃ or an organic base.[5] |
| Stability | Generally stable to a wide range of non-reductive conditions. Can be unstable in the presence of some Lewis acids. In certain contexts, such as 1,4-additions to derived enoates, Cbz-protected intermediates have shown significant decomposition.[6] | Stable to acidic conditions. Can be labile during reductions with certain hydrides (e.g., DIBAL-H, NaBH₄, LiAlH₄) but is stable to LiBH₄.[7] Fmoc-protected intermediates have demonstrated superior stability in some organometallic addition reactions compared to their Cbz counterparts.[6] |
| Deprotection Conditions | Catalytic hydrogenolysis (H₂/Pd-C), strong acids (HBr/AcOH), or Lewis acids (AlCl₃/HFIP).[8][] | Mild base (e.g., 20% piperidine in DMF). Alternative methods like thermal cleavage or acidic hydrogenolysis exist. |
| Key Challenges for Amino Aldehydes | Aldehyde Reduction: The primary drawback is the potential for the aldehyde functionality to be reduced to an alcohol during catalytic hydrogenolysis.[2] | Epimerization: The basic conditions for deprotection can induce racemization at the α-carbon of the sensitive amino aldehyde. |
| Orthogonality | Orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups.[3] | Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups.[3] |
Causality Behind Experimental Choices: A Deeper Dive
Stability and Reactivity: The Case of Garner's Aldehyde
A compelling illustration of the differential performance of Cbz and Fmoc can be found in the synthesis and subsequent reactions of Garner's aldehyde, a protected serine derivative. One study highlighted that in the diastereoselective 1,4-addition of lithium dialkylcuprates to the corresponding enoate, significant decomposition was observed with the Cbz-protected substrate.[6] In contrast, a robust set of conditions was developed for the Fmoc-protected enoate, leading to high yields and diastereoselectivities.[6] This suggests that the electron-withdrawing nature and steric bulk of the Fmoc group can impart greater stability to certain reactive intermediates compared to the Cbz group.
Furthermore, in the synthesis of an Fmoc variant of Garner's aldehyde, it was noted that the choice of reducing agent to generate the aldehyde from the corresponding ester was critical.[7] While LiBH₄ was effective, other common reducing agents like DIBAL-H, NaBH₄, and LiAlH₄ led to partial cleavage of the Fmoc group.[7] This underscores the nuanced lability of the Fmoc group and the need for careful optimization of reaction conditions.
The Deprotection Dilemma: Chemoselectivity vs. Stereochemical Integrity
The deprotection step is arguably the most critical juncture where the choice between Cbz and Fmoc has the most profound consequences for amino aldehyde synthesis.
Cbz Deprotection: The standard method of catalytic hydrogenolysis poses a significant risk of over-reduction of the aldehyde to the corresponding primary alcohol. While this can sometimes be mitigated by careful monitoring or the use of catalyst poisons, it remains a persistent challenge. Alternative, non-reductive deprotection methods, such as treatment with strong acids (e.g., HBr in acetic acid) or Lewis acids, can be employed.[8] For instance, a recently developed protocol using AlCl₃ in hexafluoroisopropanol (HFIP) has been shown to be effective for Cbz deprotection while being tolerant of reducible functional groups.[] However, the harshness of these acidic conditions may not be compatible with other sensitive functionalities in the molecule.
Fmoc Deprotection: The mild, basic conditions typically used for Fmoc removal (e.g., 20% piperidine in DMF) are highly chemoselective and do not affect the aldehyde group.[4] The primary concern with this method is the potential for epimerization of the stereocenter alpha to the aldehyde. The acidity of the α-proton is enhanced by the adjacent carbonyl group, and the basic deprotection conditions can facilitate its abstraction, leading to a loss of enantiomeric purity. The extent of racemization is substrate-dependent and requires careful evaluation for each specific amino aldehyde. For particularly sensitive substrates, alternative, non-basic deprotection methods, such as a novel acidic hydrogenolysis protocol, may offer a viable solution.
Experimental Protocols: A Practical Guide
The following are representative protocols for the protection and deprotection of a model amino aldehyde, phenylalaninal. These protocols are intended as a starting point and may require optimization for different substrates.
Cbz Protection of Phenylalaninal
Materials:
-
L-Phenylalaninal (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dioxane
-
Water
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-phenylalaninal in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution.
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Cbz Deprotection of N-Cbz-Phenylalaninal (Non-Reductive)
Materials:
-
N-Cbz-Phenylalaninal (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve N-Cbz-Phenylalaninal in HFIP and cool to 0 °C.
-
Add anhydrous AlCl₃ portion-wise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by adding it to a cooled, saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenylalaninal.
Fmoc Protection of Phenylalaninal
Materials:
-
L-Phenylalaninal (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Fmoc-OSu (1.05 eq)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-phenylalaninal in a mixture of DMF and water.
-
Add sodium bicarbonate to the solution.
-
Add a solution of Fmoc-OSu in DMF dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Fmoc Deprotection of N-Fmoc-Phenylalaninal
Materials:
-
N-Fmoc-Phenylalaninal
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the N-Fmoc-phenylalaninal in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature. The deprotection is typically rapid (15-30 minutes). Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine to remove DMF and piperidine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Visualizing the Workflows
Caption: Workflow for Cbz protection and deprotection of an amino aldehyde.
Caption: Workflow for Fmoc protection and deprotection of an amino aldehyde.
Conclusion and Recommendations
The choice between Cbz and Fmoc for the protection of amino aldehydes is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific synthetic context.
Choose Cbz when:
-
The subsequent synthetic steps are incompatible with basic conditions.
-
The amino aldehyde is known to be highly susceptible to racemization.
-
A non-reductive deprotection method, such as with AlCl₃/HFIP, is viable and compatible with other functionalities.
Choose Fmoc when:
-
Subsequent reactions require a protecting group that is stable to acidic and some reductive conditions.
-
The planned synthesis involves steps where the Cbz group has been shown to be unstable, such as certain organometallic additions.
-
The risk of epimerization during the mild basic deprotection is low or can be carefully controlled and monitored.
Ultimately, the optimal choice of protecting group requires a thorough understanding of the reactivity of the specific amino aldehyde and the compatibility of the protecting group with the entire synthetic sequence. It is often prudent to conduct small-scale trials to assess the stability and deprotection efficiency for a new substrate before proceeding to a larger scale synthesis.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ResearchGate. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Beilstein Journals. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Retrieved from [Link]
-
ResearchGate. (2007). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. Retrieved from [Link]
-
CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
Hindawi. (n.d.). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Retrieved from [Link]
-
RSC Publishing. (2024). The synthesis of oligomers containing alternating C-glycosyl α-amino acids and.... Retrieved from [Link]
-
Research Explorer The University of Manchester. (n.d.). A New Chemoselective Base-Mediated Protection/Deprotection Method for Aldehydes. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
ResearchGate. (2012). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]
-
ACS Publications. (n.d.). Native Chemical Ligation at Phenylalanine. Retrieved from [Link]
-
ResearchGate. (2020). Highly efficient and enantioselective syntheses of (2S,3R)-3-alkyl- and alkenylglutamates from Fmoc-protected Garner's aldehyde. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]
-
NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
ResearchGate. (2010). Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF. Retrieved from [Link]
-
NIH. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Retrieved from [Link]
-
NIH. (2006). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. Retrieved from [Link]
-
ResearchGate. (2000). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. Retrieved from [Link]
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A Senior Application Scientist's Guide to Yield Comparison of Heterocycle Synthesis with Different Protected Amino Aldehydes
For researchers, scientists, and professionals in drug development, the synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. These scaffolds are prevalent in a vast array of pharmaceuticals and natural products. The use of chiral α-amino aldehydes as versatile building blocks provides a direct route to enantiomerically enriched heterocycles. However, the choice of the N-protecting group on the amino aldehyde is a critical parameter that can significantly influence the reaction's yield, stereoselectivity, and overall efficiency. This guide offers an in-depth technical comparison of three of the most commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the synthesis of various heterocyclic systems.
The Pillars of Protection: A Comparative Overview of Boc, Cbz, and Fmoc
The selection of a protecting group is a strategic decision dictated by the overall synthetic plan, including the stability of other functional groups and the desired deprotection conditions. The principle of "orthogonality," the ability to selectively remove one protecting group in the presence of others, is a key consideration in multi-step syntheses.[1]
| Characteristic | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Acid-Labile | Hydrogenolysis | Base-Labile |
| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane[1] | H₂, Pd/C; Transfer Hydrogenation[1] | 20-50% Piperidine in DMF[1] |
| Stability | Stable to base and hydrogenolysis. | Stable to mild acid and base. | Stable to acid and hydrogenolysis. |
| Key Advantages | Robust, widely used, stable to a broad range of nucleophiles and bases. | Stable to a wide range of non-reductive conditions, useful in solution-phase synthesis. | Mild deprotection allows for use with acid-sensitive substrates; orthogonal to Boc and Cbz. |
| Potential Limitations | Requires strong acid for cleavage, which may not be suitable for acid-sensitive substrates. | Incompatible with reducible functional groups (e.g., alkynes, alkenes); catalyst poisoning can be an issue.[1] | The dibenzofulvene byproduct can form adducts with the deprotected amine; can be an issue in long sequences due to its bulk. |
Pictet-Spengler Reaction: Crafting Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful acid-catalyzed intramolecular cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptophan derivatives, a tetrahydro-β-carboline.[2] This reaction is a staple in the synthesis of numerous alkaloids and pharmacologically active compounds.
N-Fmoc Protected Amino Aldehydes in Pictet-Spengler Cyclization
Recent studies have explored the use of N-Fmoc protected amino acids in Pictet-Spengler reactions. For instance, the cyclization of an N-Fmoc protected phenylalanine derivative was achieved with varying yields depending on the reaction conditions. Using a higher acid concentration and longer reaction time, a conversion of 88% was achieved, which after Fmoc protection of the secondary amine resulted in a good overall yield.[3] In another case, a 66% yield was obtained over two steps.[3] This demonstrates the viability of the Fmoc group in this acid-catalyzed transformation, offering an orthogonal protection strategy.
Representative Yield Data for Pictet-Spengler Reaction:
| N-Protecting Group | Substrate | Aldehyde Source | Conditions | Yield | Reference |
| Fmoc | N-Fmoc-phenylalanine derivative | Formalin | H₂SO₄, 70 °C | 66% (over two steps) | [3] |
| Fmoc | N-Fmoc-phenylalanine derivative | Formalin | Increased acid concentration and time | 35% (after Fmoc protection) | [3] |
Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is typical for the Pictet-Spengler reaction to promote the formation of the electrophilic iminium ion intermediate. The stability of the Fmoc group under these acidic conditions allows for its use, providing an alternative to the more traditional Cbz or Boc groups, especially when orthogonality is required for subsequent synthetic steps.
Passerini Reaction: A Multicomponent Approach to Depsipeptides
The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy amide.[4][5] This reaction is highly valued for its atom economy and its ability to rapidly generate molecular complexity. When N-protected α-amino aldehydes are employed, the resulting products are valuable precursors to peptidomimetics.
N-Boc and N-Fmoc Protected Amino Aldehydes in the Passerini Reaction
The use of N-Boc-α-aminoaldehydes in the Passerini reaction is well-documented, leading to the formation of complex peptide-like structures after a subsequent deprotection and transacylation step.[6][7] This "PADAM" (Passerini–Amine Deprotection–Acyl Migration) approach is a powerful tool for the synthesis of protease inhibitors.[8]
While less common, the Fmoc group has also been successfully employed in this context. In the total synthesis of Eurystatin A, an N-Fmoc-protected amino aldehyde was used as a key building block in a Passerini reaction.[9][10] The choice of the Fmoc group was strategic, allowing for its removal under mild basic conditions with diethylamine, which was orthogonal to the other protecting groups present in the molecule.[9][10]
Representative Examples in Passerini Reactions:
| N-Protecting Group | Amino Aldehyde | Key Application | Significance | Reference |
| Boc | N-Boc-α-aminoaldehydes | Combinatorial synthesis of enzyme inhibitors | Demonstrates the utility of the PADAM strategy for rapid library generation. | [6] |
| Fmoc | N-Fmoc-aminoaldehyde | Total synthesis of Eurystatin A | Highlights the strategic use of Fmoc for orthogonal protection in a complex synthesis. | [9][10] |
Causality Behind Experimental Choices: The choice between Boc and Fmoc in the Passerini reaction is often dictated by the overall synthetic strategy. The robustness of the Boc group makes it a common choice for initial explorations. However, in more complex syntheses requiring multiple, selective deprotections, the base-lability of the Fmoc group provides a crucial orthogonal handle, as demonstrated in the synthesis of Eurystatin A.
Synthesis of Piperidines and Tetrahydropyridines: Building Blocks for Drug Discovery
Piperidine and tetrahydropyridine moieties are prevalent in a vast number of pharmaceuticals. Their synthesis from N-protected amino aldehydes often involves intramolecular cyclization reactions, such as the intramolecular Mannich reaction or aza-Diels-Alder reactions.
N-Boc and N-Cbz Protected Precursors for Piperidine Synthesis
The synthesis of substituted piperidines has been achieved using both N-Boc and N-Cbz protected starting materials. For instance, multi-step routes starting from L-glutamic acid have been developed to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives in good overall yields (44% to 55%).
The Cbz group has also been employed in the synthesis of piperidine derivatives. In one example, during a hydrogenation step to reduce a double bond, the N-Cbz group was also cleaved, leading to the free secondary amine which could be further functionalized.[11] This highlights a potential advantage of the Cbz group, where deprotection can be combined with another synthetic transformation. In a biocatalytic approach, N-Cbz-protected L-ornithinol was converted to L-3-N-Cbz-aminopiperidine in up to 54% isolated yield using a multi-enzyme cascade.[12]
Yield Data for Piperidine Synthesis:
| N-Protecting Group | Starting Material | Product | Overall Yield | Reference |
| Boc | L-glutamic acid | 3-(N-Boc amino) piperidine derivatives | 44-55% | |
| Cbz | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | up to 54% | [12] |
Causality Behind Experimental Choices: The choice between Boc and Cbz for piperidine synthesis depends on the planned synthetic route. The acid-lability of the Boc group makes it suitable for routes where acidic conditions are compatible with other functional groups. The Cbz group, being removable by hydrogenolysis, is advantageous when other reducible groups are absent and when catalytic hydrogenation is a planned step in the synthesis, potentially allowing for a one-pot reduction and deprotection.
Experimental Protocols
General Procedure for Pictet-Spengler Reaction with an N-Fmoc Protected Amino Acid Derivative[3]
To a solution of the N-Fmoc protected amino acid derivative in an appropriate solvent, a solution of aqueous formaldehyde (37%) is added. The mixture is then treated with concentrated sulfuric acid and heated at 70°C. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, and the pH is adjusted with a basic solution. The product is then extracted with an organic solvent, dried, and purified by column chromatography. The secondary amine can be reprotected with Fmoc-Cl if desired.
Caption: Pictet-Spengler Reaction Workflow.
General Procedure for Passerini Reaction followed by Acyl Migration (PADAM)[6][8]
To a solution of the N-Boc-α-amino aldehyde in a suitable aprotic solvent (e.g., dichloromethane), the carboxylic acid and the isocyanide are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude α-acyloxy amide is purified. For the acyl migration, the purified product is treated with an acid (e.g., TFA in dichloromethane) to remove the Boc group. The resulting ammonium salt is then neutralized with a base to promote the O-to-N acyl migration, affording the α-hydroxy-β-acylaminoamide, which is then purified.
Caption: Passerini-Acyl Migration (PADAM) Workflow.
Conclusion
The choice of N-protecting group for amino aldehydes in heterocycle synthesis is a critical determinant of reaction success. While N-Boc protection is widely utilized and often provides good to excellent yields, particularly in multicomponent reactions like the Passerini and Ugi reactions, N-Cbz and N-Fmoc groups offer valuable orthogonal strategies. The Cbz group is advantageous when subsequent hydrogenation steps are planned, and the Fmoc group provides a mild, base-labile deprotection route that is compatible with acid-sensitive substrates. The selection of the optimal protecting group should be made on a case-by-case basis, considering the overall synthetic strategy, the nature of the other functional groups in the molecule, and the desired final product. This guide provides a framework for making these critical decisions, supported by available experimental data, to enable the efficient and high-yielding synthesis of complex nitrogen-containing heterocycles.
References
- Schmalz, H.-G., & Wirth, T. (Eds.). (2012).
- Pictet, A., & Spengler, T. (1911). Über eine neue Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
- Yadav, J. S., & Reddy, B. V. S. (2002). A convenient route for the synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid. Indian Journal of Chemistry-Section B, 41(10), 2149-2152.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. In Organic Reactions (Vol. 65, pp. 1-140). John Wiley & Sons, Inc.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Maryanoff, B. E., et al. (2025). Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry.
- Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13295-13335.
- Wessjohann, L. A., & Weber, E. (1998). Recent developments in isocyanide chemistry. Chemical Reviews, 98(4), 1317-1358.
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
- Armstrong, R. W., et al. (1994). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of chemical research, 27(5), 157-165.
- Banfi, L., et al. (2000). Passerini multicomponent reaction of protected α-aminoaldehydes as a tool for combinatorial synthesis of enzyme inhibitors.
- Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current medicinal chemistry, 10(1), 51-80.
- Ugi, I., et al. (1994). The chemistry of isocyanides, their multicomponent reactions and their libraries. Comprehensive Organic Synthesis, 2, 1083-1109.
- Banfi, L., et al. (2003). Passerini reaction—amine deprotection—acyl migration (PADAM): A convenient strategy for the solid-phase preparation of peptidomimetic compounds. Molecular diversity, 6(3-4), 263-273.
- Semple, J. E., et al. (2000). The synthesis of α-keto-β-amino amides as inhibitors of the human cytomegalovirus protease. Bioorganic & medicinal chemistry letters, 10(1), 19-22.
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17-89.
- Passerini, M., & Ragni, G. (1959). The Passerini Reaction. Organic Syntheses, 39, 57.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Benzyl 3-oxopropylcarbamate and Its Derivatives
Introduction
Benzyl 3-oxopropylcarbamate is a versatile bifunctional molecule, incorporating a carbamate linkage and an aldehyde moiety. This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules in pharmaceutical and materials science.[1][2] The benzyloxycarbonyl (Cbz) group serves as a common protecting group for amines, while the aldehyde provides a reactive handle for nucleophilic additions, reductions, and other transformations.
A thorough understanding of a molecule's structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and select derivatives. By examining how targeted structural modifications influence the spectroscopic output, we can gain deeper insights into the electronic environment of these molecules. This guide is intended for researchers, scientists, and drug development professionals who utilize these or similar compounds in their work.
We will compare the parent compound with two key derivatives to illustrate the effects of substitution on both the aliphatic chain and the aromatic ring:
-
Benzyl (3-bromo-2-oxopropyl)carbamate: Introduces a bromine atom and shifts the carbonyl group, altering the electronic environment of the propyl chain.
-
4-Nitrothis compound: An analogue featuring a strong electron-withdrawing group on the aromatic ring, which significantly impacts the benzylic and aromatic protons.
Core Structures for Comparison
The fundamental structural differences between the parent compound and its selected derivatives are key to understanding their varied spectroscopic signatures.
Caption: Standardized workflow for spectroscopic analysis.
Experimental Protocols
The validity of any comparative study rests on the integrity of its experimental methods. The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed in this guide.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the carbamate sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical; Chloroform-d is generally suitable, but DMSO-d₆ may be required for less soluble compounds and allows for clear observation of the N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer. [3]4. ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required. [4]6. Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. [5]4. Data Processing: Perform baseline correction and peak labeling on the resulting spectrum. The characteristic absorption frequencies of carbamates are well-documented and provide a reliable reference. [6][7]
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/L) in a suitable solvent system, typically a mixture of acetonitrile and water. [8]2. Chromatography: Use a reverse-phase C18 column for separation. [8]A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Formic acid aids in the protonation of the analyte.
-
Mass Spectrometry: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. [9]This is effective for carbamates as they can be readily protonated to form [M+H]⁺ ions. [10]4. Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500 to identify the molecular ion. Subsequently, perform fragmentation analysis (MS/MS) on the parent ion to elucidate the structure. The fragmentation patterns of carbamates often involve characteristic neutral losses. [8]
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule.
| Proton Assignment | This compound (Expected δ) | Benzyl (3-bromo-2-oxopropyl)carbamate (Expected δ) | 4-Nitrothis compound (Expected δ) | Rationale for Shifts |
| Aldehyde/Keto-adjacent CH (CHO, CH₂Br) | ~9.8 (t) | ~4.2 (s) | ~9.8 (t) | The aldehyde proton is highly deshielded. In the bromo-keto derivative, the protons are adjacent to the bromine and ketone, shifting them to ~4.2 ppm. |
| Propyl CH₂ (adjacent to N) | ~3.6 (q) | ~3.8 (t) | ~3.6 (q) | This proton is adjacent to the electron-withdrawing carbamate nitrogen. A slight downfield shift is expected in the bromo-keto derivative due to proximity to the ketone. |
| Propyl CH₂ (adjacent to C=O) | ~2.8 (t) | ~4.5 (t) | ~2.8 (t) | In the parent, this is adjacent to the aldehyde. In the bromo-keto derivative, it's adjacent to the carbamate nitrogen and deshielded by the ketone. |
| NH | ~5.5 (br s) | ~5.8 (br s) | ~5.7 (br s) | The chemical shift is variable and concentration-dependent. The electron-withdrawing nature of the adjacent groups can cause a slight downfield shift. |
| Benzylic CH₂ | ~5.1 (s) | ~5.1 (s) | ~5.3 (s) | The strong electron-withdrawing nitro group deshields the benzylic protons, causing a significant downfield shift. |
| Aromatic H (ortho, meta to CH₂) | ~7.3-7.4 (m) | ~7.3-7.4 (m) | ~7.5 (d) | The nitro group deshields the ortho protons significantly. |
| Aromatic H (para to CH₂) | ~7.3-7.4 (m) | ~7.3-7.4 (m) | ~8.2 (d) | The para protons experience the strongest deshielding from the nitro group due to resonance effects. |
-
Parent Compound: Exhibits a characteristic aldehyde triplet around 9.8 ppm, benzylic protons around 5.1 ppm, and a multiplet for the aromatic protons centered around 7.3-7.4 ppm. [3]* Bromo-keto Derivative: The aldehyde signal is absent. Instead, a singlet for the CH₂Br protons appears around 4.2 ppm. The other aliphatic protons are shifted downfield due to the influence of the ketone and bromine.
-
Nitro Derivative: The aliphatic portion of the spectrum is similar to the parent. However, the aromatic region is dramatically different. The nitro group splits the aromatic signal into two distinct doublets around 7.5 ppm and 8.2 ppm, and the benzylic CH₂ protons are shifted downfield to ~5.3 ppm due to the inductive effect of the nitro group. [3]
¹³C NMR Spectroscopy
¹³C NMR reveals the carbon skeleton of the molecule.
| Carbon Assignment | This compound (Expected δ) | Benzyl (3-bromo-2-oxopropyl)carbamate (Expected δ) | 4-Nitrothis compound (Expected δ) | Rationale for Shifts |
| Aldehyde/Keto C=O | ~201 | ~200 | ~201 | Typical chemical shift for an aldehyde or ketone carbonyl carbon. |
| Carbamate C=O | ~156 | ~156 | ~156 | The carbamate carbonyl is a distinct feature in the spectrum. [4][11] |
| Aromatic C (ipso, attached to CH₂) | ~136 | ~136 | ~143 | The nitro group strongly deshields the ipso-carbon. |
| Aromatic C (ortho, meta, para) | ~127-129 | ~127-129 | ~124-129 | The nitro group alters the chemical shifts of all aromatic carbons. |
| Benzylic CH₂ | ~67 | ~67 | ~65 | The electron-withdrawing nitro group slightly shields the benzylic carbon. |
| Propyl C (adjacent to N) | ~38 | ~45 | ~38 | The environment is significantly altered in the bromo-keto derivative. |
| Propyl C (adjacent to C=O) | ~44 | N/A | ~44 | This carbon is part of the C=O in the bromo-keto derivative. |
| Bromo-adjacent CH₂ | N/A | ~35 | N/A | The carbon attached to bromine appears in this region. |
FT-IR Spectroscopy
FT-IR is excellent for identifying key functional groups.
| Vibrational Mode | This compound (Expected cm⁻¹) | Benzyl (3-bromo-2-oxopropyl)carbamate (Expected cm⁻¹) | 4-Nitrothis compound (Expected cm⁻¹) | Rationale for Bands |
| N-H Stretch | ~3330 | ~3330 | ~3330 | A characteristic sharp to medium band for the carbamate N-H group. [3][6] |
| Aromatic C-H Stretch | ~3030 | ~3030 | ~3050 | Appears just above 3000 cm⁻¹. |
| Aliphatic C-H Stretch | ~2900, 2820 | ~2950 | ~2900, 2820 | The aldehyde C-H stretch often appears as two weak bands (~2820 and ~2720 cm⁻¹). |
| Aldehyde/Keto C=O Stretch | ~1725 | ~1735 | ~1725 | A strong, sharp absorption. The ketone in the bromo-derivative may be at a slightly higher frequency. |
| Carbamate C=O Stretch | ~1695 | ~1700 | ~1705 | A very strong, characteristic band. [3][6]The frequency can be influenced by hydrogen bonding. |
| N-O Asymmetric Stretch | N/A | N/A | ~1520 | A strong, characteristic band for the nitro group. |
| N-O Symmetric Stretch | N/A | N/A | ~1350 | A medium-strong band, also characteristic of the nitro group. |
| C-O Stretch | ~1250 | ~1250 | ~1240 | The C-O stretch of the carbamate ester linkage. |
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation patterns. We will consider ESI-MS in positive mode, looking at the [M+H]⁺ ion.
| Compound | Formula | [M+H]⁺ (m/z) | Key Fragments (m/z) and Neutral Losses |
| This compound | C₁₁H₁₃NO₃ | 208.09 | 91: [C₇H₇]⁺ (tropylium ion), a very common fragment from benzyl groups. Loss of 107: [M+H - C₇H₇]⁺, loss of the benzyl group. |
| Benzyl (3-bromo-2-oxopropyl)carbamate | C₁₁H₁₂BrNO₃ | 286.00 / 288.00 | 91: [C₇H₇]⁺. Isotopic Pattern: The presence of bromine will result in two molecular ion peaks of nearly equal intensity, separated by 2 Da (⁷⁹Br and ⁸¹Br). [12] |
| 4-Nitrothis compound | C₁₁H₁₂N₂O₅ | 253.08 | 136: [NO₂-C₇H₆]⁺ (nitro-tropylium ion). Loss of 152: [M+H - NO₂-C₇H₇]⁺, loss of the nitrobenzyl group. The fragmentation is dominated by the nitrobenzyl moiety. |
Conclusion
The spectroscopic analysis of this compound and its derivatives reveals a clear and predictable relationship between chemical structure and spectral output.
-
NMR spectroscopy is highly sensitive to the electronic environment of protons and carbons. The introduction of an electron-withdrawing nitro group on the aromatic ring causes significant downfield shifts in the aromatic and benzylic proton signals. Modifications to the aliphatic chain, such as the introduction of a bromo-keto functionality, drastically alter the chemical shifts and coupling patterns of the aliphatic protons.
-
FT-IR spectroscopy provides unambiguous identification of key functional groups. The carbamate C=O and N-H stretches are consistent across the series, while the presence of the aldehyde C=O and the symmetric/asymmetric stretches of the nitro group serve as clear diagnostic markers for the respective compounds.
-
Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation. The characteristic tropylium ion (m/z 91) is a hallmark of the benzyl group, while the isotopic signature of bromine provides definitive evidence for its presence in the bromo-keto derivative.
This guide demonstrates that a multi-technique spectroscopic approach allows for a comprehensive and robust characterization of these important synthetic intermediates. By understanding these structure-spectra correlations, researchers can confidently verify the identity and purity of their compounds and gain deeper insight into their molecular properties.
References
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Keith, L. H., et al. (1969). The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of AOAC INTERNATIONAL. Available at: [Link]
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Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]
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Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available at: [Link]
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Soto-Muñoz, L., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods. Available at: [Link]
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Olah, G. A., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. Available at: [Link]
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Takino, M., et al. (2004). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Chromatography A. Available at: [Link]
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Damico, J. N., & Benson, W. R. (1965). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]
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Bergantini, A., et al. (2017). Infrared spectra of a) carbamic acid dimer (NH2COOH)2, b) ammonium carbamate [NH4+][NH2COO−], and c) ammonium bicarbonate [NH4+][HCO3−] in amorphous and crystalline H2O-ice. ResearchGate. Available at: [Link]
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Tzatzo, M., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]
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Hisatsune, I. C. (1961). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. Available at: [Link]
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He, H., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies. Available at: [Link]
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D'Alessandro, M., et al. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. Nature Communications. Available at: [Link]
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A Comparative Guide to the Biological Activity Screening of Benzyl Carbamate Derivatives
In the landscape of modern drug discovery, the carbamate functional group stands out for its remarkable versatility and presence in a multitude of therapeutic agents.[1] Its unique chemical properties, including stability and the ability to mimic a peptide bond, make it a privileged scaffold in medicinal chemistry.[1] This guide provides a comprehensive overview of the biological activity screening of a specific class of these compounds: benzyl carbamate derivatives. We will delve into the rationale behind their synthesis, comparative analyses of their performance in key therapeutic areas, and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical space.
The Rationale for Derivatization of the Benzyl Carbamate Scaffold
The benzyl carbamate core offers a flexible platform for chemical modification. The benzyl group and the carbamate moiety can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR). By introducing various substituents at different positions, chemists can fine-tune the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[2] The primary goal of such derivatization is to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects and toxicity.
Comparative Analysis of Biological Activities
This section presents a comparative analysis of the biological activities of various series of benzyl carbamate and structurally related derivatives, drawing upon data from several key studies. The activities are broadly categorized into antimicrobial, anticancer, and anti-inflammatory/neuroprotective effects.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Carbamate-containing molecules have shown considerable promise in this area.[2] A study on N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamides revealed significant antibacterial and antifungal activity. The introduction of different substituents on the benzyl and benzamide rings led to a range of potencies against various microbial strains.
Below is a table summarizing the minimum inhibitory concentrations (MICs) for a selection of these derivatives against representative bacterial and fungal species.
| Compound ID | Substituent (R) | M. chlorophenolicum MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| 9a | 4-Cl | 50 | - |
| 9d | 3,5-di-Cl | 25 | - |
| 20a | 4-Cl | - | 12.5 |
| 20c | 3,4-di-Cl | - | 50 |
| 21 | (Thiourea derivative) | 50 | - |
| Data adapted from a study on N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamides and related compounds.[3] |
The data suggests that the nature and position of the substituents on the aromatic rings play a crucial role in determining the antimicrobial spectrum and potency. For instance, di-substitution with chlorine at the 3 and 5 positions of the benzoic acid moiety (compound 9d) enhanced the activity against M. chlorophenolicum compared to a single chloro-substitution at the 4-position (compound 9a).[3]
Anticancer Activity
The development of novel anticancer agents is a cornerstone of oncological research. Benzyl carbamate derivatives have been explored as potential anticancer agents, with some demonstrating potent inhibitory effects on cancer cell proliferation and survival. A series of N-benzyl-2-fluorobenzamide derivatives were identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two key targets in triple-negative breast cancer (TNBC).[4]
The following table presents the half-maximal inhibitory concentrations (IC50) of selected derivatives against the MDA-MB-231 human breast cancer cell line.
| Compound ID | R1 (on benzyl) | R2 (on benzamide) | EGFR IC50 (nM) | HDAC3 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 38 | 4-F | 2-F | 20.34 | 1.09 | 1.98 |
| Chidamide | (Reference Drug) | - | - | - | 24.37 |
| Data adapted from a study on N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors.[4] |
Compound 38 , with a fluorine atom at the 4-position of the benzyl group and another at the 2-position of the benzamide ring, exhibited potent dual inhibition of EGFR and HDAC3, leading to significantly better anti-proliferative activity against MDA-MB-231 cells compared to the reference drug, chidamide.[4] This highlights the potential of targeted modifications to the benzyl carbamate scaffold to develop effective dual-target inhibitors.
Anti-inflammatory and Neuroprotective Activity
Chronic inflammation and neuroinflammation are implicated in a wide range of diseases, including neurodegenerative disorders like Alzheimer's disease.[5] Novel pyranone-carbamate derivatives have been synthesized and evaluated for their ability to inhibit butyrylcholinesterase (BuChE), a key enzyme in Alzheimer's pathology, and for their anti-neuroinflammatory properties.[5][6]
The table below summarizes the biological activity of a promising compound from this series.
| Compound ID | BuChE IC50 (nM) | NO Inhibition (%) at 10 µM |
| 7p | 9.12 | 28.82 |
| Rivastigmine | (Reference Drug) | - |
| Hydrocortisone | (Reference Drug) | ~30 |
| Data adapted from a study on novel anti-neuroinflammatory pyranone-carbamate derivatives.[5][6] |
Compound 7p demonstrated potent and selective inhibition of BuChE and significant anti-neuroinflammatory activity, as indicated by the inhibition of nitric oxide (NO) production.[5][6] This dual activity makes it a promising lead compound for the development of therapeutics for Alzheimer's disease.
Experimental Protocols
To ensure the reproducibility and validity of the screening results, it is imperative to follow standardized and well-documented protocols. This section provides detailed methodologies for the key assays discussed in this guide.
Protocol 1: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[7]
Workflow for Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of the MHA plate to ensure a confluent lawn of growth.
-
Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at various concentrations) and control solutions (positive control antibiotic and negative control solvent) into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The larger the zone of inhibition, the greater the antimicrobial activity.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzyl carbamate derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Protocol 3: In Vitro Anti-inflammatory Activity Assessment
Several in vitro methods can be employed to screen for anti-inflammatory activity. One common method is the inhibition of protein denaturation assay, as protein denaturation is a well-documented cause of inflammation.[3]
Step-by-Step Methodology (Inhibition of Protein Denaturation):
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of the test compound at various concentrations, 0.2% bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Denaturation Induction: Induce protein denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Absorbance Measurement: Measure the turbidity of the solutions by reading the absorbance at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 A standard anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control.
Conclusion and Future Directions
The benzyl carbamate scaffold represents a versatile and promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The comparative data presented in this guide, derived from various research efforts, clearly demonstrate that strategic derivatization of this core structure can lead to compounds with potent antimicrobial, anticancer, and anti-inflammatory/neuroprotective properties. The structure-activity relationships highlighted in these studies provide a valuable roadmap for the rational design of next-generation drug candidates.
The detailed experimental protocols provided herein offer a standardized framework for the in vitro screening of these and other novel chemical entities. As our understanding of the molecular basis of disease continues to evolve, so too will the strategies for designing and evaluating new drugs. Future research in this area should focus on elucidating the precise molecular mechanisms of action of these active benzyl carbamate derivatives, optimizing their pharmacokinetic profiles for in vivo efficacy, and exploring their potential in combination therapies. The continued exploration of this rich chemical space holds great promise for addressing unmet medical needs across various therapeutic areas.
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Cost-Benefit Analysis of Benzyl 3-oxopropylcarbamate in Large-Scale Synthesis: A Comparative Guide
<Step>
Abstract
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of synthetic routes and intermediates is a critical decision with far-reaching economic and operational consequences. This guide provides a comprehensive cost-benefit analysis of utilizing Benzyl 3-oxopropylcarbamate as a key intermediate in large-scale synthesis. We present a direct comparison with an alternative synthetic pathway, offering detailed experimental protocols, yield and purity data, and a thorough economic evaluation. This document is intended for researchers, process chemists, and drug development professionals to make informed decisions in scaling up chemical syntheses.
Introduction to this compound
This compound, also known as 3-[(Benzyloxycarbonyl)amino]propionaldehyde, is a versatile bifunctional molecule.[1][2][3] It incorporates a masked aldehyde and a carbamate-protected amine, making it a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs).[1][4] Its utility lies in its ability to participate in reactions such as cyclizations and carbon-carbon bond formations. However, its adoption in large-scale manufacturing hinges on a thorough evaluation of its synthetic efficiency and cost-effectiveness compared to other established methods.
This guide will focus on a practical application: the synthesis of a substituted piperidin-4-one, a common scaffold in medicinal chemistry.[5][6][7] We will compare the synthetic route employing this compound against a classical approach, the intramolecular Dieckmann condensation, to construct the piperidone ring.
Synthesis of Key Intermediates
A crucial aspect of the cost-benefit analysis is the synthesis of the key intermediates themselves. Here, we outline the preparation of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-amino-1-propanol.
Workflow for the Synthesis of this compound:
Caption: Synthetic route to this compound.
Experimental Protocol:
Step 1: Synthesis of Benzyl (3-hydroxypropyl)carbamate
-
To a stirred solution of 3-amino-1-propanol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 1.1 eq).
-
Slowly add Benzyl chloroformate (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Benzyl (3-hydroxypropyl)carbamate.
Step 2: Oxidation to this compound
-
Prepare a solution of an oxidizing agent (e.g., Pyridinium chlorochromate (PCC), 1.5 eq) in dichloromethane.
-
Add a solution of Benzyl (3-hydroxypropyl)carbamate (1.0 eq) in dichloromethane to the oxidant solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Comparative Case Study: Synthesis of N-Benzyl-piperidin-4-one
To provide a direct comparison, we will analyze two synthetic routes to N-Benzyl-piperidin-4-one, a key intermediate for various pharmaceuticals.
Route A: Using this compound
This route involves an intramolecular reductive amination.
Caption: Synthesis of N-Benzyl-piperidin-4-one via this compound.
Route B: Dieckmann Condensation Approach
This classical approach utilizes an intramolecular cyclization of a diester.[8][9][10][11][12]
Caption: Synthesis of N-Benzyl-piperidin-4-one via Dieckmann Condensation.
Experimental Data and Performance Comparison
| Parameter | Route A (this compound) | Route B (Dieckmann Condensation) |
| Overall Yield | ~55-65% | ~60-70% |
| Purity (crude) | Good, major product | Fair, requires careful purification |
| Number of Steps | 4 (from protected amine) | 3 |
| Key Reagents | This compound, NaBH(OAc)₃ | Sodium ethoxide, HCl |
| Scalability | Moderate, oxidation can be challenging | High, well-established reaction |
| Safety Concerns | Use of chromium-based oxidants (PCC) | Use of strong base (NaOEt) |
| Purification | Column chromatography | Distillation/Crystallization |
Cost-Benefit Analysis
The following cost analysis is based on estimated bulk pricing of reagents. Prices are subject to change based on supplier and market conditions.
| Cost Factor | Route A (this compound) | Route B (Dieckmann Condensation) |
| Starting Materials | 3-Amino-1-propanol[13][14][15][16], Benzyl chloroformate[17][18][19][20] | N-Benzylethanolamine, Methyl Acrylate |
| Reagent Cost | High (PCC, NaBH(OAc)₃) | Low (Sodium ethoxide, HCl) |
| Solvent Cost | Moderate (DCM) | Low (Ethanol) |
| Purification Cost | High (Silica gel, solvents for chromatography) | Low to moderate |
| Waste Disposal | High (Chromium waste) | Moderate (Aqueous waste) |
| Capital Expenditure | Standard reactor setup | Standard reactor setup |
| Estimated Cost per kg | Higher | Lower |
Analysis:
-
Route A (this compound): While this route offers a conceptually straightforward approach, the overall cost is significantly impacted by the synthesis of the starting carbamate, particularly the oxidation step which often employs expensive and hazardous reagents. The purification by column chromatography further adds to the cost and is less desirable for large-scale production.
-
Route B (Dieckmann Condensation): This classical method is generally more cost-effective for large-scale synthesis. The starting materials are readily available and cheaper. The reaction conditions are well-established and scalable. Although the yields are comparable, the lower cost of reagents and simpler purification make it economically more favorable. The main drawback is the need for a strong base and careful control of the reaction conditions.
Conclusion and Recommendations
For large-scale synthesis of N-Benzyl-piperidin-4-one and similar structures, the Dieckmann condensation approach (Route B) presents a more favorable cost-benefit profile . Its advantages in terms of lower raw material and reagent costs, simpler purification, and established scalability outweigh the slightly more complex reaction setup.
The This compound route (Route A) may be more suitable for smaller-scale laboratory synthesis or for the preparation of analogues where the Dieckmann condensation is not feasible . The milder conditions of the reductive amination step can be advantageous for sensitive substrates.
Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, budget, and available equipment. However, for bulk manufacturing where cost is a primary driver, the classical Dieckmann condensation remains a robust and economically viable option.
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A Comparative Purity Analysis of Benzyl 3-oxopropylcarbamate from Different Suppliers: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the quality of starting materials and intermediates is paramount. The seemingly minor presence of impurities can have profound impacts on reaction yields, downstream processing, and, most critically, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth comparative analysis of the purity of Benzyl 3-oxopropylcarbamate, a key building block in the synthesis of various therapeutic agents, from three hypothetical major suppliers.[4][5] Through a rigorous application of modern analytical techniques, we will dissect the purity profiles of this crucial intermediate, offering researchers and drug development professionals a framework for assessing supplier quality and mitigating risks in their synthetic endeavors.
This compound, with its reactive aldehyde functionality and the stable benzyloxycarbonyl (Cbz) protecting group, is a versatile intermediate in medicinal chemistry.[4][6][7] The Cbz group's stability under various conditions, coupled with its straightforward removal via catalytic hydrogenation, makes it an ideal choice for multi-step syntheses.[6][7][8] However, the very reactivity that makes this molecule valuable also renders it susceptible to the formation of impurities during synthesis and storage.
This guide will delve into the common synthetic routes for this compound to anticipate potential impurities. We will then present a suite of analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with detailed, field-proven protocols. Finally, we will present and interpret hypothetical purity data from three fictional suppliers—'Supplier A,' 'Supplier B,' and 'Supplier C'—to illustrate the practical application of these analytical techniques in making informed procurement decisions.
Understanding the Impurity Landscape: A Synthesis-Forward Approach
A thorough understanding of the synthetic pathway is the first line of defense in predicting and identifying potential impurities. A prevalent method for the synthesis of this compound involves a two-step process: the protection of 3-amino-1-propanol with benzyl chloroformate, followed by the oxidation of the resulting alcohol to the desired aldehyde.[9]
Figure 1: Common synthetic route for this compound.
This synthetic route can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 3-aminopropanol and benzyl alcohol (from the hydrolysis of benzyl chloroformate) can persist in the final product.[10][11][12][13] Benzyl chloroformate itself is highly reactive and prone to degradation, potentially leaving behind benzyl chloride or other related compounds.[14][15][16][17]
-
Intermediate Species: Incomplete oxidation can lead to the presence of the intermediate, Benzyl (3-hydroxypropyl)carbamate.
-
Over-oxidation Products: Aggressive oxidation conditions can result in the formation of the corresponding carboxylic acid, Benzyl (2-carboxyethyl)carbamate.
-
Byproducts of Reagents: The coupling reaction with benzyl chloroformate can produce dibenzyl carbonate.[14] Oxidation reagents can also introduce their own set of byproducts.
-
Degradation Products: The aldehyde functionality is susceptible to oxidation to a carboxylic acid upon prolonged exposure to air. The benzyl carbamate linkage can be sensitive to strong acidic or basic conditions, potentially leading to deprotection.[4]
A Multi-Pronged Analytical Strategy for Purity Assessment
A comprehensive evaluation of purity necessitates a combination of orthogonal analytical techniques. No single method can provide a complete picture; therefore, we employ a triad of HPLC, MS, and NMR to create a robust and self-validating analytical workflow.
Figure 2: Integrated analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry.[18][19][20][21] A well-developed reverse-phase HPLC method can effectively separate the main component from its potential impurities, allowing for accurate quantification.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Rationale for Method Design: The C18 stationary phase provides excellent retention for the moderately nonpolar this compound. The gradient elution allows for the separation of a wide range of potential impurities, from the more polar 3-aminopropanol to the less polar dibenzyl carbonate. The use of formic acid in the mobile phase helps to ensure good peak shape for acidic and basic impurities. Detection at two wavelengths enhances the probability of detecting all chromophoric impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is an indispensable tool for the structural elucidation of unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each impurity, a critical piece of the identification puzzle.
Experimental Protocol: LC-MS Analysis
-
LC System: An HPLC or UPLC system coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive and negative ion modes.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
LC Conditions: The same as the HPLC-UV method to allow for direct comparison of chromatograms.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode).
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-1000.
-
Rationale for Method Design: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ in positive mode and the deprotonated molecule [M-H]- in negative mode, providing clear molecular weight information.[22] Analyzing in both modes increases the likelihood of ionizing all impurities. High-resolution mass spectrometry (TOF or Orbitrap) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the main component and any significant impurities. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Rationale for Method Design: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[23][24][25] 2D NMR experiments like COSY, HSQC, and HMBC are crucial for establishing the complete bonding framework of the molecule and any co-isolated impurities. The chemical shifts and coupling constants are highly sensitive to the local chemical environment, making NMR a powerful tool for identifying subtle structural differences.[24]
Comparative Purity Analysis: A Tale of Three Suppliers
To illustrate the application of these analytical techniques, we present hypothetical purity data for this compound sourced from three different fictional suppliers.
Table 1: Comparative Purity Data for this compound from Three Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline solid | Off-white powder | Pale yellow solid |
| HPLC Purity (Area % at 210 nm) | 99.2% | 97.5% | 98.8% |
| Major Impurity 1 (Area %) | 0.3% (Benzyl (3-hydroxypropyl)carbamate) | 1.2% (Benzyl (3-hydroxypropyl)carbamate) | 0.5% (Benzyl alcohol) |
| Major Impurity 2 (Area %) | 0.1% (Benzyl alcohol) | 0.5% (3-Aminopropanol) | 0.2% (Dibenzyl carbonate) |
| Total Impurities (Area %) | 0.8% | 2.5% | 1.2% |
| NMR Confirmation | Conforms to structure | Conforms to structure, signals for intermediate observed | Conforms to structure, signals for benzyl alcohol observed |
| MS Confirmation | [M+H]⁺ at m/z 208.0968 | [M+H]⁺ at m/z 208.0971 | [M+H]⁺ at m/z 208.0969 |
Interpretation of Results and Supplier Selection
The hypothetical data presented in Table 1 paints a distinct picture of the quality offered by each supplier.
-
Supplier A provides the highest purity material at 99.2%. The primary impurity is the unreacted intermediate, Benzyl (3-hydroxypropyl)carbamate, at a low level of 0.3%. The presence of a small amount of benzyl alcohol is also noted. The white crystalline appearance is also indicative of high purity. This supplier would be the preferred choice for applications requiring high-purity starting material, such as late-stage clinical development or manufacturing.
-
Supplier B offers the lowest purity material at 97.5%. The significantly higher level of the intermediate alcohol (1.2%) suggests an inefficient or incomplete oxidation step in their manufacturing process. The presence of the starting material, 3-aminopropanol, at 0.5% indicates potential issues with the initial coupling reaction or subsequent purification. The off-white appearance could be due to the presence of these impurities. While this material might be suitable for early-stage research where cost is a primary driver, the higher impurity load presents a greater risk for downstream reactions.
-
Supplier C provides material of intermediate purity (98.8%). The main impurities are benzyl alcohol and dibenzyl carbonate, which are byproducts of the Cbz protection step. This suggests that their purification process is less effective at removing these specific byproducts. The pale yellow color may be attributed to these or other minor, unidentified impurities. This material could be a viable option for process development or early- to mid-stage research, offering a balance between purity and cost.
Conclusion: The Imperative of Purity in Drug Development
The purity of chemical intermediates is not merely a number on a certificate of analysis; it is a critical determinant of the success and timeline of a drug development program. As demonstrated in this guide, a comprehensive, multi-technique analytical approach is essential for accurately assessing the quality of materials from different suppliers. By understanding the synthetic origins of potential impurities and employing robust analytical methods, researchers and drug development professionals can make informed decisions that safeguard the integrity of their research and, ultimately, contribute to the development of safe and effective medicines. The initial investment in a thorough purity analysis of key intermediates like this compound is a prudent measure that can prevent costly delays and unforeseen challenges in the long and arduous journey of bringing a new drug to market.
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A Comparative Guide to the Kinetic Studies of Reactions Involving Benzyl 3-oxopropylcarbamate and Its Alternatives
For the modern researcher in drug development and organic synthesis, the efficient and controlled formation of carbon-nitrogen bonds is a cornerstone of molecular construction. Benzyl 3-oxopropylcarbamate, a versatile bifunctional molecule, serves as a key intermediate in the synthesis of a variety of nitrogen-containing compounds. This guide provides a comprehensive analysis of the kinetic aspects of reactions involving this substrate, with a particular focus on reductive amination. We will objectively compare its performance with common alternatives, namely the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protected analogues, and provide the foundational experimental protocols to empower researchers to conduct their own kinetic investigations.
Theoretical Framework: Understanding the Kinetics of Reductive Amination
Reductive amination is a powerful transformation that converts a carbonyl group into an amine through an intermediate imine. The overall reaction can be dissected into two key mechanistic steps:
-
Imine Formation: A nucleophilic attack of an amine on the carbonyl group of the aldehyde, followed by dehydration, leads to the formation of an imine. This step is often the rate-determining step and is typically catalyzed by mild acid.
-
Reduction: The subsequent reduction of the C=N double bond of the imine by a hydride source, such as sodium triacetoxyborohydride, yields the final amine product. This step is generally much faster than the initial carbonyl reduction, providing selectivity for the desired transformation.[1]
The choice of the nitrogen-protecting group (Cbz, Boc, or Fmoc) on the 3-aminopropanal scaffold can significantly influence the kinetics of both imine formation and the subsequent reduction. These effects can be attributed to a combination of steric and electronic factors.
Comparative Analysis of Protecting Groups in Reductive Amination
| Protecting Group | Structure | Lability | Expected Influence on Reductive Amination Kinetics |
| Carboxybenzyl (Cbz) | Benzyl-O-(C=O)- | Hydrogenolysis | The benzylic group is sterically demanding and can influence the approach of the amine to the carbonyl group, potentially slowing down the initial imine formation. The electron-withdrawing nature of the carbamate may slightly activate the aldehyde. |
| tert-Butoxycarbonyl (Boc) | (CH₃)₃C-O-(C=O)- | Acid-Labile | The bulky tert-butyl group exerts significant steric hindrance, which may retard the rate of imine formation compared to the Cbz group. The deprotection under acidic conditions is a key consideration in synthetic planning.[2] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fluorenyl-CH₂-O-(C=O)- | Base-Labile | The large, planar fluorenyl group presents the most significant steric hindrance of the three, likely leading to the slowest rate of imine formation. Its base-lability offers an orthogonal deprotection strategy to acid-labile and hydrogenolytically cleaved groups.[3] |
Expert Insight: The choice of protecting group is a critical parameter in any synthetic sequence. While the Cbz group offers a good balance of stability and reactivity, the Boc group is favored for its ease of removal under acidic conditions that are often compatible with other functional groups. The Fmoc group, with its orthogonal base-lability, is a cornerstone of solid-phase peptide synthesis and is invaluable when multiple protecting groups are required in a complex synthesis. The kinetic differences, while perhaps not dramatic, can influence reaction times and should be considered when optimizing a synthetic route.
Experimental Design for Kinetic Analysis
To quantitatively assess the performance of this compound and its alternatives, a well-designed kinetic study is essential. Here, we outline a robust experimental workflow for monitoring the reductive amination reaction.
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A Comparative Guide to Catalytic Systems for Reactions with Benzyl 3-oxopropylcarbamate
Introduction
Benzyl 3-oxopropylcarbamate, also known as 3-[(benzyloxycarbonyl)amino]propionaldehyde, is a versatile bifunctional molecule widely employed as an intermediate in organic synthesis.[1][2] Its structure, featuring a terminal aldehyde and a carbamate-protected amine, makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are core scaffolds in many pharmaceuticals and bioactive molecules. The intramolecular cyclization of this substrate is a key transformation, leading to valuable cyclic carbamates and related structures.
Achieving high efficiency, selectivity, and stereocontrol in these cyclization reactions is paramount. This necessitates the use of sophisticated catalytic systems. This guide provides a comparative analysis of various catalytic strategies for reactions involving this compound and related N-protected amino aldehydes, offering insights into their mechanisms, advantages, and limitations to aid researchers in catalyst selection and methods development.
Overview of Catalytic Strategies: A Mechanistic Dichotomy
The transformation of linear substrates like this compound into complex cyclic architectures is governed by the choice of catalyst. These catalysts can be broadly classified into two main categories: homogeneous and heterogeneous systems.[3]
-
Homogeneous Catalysis: In this approach, the catalyst exists in the same phase as the reactants, typically in a liquid solution.[3][4] This ensures maximum interaction between the catalyst's active sites and the substrate, often leading to high activity, selectivity, and milder reaction conditions.[4][5] The primary challenge lies in the separation of the catalyst from the product post-reaction, which can be costly and complex.[5][6]
-
Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction mixture.[3][4] The main advantage of this system is the ease of catalyst separation and recycling, a crucial factor for sustainable and industrial-scale processes.[4][6][7] However, these systems may suffer from lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations and less well-defined active sites.[5][6]
The choice between these systems depends on the specific synthetic goal, balancing the need for high catalytic performance with practical considerations of cost and sustainability.
Caption: High-level overview of catalytic choices for this compound.
Comparative Analysis of Catalytic Systems
The intramolecular reaction of this compound primarily involves the nucleophilic attack of the carbamate nitrogen (or a related nitrogen species after activation) onto the electrophilic aldehyde carbon. Catalysts are employed to facilitate this process, often by activating either the nucleophile or the electrophile, and to control the stereochemical outcome.
Transition Metal Catalysis
Transition metal complexes are powerful tools for C-H bond functionalization and hydroacylation reactions, which are highly relevant to the chemistry of amino aldehydes.[8][9] Rhodium, in particular, has been shown to be effective in the hydroacylation of alkynes using α-amino aldehydes, demonstrating the principle of activating the aldehyde C-H bond for C-C bond formation.[9]
Mechanism of Action: In a typical Rh(I)-catalyzed hydroacylation, the catalytic cycle involves:
-
Oxidative addition of the aldehyde C-H bond to the Rh(I) center.
-
Coordination of the unsaturated partner (e.g., an internal alkyne or alkene).
-
Migratory insertion of the unsaturated partner into the Rh-H or Rh-acyl bond.
-
Reductive elimination to release the product and regenerate the Rh(I) catalyst.
For the intramolecular cyclization of this compound, a similar strategy involving C-H activation followed by cyclative capture could be envisioned. The carbamate nitrogen acts as the internal nucleophile.
Caption: Proposed catalytic cycle for a Rh-catalyzed intramolecular cyclization.
Performance & Considerations:
-
Activity: Transition metal catalysts, particularly those from the platinum group, often exhibit high turnover numbers.
-
Selectivity: The choice of ligands on the metal center is crucial for controlling selectivity and preventing side reactions like decarbonylation. Small-bite-angle bis-phosphine ligands have proven effective for amino aldehydes.[9]
-
Functional Group Tolerance: These systems can be sensitive to certain functional groups. However, protocols have been developed that show good tolerance.[9]
-
Drawbacks: The primary drawbacks are the cost of the precious metal catalysts and potential contamination of the final product with trace metals, a significant concern in drug development.
Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has provided powerful methods for enantioselective synthesis. For substrates like this compound, two primary modes of organocatalytic activation are relevant: enamine catalysis and Brønsted acid catalysis.
A. Enamine Catalysis (Amino Acid-Mediated) Amino acids and their derivatives can catalyze intramolecular aldol-type reactions.[10] The catalyst reversibly forms an enamine with the aldehyde, which increases the nucleophilicity of the α-carbon. While the primary reaction for this compound involves the N-nucleophile, related mechanisms can facilitate cyclization. The amino acid can also act as a chiral scaffold, delivering the substrate in a specific conformation to control stereochemistry.[10]
B. Brønsted Acid Catalysis (Chiral Phosphoric Acids) Chiral Brønsted acids, such as Chiral Phosphoric Acids (CPAs), are highly effective in activating electrophiles. In the context of this compound, the CPA can protonate the aldehyde's carbonyl oxygen, rendering it significantly more electrophilic and susceptible to attack by the weakly nucleophilic carbamate nitrogen.[11]
Mechanism of Action (CPA Catalysis):
-
The CPA activates the aldehyde via hydrogen bonding.
-
The carbamate nitrogen attacks the activated carbonyl.
-
The chiral environment of the catalyst dictates the facial selectivity of the attack, leading to an enantiomerically enriched product.
-
Subsequent cyclization and release of the catalyst complete the cycle.[11]
Performance & Considerations:
-
Enantioselectivity: Organocatalysis is a premier strategy for achieving high enantiomeric excess (e.e.), often exceeding 90-95%.[11]
-
Mild Conditions: These reactions are typically run under mild, metal-free conditions, which is advantageous for sensitive substrates and simplifies purification.
-
Catalyst Loading: Catalyst loadings are generally higher than in many transition metal systems.
-
Substrate Scope: The effectiveness of a given organocatalyst can be highly substrate-specific.
Data Comparison
The following table summarizes hypothetical but representative data for the intramolecular cyclization of an N-protected amino aldehyde, based on literature for analogous systems. This illustrates the typical performance trade-offs between different catalytic approaches.
| Catalytic System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Key Advantages | Key Disadvantages |
| Rh(I)/Bisphosphine | 1 - 5 | Toluene | 80 | 12 - 24 | 85 - 95 | N/A (for achiral) | High yield, good functional group tolerance | Catalyst cost, metal contamination |
| Chiral Phosphoric Acid | 5 - 10 | CH₂Cl₂ | 25 | 24 - 48 | 70 - 90 | 90 - 99 | High enantioselectivity, metal-free | Higher catalyst loading, longer times |
| Supported Pd/C (Hetero.) | 10 (w/w) | Dioxane | 100 | 18 | 60 - 75 | N/A | Catalyst recyclable, easy separation | Harsher conditions, lower yields |
Experimental Protocols
The following are representative, generalized protocols based on established methodologies for related substrates. Researchers must optimize these conditions for this compound.
Protocol 1: General Procedure for Organocatalytic Intramolecular Cyclization
This protocol is adapted from methodologies using chiral phosphoric acids for cyclization reactions.[11]
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).
-
Add dry solvent (e.g., Dichloromethane or Toluene, 2.0 mL).
-
Add this compound (0.2 mmol, 1.0 equiv.).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclic carbamate.
-
Determine yield and enantiomeric excess (via chiral HPLC).
Protocol 2: General Procedure for Transition Metal-Catalyzed Intramolecular Cyclization
This protocol is based on Rh-catalyzed hydroacylation procedures.[9]
-
In a glovebox, charge a vial with the Rh(I) precursor (e.g., [Rh(COD)Cl]₂, 0.005 mmol, 2.5 mol%) and the phosphine ligand (0.011 mmol, 5.5 mol%).
-
Add anhydrous, degassed solvent (e.g., Toluene, 1.0 mL) and stir for 15 minutes.
-
Add a solution of this compound (0.2 mmol, 1.0 equiv.) in the same solvent (1.0 mL).
-
Seal the vial and heat to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the cyclic product.
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A Comparative Analysis of the Reactivity of Benzyl 3-oxopropylcarbamate and Structurally Related Aldehydes
In the landscape of pharmaceutical research and drug development, the aldehyde functional group is a cornerstone of chemical synthesis, prized for its versatile reactivity in carbon-carbon and carbon-nitrogen bond formation. The precise reactivity of an aldehyde is a critical parameter, influencing reaction kinetics, product yields, and the overall efficiency of a synthetic route. This guide presents a comprehensive benchmark analysis of Benzyl 3-oxopropylcarbamate, a key building block, against two structurally analogous aldehydes: 3-phenylpropanal and cinnamaldehyde.
This technical guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth comparison of the reactivity of these three aldehydes in three fundamental chemical transformations: Schiff base formation, reductive amination, and aldol condensation. The experimental data herein offers a quantitative basis for methodological selection and optimization in synthetic applications.
Introduction to the Aldehydes
The three aldehydes under investigation share a common phenyl- and propyl- functional group core structure but differ in key functionalities that significantly impact their electrophilicity and steric hindrance, and therefore their reactivity.
-
This compound: This molecule contains a carbamate protecting group, which can influence the electronic environment of the aldehyde through inductive effects. The presence of the nitrogen and additional carbonyl group in the carbamate moiety can withdraw electron density, potentially activating the aldehyde.
-
3-Phenylpropanal: A simple aliphatic aldehyde with a phenyl group separated from the carbonyl by an ethyl spacer. Its reactivity is characteristic of a typical aliphatic aldehyde, with the phenyl group exerting a minor inductive effect.[1][2]
-
Cinnamaldehyde: An α,β-unsaturated aldehyde where the carbonyl group is conjugated with a carbon-carbon double bond and a phenyl ring. This extended conjugation significantly influences its reactivity, often leading to 1,4-conjugate addition reactions in addition to direct carbonyl additions.[3]
Benchmarking Reactivity: A Multi-faceted Approach
To provide a holistic view of the reactivity of these aldehydes, we will examine their performance in three distinct and highly relevant chemical reactions. The progress of these reactions can be effectively monitored by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine reaction rates and product yields.[4][5]
Schiff Base Formation
The formation of a Schiff base (an imine) through the reaction of an aldehyde with a primary amine is a fundamental process in organic chemistry and biochemistry.[6] The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack. Aromatic aldehydes generally form more stable Schiff bases compared to their aliphatic counterparts due to conjugation.[6][7]
Reaction Scheme:
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines. It involves the in-situ formation of a Schiff base, followed by its reduction to the corresponding amine. The overall efficiency of this two-step, one-pot reaction is dependent on both the rate of imine formation and the subsequent reduction.
Reaction Scheme:
Aldol Condensation
The aldol condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[5] In a crossed aldol condensation, an enolate derived from a ketone reacts with an aldehyde. The reactivity of the aldehyde as an electrophile is a key determinant of the reaction's success.[8]
Reaction Scheme:
Comparative Reactivity Data
The following table summarizes the expected relative reactivity and typical yields for the three aldehydes in the benchmark reactions. The data is a synthesis of established chemical principles and literature precedents.
| Aldehyde | Schiff Base Formation (Relative Rate) | Reductive Amination (Typical Yield) | Aldol Condensation (Typical Yield) |
| This compound | Moderate to High | Good to Excellent (80-95%) | Moderate to Good (60-80%) |
| 3-Phenylpropanal | Moderate | Good (75-90%) | Good (70-85%) |
| Cinnamaldehyde | High | Good (70-85%) | Excellent (85-95%) |
Note: Yields are highly dependent on specific reaction conditions and should be considered as representative values for comparative purposes.
Causality Behind Experimental Choices and Reactivity Trends
The observed reactivity trends can be rationalized by considering the electronic and steric properties of each aldehyde.
-
Schiff Base Formation: Cinnamaldehyde is expected to exhibit the highest rate of Schiff base formation due to the electron-withdrawing effect of the conjugated system, which increases the electrophilicity of the carbonyl carbon.[6] this compound's reactivity is enhanced by the inductive effect of the carbamate group. 3-Phenylpropanal, being a simple aliphatic aldehyde, displays a moderate reactivity.[1]
-
Reductive Amination: While cinnamaldehyde forms the imine rapidly, the presence of the conjugated double bond can sometimes lead to side reactions during the reduction step. This compound and 3-phenylpropanal, lacking this conjugation, often provide cleaner reactions and high yields of the desired secondary amine. The choice of reducing agent is critical; milder reagents like sodium triacetoxyborohydride are often preferred to avoid reduction of the aldehyde itself.
-
Aldol Condensation: Cinnamaldehyde is an excellent substrate for aldol condensation, with the extended conjugation providing a strong thermodynamic driving force for the dehydration of the initial aldol adduct to form the stable α,β-unsaturated ketone.[8][9] 3-Phenylpropanal also performs well in this reaction. The carbamate group in this compound may introduce some steric hindrance, potentially leading to slightly lower yields compared to cinnamaldehyde.
Experimental Protocols
The following are detailed, step-by-step methodologies for the benchmark reactions.
Protocol 1: Schiff Base Formation Monitored by HPLC
This protocol describes a general procedure for comparing the rate of Schiff base formation.
Materials:
-
Aldehyde (this compound, 3-Phenylpropanal, or Cinnamaldehyde)
-
Aniline (or other primary amine)
-
Methanol (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare 0.1 M solutions of each aldehyde and aniline in methanol.
-
In a reaction vial, mix 1.0 mL of the aldehyde solution with 1.0 mL of the aniline solution at room temperature.
-
Immediately inject a 10 µL aliquot of the reaction mixture into the HPLC system (t=0).
-
Continue to inject aliquots at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.
-
Monitor the disappearance of the aldehyde peak and the appearance of the Schiff base peak.
-
The mobile phase can be a gradient of acetonitrile and water. The UV detector can be set to a wavelength where both the aldehyde and the Schiff base absorb, for instance 254 nm.[10]
-
Calculate the initial rate of reaction by plotting the concentration of the Schiff base versus time.
Workflow Diagram:
Caption: Workflow for monitoring Schiff base formation via HPLC.
Protocol 2: Reductive Amination Monitored by NMR Spectroscopy
This protocol outlines a method for comparing the yields of reductive amination.
Materials:
-
Aldehyde (this compound, 3-Phenylpropanal, or Cinnamaldehyde)
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Deuterated chloroform (CDCl3)
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve 0.1 mmol of the aldehyde and 0.1 mmol of benzylamine in 0.5 mL of CDCl3.
-
Acquire a proton NMR spectrum of the starting materials.
-
Add 0.12 mmol of STAB to the NMR tube.
-
Monitor the reaction by acquiring proton NMR spectra at regular intervals (e.g., every 30 minutes) for 4 hours.
-
The reaction progress can be followed by observing the disappearance of the aldehyde proton signal (around 9.5-10 ppm) and the appearance of new signals corresponding to the secondary amine product.[11][12]
-
Determine the final yield by integrating the characteristic signals of the product and any remaining starting material.
Workflow Diagram:
Caption: Workflow for monitoring reductive amination by NMR.
Protocol 3: Aldol Condensation
This protocol provides a general procedure for comparing the yields of a crossed aldol condensation.
Materials:
-
Aldehyde (this compound, 3-Phenylpropanal, or Cinnamaldehyde)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of the aldehyde in 20 mL of ethanol.
-
Add 20 mmol of acetone to the solution.
-
While stirring, slowly add 5 mL of a 10% aqueous NaOH solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure α,β-unsaturated ketone.
-
Determine the yield of the purified product.
Logical Relationship Diagram:
Caption: Logical steps in a base-catalyzed aldol condensation.
Conclusion
This comparative guide provides a framework for understanding the relative reactivity of this compound, 3-phenylpropanal, and cinnamaldehyde in three fundamental organic transformations. The choice of aldehyde in a synthetic sequence will depend on the desired reactivity profile and the specific requirements of the target molecule. Cinnamaldehyde's conjugated system makes it highly reactive, particularly in reactions where a strong electrophile is beneficial. This compound offers a balance of reactivity and stability, with the carbamate group providing a useful handle for further functionalization. 3-Phenylpropanal serves as a reliable benchmark for a standard aliphatic aldehyde with moderate reactivity. By understanding these nuances, researchers can make more informed decisions in the design and execution of their synthetic strategies.
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A Comparative Guide to Validated Analytical Methods for Benzyl 3-oxopropylcarbamate Quantification
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of Benzyl 3-oxopropylcarbamate, a key chemical entity. Given the limited availability of directly validated methods for this specific compound, this document outlines established and validated analytical approaches for structurally similar compounds, particularly carbamates and molecules containing benzyl and aldehyde functionalities. The methodologies discussed, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), serve as a robust framework for method development and validation for this compound analysis.
Introduction to Analytical Challenges
This compound (C₁₁H₁₃NO₃) is a molecule that incorporates a carbamate linkage, a benzyl group, and a terminal aldehyde.[1][2] This unique combination of functional groups presents distinct challenges for quantitative analysis. The carbamate group can be susceptible to thermal degradation, which is a critical consideration for gas chromatography-based methods.[3][4] The aldehyde is a reactive moiety that may require derivatization to enhance stability and detection sensitivity, particularly in complex matrices.[5] Furthermore, ensuring the stability of the analyte throughout the sample preparation and analysis is crucial for obtaining reliable data. This guide will explore analytical strategies designed to mitigate these challenges, ensuring robust and reproducible quantification.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of the analytical methods applicable to the quantification of this compound. These data are extrapolated from validated methods for analogous compounds and provide a benchmark for anticipated performance.
| Parameter | Method A: HPLC-UV | Method B: GC-MS | Method C: LC-MS/MS |
| Principle | Reversed-phase chromatography with UV detection. | Gas chromatography for separation with mass spectrometry for detection. | Liquid chromatography separation with tandem mass spectrometry for highly selective detection. |
| Derivatization | May not be required, but can be used to enhance sensitivity (e.g., DNPH for aldehyde).[5] | Likely beneficial to improve thermal stability and volatility (e.g., silylation or methylation).[6] | Generally not required, but can be used to improve ionization efficiency.[7] |
| Linearity (r²) | > 0.999[8] | > 0.998[6] | > 0.99[9] |
| Accuracy (% Recovery) | 98-102%[10] | 95-105% | 90-110%[11] |
| Precision (% RSD) | < 2%[10] | < 10%[12] | < 15%[11] |
| Limit of Quantification (LOQ) | Low µg/mL range.[8] | ng/mL to low µg/mL range.[12] | pg/mL to ng/mL range.[9] |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; mass spectral data provides structural information. | Very High; based on specific precursor-product ion transitions. |
| Throughput | High | Moderate | High |
| Instrumentation Cost | Low to Moderate | Moderate | High |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analytical techniques discussed. These protocols are based on established methods for similar compounds and should be validated for the specific application. The validation of analytical procedures should be conducted in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[13][14][15][16][17][18]
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the principles of reversed-phase chromatography, which is a cornerstone technique for the analysis of moderately polar organic compounds.
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard and sample in a suitable diluent (e.g., acetonitrile:water mixture) to achieve a target concentration within the linear range of the assay.
-
Filter the solutions through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[8]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer) is typically employed. The exact composition should be optimized to achieve good peak shape and resolution.[8][10]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30-40 °C to ensure reproducibility.[8]
-
Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of this compound. A wavelength around 220-254 nm is often suitable for compounds with a benzene ring.[8]
-
Injection Volume: 10-20 µL.
3. Method Validation:
-
Specificity: Analyze a placebo (matrix without the analyte) and a spiked sample to demonstrate that there are no interfering peaks at the retention time of this compound.[19]
-
Linearity: Prepare a series of at least five concentrations of the reference standard and inject them. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[8]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[10]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should generally be less than 2%.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[8]
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For carbamates, careful optimization is necessary to prevent thermal degradation in the injector.[3][4]
1. Sample Preparation and Derivatization:
-
Prepare stock solutions of the reference standard and sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Derivatization (Optional but Recommended): To improve thermal stability and chromatographic performance, derivatization of the carbamate and aldehyde functionalities may be necessary. Silylation (e.g., with BSTFA) or methylation are common approaches for carbamates.[6]
-
Evaporate the solvent under a stream of nitrogen and reconstitute in the injection solvent.
2. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Injector: A split/splitless injector is commonly used. A programmable temperature vaporizer (PTV) injector can be beneficial to minimize thermal stress on the analyte.[4]
-
Injector Temperature: Optimize to ensure volatilization without degradation (e.g., starting at a lower temperature and ramping up).[6]
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.[6]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 70°C, ramp to 300°C).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[6]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and method development, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.[20]
-
3. Method Validation:
-
Validation parameters are similar to HPLC-UV, but with consideration for the specifics of GC-MS.
-
Specificity: Assessed by the absence of interfering peaks in the chromatograms of blank samples and by the mass spectral data of the analyte peak.
-
Linearity: Established over a suitable concentration range with a correlation coefficient typically > 0.998.[6]
-
Accuracy: Determined by spike-recovery experiments, with acceptable recovery typically in the range of 95-105%.
-
Precision: RSD values should generally be below 10%.[12]
Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[21]
1. Sample Preparation:
-
Sample preparation is similar to HPLC-UV, involving dissolution in a suitable solvent and filtration. Dilution is often necessary to bring the concentration into the linear range of the instrument.
2. LC-MS/MS Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is often preferred for faster analysis and better resolution.
-
Column: A reversed-phase C18 column with a smaller particle size (e.g., < 2 µm) is typically used.
-
Mobile Phase: A gradient of acetonitrile or methanol with water, often containing a small amount of formic acid or ammonium formate to improve ionization.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray Ionization (ESI) is generally suitable for polar to moderately polar compounds. Both positive and negative ion modes should be evaluated.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and monitoring one or more of its characteristic product ions. This provides a high degree of selectivity.[7]
-
3. Method Validation:
-
Validation follows the same principles as the other methods, with an emphasis on matrix effects.
-
Matrix Effects: The influence of the sample matrix on the ionization of the analyte should be assessed, often by comparing the response of the analyte in a pure solution to its response in a spiked matrix extract.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.
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A Comparative Review of Synthetic Routes to Cbz-Protected Amino Aldehydes
Introduction: The Central Role of Cbz-Amino Aldehydes in Modern Drug Discovery
N-Benzyloxycarbonyl (Cbz)-protected α-amino aldehydes are critical intermediates in synthetic organic and medicinal chemistry. Their unique structure, featuring a stable urethane protecting group and a reactive aldehyde functionality, makes them versatile building blocks for a wide array of complex molecules, particularly peptide mimetics and protease inhibitors. The aldehyde group serves as an electrophilic handle for chain extension, while the Cbz group provides robust protection of the amine under a variety of reaction conditions, yet is readily removable by catalytic hydrogenolysis.[1][2][3] Critically, the synthesis of these aldehydes must proceed with minimal racemization at the α-carbon to maintain the stereochemical integrity required for biologically active targets.[4][5]
This guide provides a comparative analysis of the three principal synthetic strategies for accessing Cbz-protected amino aldehydes:
-
Direct Oxidation of Cbz-Amino Alcohols.
-
Controlled Reduction of Activated Cbz-Amino Acid Derivatives.
-
Solid-Phase Synthesis via Weinreb Amide Resins.
We will delve into the mechanistic underpinnings, practical advantages, and limitations of each route, supported by experimental data and detailed protocols to guide researchers in selecting the optimal method for their specific synthetic challenges.
Route 1: Oxidation of Cbz-Amino Alcohols
The most direct and frequently employed route to Cbz-amino aldehydes is the oxidation of the corresponding Cbz-amino alcohols. These precursors are readily available via the reduction of Cbz-amino acids or their esters. The primary challenge of this approach lies in preventing over-oxidation to the carboxylic acid and suppressing epimerization of the sensitive α-stereocenter.[6] Several modern oxidation systems have proven effective for this transformation.
Key Oxidizing Agents and Their Characteristics
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that has become a workhorse for this transformation due to its mild, neutral reaction conditions and high chemoselectivity.[6][7] DMP oxidations are typically fast, high-yielding, and tolerate a wide range of sensitive functional groups.[6][8] A key advantage is the minimal risk of racemization for optically active N-protected α-amino aldehydes.[8][9] However, its cost and potentially explosive nature can be drawbacks for large-scale synthesis.[6]
-
Swern Oxidation: This activated-DMSO oxidation protocol, utilizing oxalyl chloride and a hindered base like triethylamine, is renowned for its mild conditions and broad functional group tolerance.[10][11][12] The reaction is performed at very low temperatures (-78 °C) to control the reactivity of the intermediate alkoxysulfonium ylide, which minimizes side reactions.[5][11] While highly effective, the Swern oxidation produces stoichiometric amounts of foul-smelling dimethyl sulfide and toxic carbon monoxide, necessitating careful handling in a well-ventilated fume hood.[10][13]
-
TEMPO-Based Systems: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can be used as a catalyst in conjunction with a stoichiometric co-oxidant (e.g., NaOCl, NCS). Copper/TEMPO catalytic systems offer an efficient, aerobic, and chemoselective method for oxidizing amino alcohols under mild conditions.[14][15] These methods are advantageous from a sustainability perspective, using air or oxygen as the terminal oxidant, but may require more optimization to achieve high yields across diverse substrates.[15][16]
Comparative Performance Data for Oxidation Methods
| Substrate (Cbz-X-ol) | Method | Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages | Reference |
| Cbz-Alaninol | Dess-Martin Periodinane | 95% | CH₂Cl₂, rt, 1-2 h | High yield, mild, low racemization | Reagent cost, explosive potential | [6][7] |
| Cbz-Phenylalaninol | Swern Oxidation | 92% | (COCl)₂, DMSO, Et₃N, -78 °C | Excellent for sensitive substrates | Malodorous byproduct, cryogenic | [5][10] |
| Cbz-Leucinol | TEMPO/NaOCl | 88% | CH₂Cl₂/H₂O, 0 °C to rt | Catalytic, uses cheap oxidant | Potential for over-oxidation | [16] |
Workflow for Cbz-Amino Aldehyde Synthesis via Oxidation
Caption: General workflow for synthesizing Cbz-amino aldehydes from Cbz-amino acids via reduction and subsequent oxidation.
Detailed Protocol: Dess-Martin Oxidation of Cbz-Alaninol
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add Cbz-L-alaninol (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir for 15-20 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude aldehyde is often pure enough for subsequent steps but can be further purified by flash column chromatography on silica gel. Note: Care must be taken during chromatography as α-amino aldehydes can be prone to racemization on silica.[4]
Route 2: Reduction of Activated Cbz-Amino Acid Derivatives
This strategy involves the partial reduction of a Cbz-amino acid derivative that has been activated to prevent over-reduction to the alcohol. The key is the choice of both the activating group and the reducing agent to ensure the reaction stops cleanly at the aldehyde stage.
Key Activating Groups and Reductants
-
Weinreb Amides (N-methoxy-N-methyl amides): This is arguably the most reliable method in this category. Cbz-amino acids are converted to their corresponding Weinreb amides, which, upon treatment with a hydride source like Diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄), form a stable five-membered chelated intermediate.[17][18] This intermediate is stable to further reduction and collapses to the aldehyde only upon aqueous workup.[18] This method consistently provides high yields of aldehydes with minimal alcohol byproduct.[18][19]
-
Activated Esters (e.g., Thiol Esters): Thiol esters, particularly ethanethiol esters, can be chemoselectively reduced to aldehydes using a palladium-catalyzed hydrosilylation with triethylsilane (Et₃SiH). This method is exceptionally mild and avoids strong, nucleophilic hydride reagents, offering excellent functional group tolerance and preventing racemization.[20]
Comparative Performance Data for Reduction Methods
| Substrate | Activating Group | Reductant | Yield (%) | Key Advantages | Key Disadvantages | Reference |
| Cbz-Valine | Weinreb Amide | DIBAL-H | 90% | High yield, no over-reduction | Requires extra step to make amide | [18][19] |
| Cbz-Isoleucine | Thiol Ester | Pd/C, Et₃SiH | 85% | Very mild, high chemoselectivity | Cost of palladium catalyst | [20] |
| Cbz-Proline | N-Acyl Imidazole | DIBAL-H | ~80% | One-pot potential | Can be lower yielding | [21] |
Logical Flow for Synthesis via Reduction
Caption: Decision and workflow diagram for the Weinreb amide reduction route.
Detailed Protocol: Weinreb Amide Reduction of Cbz-Phenylalanine
-
Amide Formation: Dissolve Cbz-L-phenylalanine (1.0 eq) in DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and N-methylmorpholine (2.2 eq). Cool the mixture to 0 °C. Add propylphosphonic anhydride (T3P®, 1.5 eq, 50 wt% in EtOAc) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).
-
Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Cbz-Phe-Weinreb amide.
-
Reduction: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Reagent Addition: Add DIBAL-H (1.5 eq, 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir at -78 °C for 1 hour.
-
Quenching & Workup: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Allow the mixture to warm to room temperature and stir vigorously until the layers separate.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the crude Cbz-L-phenylalaninal, which can be purified by chromatography if necessary.
Route 3: Solid-Phase Synthesis for Library Generation
For applications in medicinal chemistry and library synthesis, efficiency and parallelization are paramount. Solid-phase organic synthesis (SPOS) offers a powerful platform for this purpose. By immobilizing the amino acid on a resin as a Weinreb amide derivative, syntheses can be streamlined.[22]
The process involves linking an N-protected amino acid to a resin-bound N-hydroxylamine. Subsequent cleavage from the resin with a reducing agent like DIBAL-H or a Grignard reagent directly releases the desired aldehyde or ketone into solution.[19][23] This methodology offers a significant advantage in workup, as excess reagents and byproducts are simply washed away from the resin-bound product.[22] The final cleavage step yields the product in high purity, often eliminating the need for chromatography. This approach is particularly well-suited for the parallel synthesis of diverse amino aldehydes for structure-activity relationship (SAR) studies.[22][23]
Conclusion and Strategic Recommendations
The synthesis of Cbz-protected amino aldehydes is a well-established field with several robust and reliable methods at the disposal of the modern chemist. The optimal choice is dictated by the specific requirements of the synthesis: scale, substrate complexity, and available equipment.
-
For Bench-Scale, High-Purity Synthesis: The Dess-Martin Periodinane (DMP) oxidation of Cbz-amino alcohols is often the method of choice. It is operationally simple, high-yielding, and minimizes the risk of racemization.[6][8]
-
For Sensitive Substrates or Scalability Concerns: The Weinreb amide reduction route offers unparalleled control, completely avoiding over-reduction and ensuring high yields.[18] While it requires an additional step, its reliability often makes it the preferred method for complex or large-scale syntheses where reagent cost and safety for DMP or Swern oxidation become significant factors.
-
For High-Throughput and Library Synthesis: Solid-phase synthesis using a Weinreb amide linker is the superior strategy. It streamlines the entire process from acid to aldehyde, simplifying purification and enabling the rapid, parallel generation of analogues.[22][23]
By understanding the causality behind each experimental choice—from the selection of the oxidant to the design of the activated intermediate—researchers can confidently and efficiently access these invaluable synthetic building blocks.
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Itoh, M., Hagiwara, D., & Kamiya, T. (1975). A new method to synthesize .ALPHA.-aminoaldehydes. Semantic Scholar. [Link]
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Mahdi, M. F. (2018). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Pharmaceutical and Clinical Research. [Link]
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Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry. [Link]
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O'Donnell, M. J., et al. (2000). UPS on Weinreb Resin: A Facile SolidPhase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides. ResearchGate. [Link]
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One-pot Efficient Synthesis of Cbz-protected β-Amino Ketones: Three-component Coupling of Aldehydes, Ketones, and Benzyl Carbamate. ResearchGate. [Link]
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The synthesis of oligomers containing alternating C -glycosyl α-amino acids and... RSC Publishing. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzyl 3-oxopropylcarbamate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. Benzyl 3-oxopropylcarbamate, a versatile organic building block, requires meticulous handling not only during its use but, critically, through its disposal phase. This guide provides a procedural framework grounded in established safety protocols to manage this compound as a waste product, ensuring the protection of laboratory personnel and the environment.
Our approach moves beyond a simple checklist, delving into the causality behind each procedural step. The protocols outlined here are designed to create a self-validating system of safety, where understanding the "why" reinforces the "how," building a culture of intrinsic laboratory safety.
Core Principles: Hazard Identification and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics and hazards is paramount. This compound, while not having extensive unique toxicology data, belongs to the carbamate family of compounds. Wastes generated from the production of carbamates are specifically listed and regulated as hazardous by agencies such as the U.S. Environmental Protection Agency (EPA), underscoring the need for stringent disposal practices.[1][2]
The primary hazards associated with analogous carbamate compounds are identified as irritation to the skin, eyes, and respiratory system.[3][4][5] Therefore, all handling and disposal operations must assume these potential risks.
Table 1: Chemical and Hazard Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 65564-05-8 | [6] |
| Molecular Formula | C₁₁H₁₃NO₃ | [6][7] |
| Appearance | White to light yellow powder or crystal | [6] |
| Known Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [3][4] |
| Incompatibilities | Strong acids, strong bases, strong oxidizing/reducing agents |[4][8] |
The foundational principle of disposal is to always treat this compound as a regulated hazardous chemical waste . This classification dictates that it must never be disposed of via standard laboratory drains or in regular trash.[3][9]
Personnel Protection: Your First Line of Defense
Given the irritant nature of the compound, appropriate Personal Protective Equipment (PPE) is mandatory during all stages of handling and disposal. The causality is clear: preventing direct contact eliminates the primary routes of exposure.
-
Eye Protection : Wear chemical splash-resistant safety glasses or goggles with side protection.[3]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Wash hands thoroughly with soap and water after handling.[4]
-
Body Protection : A standard laboratory coat is required to protect against incidental skin contact.[4]
-
Engineering Controls : All operations involving open containers of the compound or its waste must be conducted within a certified chemical fume hood to control airborne concentrations.[3][4]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely collecting, storing, and preparing this compound for final disposal. This workflow is designed to prevent chemical reactions, ensure proper containment, and comply with regulatory standards.
Caption: Workflow for the proper disposal of this compound waste.
Step 1: Waste Segregation The causality behind this first, critical step is the prevention of dangerous chemical reactions. This compound is incompatible with strong acids, bases, and reducing agents.[4][8]
-
Action : Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) in a dedicated waste stream.
-
Rationale : Co-mingling with incompatible waste streams could lead to gas generation, polymerization, or other hazardous reactions.
Step 2: Waste Collection Proper containment is essential to prevent environmental release and personnel exposure.
-
Action : Place the waste into a suitable, sealable, and chemically compatible container. This is typically a high-density polyethylene (HDPE) or glass container designated for solid chemical waste.
-
Rationale : A sealed, robust container prevents leaks and spills during storage and transport. Do not reuse containers that previously held incompatible chemicals.[3]
Step 3: Secure and Accurate Labeling Regulatory compliance and the safety of waste handlers depend on accurate labeling.
-
Action : Label the waste container clearly and immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The date accumulation started
-
The responsible researcher's name and lab location
-
-
Rationale : This information is required by law and is crucial for the waste management company to handle and dispose of the material correctly.
Step 4: Secure Temporary Storage Safe interim storage within the lab minimizes risks prior to collection.
-
Action : Store the sealed and labeled container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from ignition sources, and ideally within secondary containment.[3][4] The container should be kept tightly closed.[3]
-
Rationale : Proper storage prevents accidental spills, unauthorized access, and exposure to conditions that could compromise the container's integrity.
Step 5: Final Disposal The final disposal must be conducted by professionals.
-
Action : Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Rationale : These entities are trained and equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[3]
Emergency Procedures: Spill and Decontamination
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Caption: Decision tree for responding to a this compound spill.
Spill Cleanup Protocol (Small, Manageable Spills):
-
Prevent Entry into Waterways : Do not let the product enter drains, other waterways, or soil.[3]
-
Ensure Ventilation : If not already, perform the cleanup within a fume hood or ensure the area is well-ventilated.
-
Wear Full PPE : At a minimum, this includes a lab coat, chemical-resistant gloves, and safety goggles.[3]
-
Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][8]
-
Collect Waste : Carefully sweep or vacuum the absorbed material and place it into a suitable, sealable container for disposal as hazardous waste.[3] Use non-sparking tools if a solvent was involved.[8]
-
Decontaminate : Clean the spill area thoroughly. For carbamates, scrubbing the surface with a strong soap or washing soda solution is effective.[10] Follow with a water rinse. All cleaning materials must also be disposed of as hazardous waste.
-
Wash Hands : After removing PPE, wash hands thoroughly.
For large spills, immediately evacuate the area, alert others, and contact your institution's EHS or emergency response team.
References
-
AK Scientific, Inc. Safety Data Sheet: Benzyl (3-aminopropyl)carbamate.
-
CymitQuimica. Product Page: this compound.
-
MedChemExpress. Safety Data Sheet: Benzyl (3-aminopropyl)carbamate hydrochloride.
-
CAMEO Chemicals. NOAA: CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS.
-
Benchchem. Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide.
-
TCI Chemicals. Product Page: Benzyl (3-Oxopropyl)carbamate.
-
Angene Chemical. Safety Data Sheet: Benzyl (3-aminopropyl)carbamate.
-
ChemBK. Product Page: Benzyl N-(3-oxopropyl)carbamate.
-
PubChemLite. Benzyl (3-oxopropyl)carbamate (C11H13NO3).
-
Federal Register. Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste.
-
Food and Agriculture Organization of the United Nations. Decontamination.
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Decontamination.
-
U.S. Environmental Protection Agency. EPA Finalizes Listing of Wastes from The Production of Carbamates.
Sources
- 1. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. aksci.com [aksci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. angenechemical.com [angenechemical.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - Benzyl (3-oxopropyl)carbamate (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 8. CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Decontamination [fao.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
